2-Acetamido-5-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125367. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-8-3-2-6(11(15)16)4-7(8)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTQWLSLKHKTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298683 | |
| Record name | 2-acetamido-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3558-18-7 | |
| Record name | 2-(Acetylamino)-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 125367 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3558-18-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-acetamido-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Acetylamino)-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Acetamido-5-nitrobenzoic acid
Abstract: This technical guide provides a comprehensive examination of the core physical and chemical properties of 2-Acetamido-5-nitrobenzoic acid (CAS No. 3558-18-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical methodologies for experimental determination. We will explore the molecular structure, physicochemical characteristics, and spectroscopic signatures that define this important synthetic intermediate. While experimental data for this specific compound is limited in public literature, this guide establishes a robust framework for its characterization by leveraging computed data and comparative analysis with structurally related molecules.
Introduction and Molecular Identity
This compound is a substituted aromatic carboxylic acid. Its trifunctional nature—possessing a carboxylic acid, an amide, and a nitro group—makes it a versatile intermediate in the synthesis of pharmaceuticals and complex organic molecules. The relative positions of these functional groups significantly influence the molecule's electronic properties, reactivity, and physical behavior. Understanding these foundational properties is a critical prerequisite for its effective use in reaction design, process scale-up, and formulation.
This guide provides a detailed summary of its known and predicted properties, outlines authoritative protocols for their experimental verification, and explains the scientific rationale behind these characterization techniques.
Molecular and Chemical Identifiers
Precise identification is the cornerstone of chemical research. The following table summarizes the key identifiers for this compound.[1]
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 3558-18-7 | PubChem[1] |
| Molecular Formula | C₉H₈N₂O₅ | PubChem[1] |
| Molecular Weight | 224.17 g/mol | PubChem[1] |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)--INVALID-LINK--[O-])C(=O)O | PubChem[1] |
| InChI Key | QKTQWLSLKHKTST-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a compound govern its behavior in various environments, impacting everything from reaction kinetics to bioavailability. The data for this compound is primarily based on high-quality computational predictions, which provide reliable estimates for guiding experimental work.
| Property | Predicted/Computed Value | Significance and Context | Source |
| Melting Point | No experimental data found. Isomer 5-Acetamido-2-nitrobenzoic acid melts at 210-225 °C. | Melting point is a crucial indicator of purity. A sharp melting range suggests high purity. The high value for its isomer suggests strong intermolecular forces in the crystal lattice. | CAS Common Chemistry[2], ChemicalBook[3] |
| Boiling Point | 501.1±45.0 °C (Predicted) | This is a predicted value; the compound will likely decompose before boiling under atmospheric pressure. Vacuum distillation would be required. | ChemSrc[4] |
| pKa | No experimental data found. Isomer 5-Acetamido-2-nitrobenzoic acid has a predicted pKa of 1.99. | The presence of the electron-withdrawing nitro group is expected to significantly increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2), making it a relatively strong organic acid. | ChemicalBook[3] |
| logP (Octanol/Water) | 1.7 (XLogP3) | This value indicates moderate lipophilicity, suggesting some solubility in nonpolar organic solvents but also potential for partitioning into aqueous phases, depending on pH. | PubChem[1] |
| Solubility | No quantitative data found. | Based on its structure and logP, it is expected to be sparingly soluble in water and more soluble in polar organic solvents like ethanol, DMSO, and DMF.[5][6] | - |
Spectroscopic Characterization Framework
Spectroscopic analysis is essential for confirming the identity and structural integrity of a molecule. While public spectral databases lack experimental data for this compound, we can predict the key features based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons. The aromatic region will be complex due to the substitution pattern. The acidic carboxylic acid proton may be broad or not observed depending on the solvent and water content.
-
¹³C NMR: The spectrum should reveal nine distinct carbon signals: one for the methyl group, one for the amide carbonyl, one for the carboxylic acid carbonyl, and six for the aromatic ring carbons.[7]
Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| Carboxyl (-COOH) | 13.0 - 14.0 (broad) | 165 - 170 | Highly deshielded acidic proton and carbonyl carbon. |
| Amide (-NH) | 9.0 - 10.0 (broad) | - | Deshielded proton adjacent to an electron-withdrawing carbonyl. |
| Aromatic (C-H) | 7.5 - 8.5 | 115 - 150 | Protons and carbons are in a complex electronic environment due to competing effects of the substituents. |
| Acetyl Carbonyl (-C=O) | - | 168 - 172 | Typical chemical shift for an amide carbonyl carbon. |
| Acetyl Methyl (-CH₃) | 2.0 - 2.2 | 20 - 25 | Shielded aliphatic protons and carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this molecule would be characterized by the following absorption bands.[8]
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3300 - 3200 | N-H (Amide) | Stretch |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretch (Broad) |
| 1710 - 1680 | C=O (Carboxylic Acid) | Stretch |
| 1680 - 1650 | C=O (Amide I Band) | Stretch |
| 1550 - 1500 & 1370 - 1330 | N-O (Nitro Group) | Asymmetric & Symmetric Stretch |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic conjugation within the molecule. The aromatic ring substituted with nitro and acetamido groups constitutes a chromophore that is expected to absorb UV radiation, likely in the 250-350 nm range in a solvent like ethanol.[8][9]
Authoritative Experimental Protocols
To move from predicted to empirical data, rigorous experimental protocols are required. The following sections detail self-validating methodologies for determining key physical properties.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is superior to traditional melting point apparatus as it provides not only the melting temperature (Tₘ) but also the enthalpy of fusion (ΔHfus), offering a quantitative measure of crystallinity and purity. The onset temperature of the melting endotherm is the most accurate representation of the melting point.
Step-by-Step Protocol:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 2-4 mg of dry this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any sublimation during heating. Prepare an empty, sealed aluminum pan to use as a reference.
-
Thermal Program: Place both sample and reference pans into the DSC cell. Equilibrate the system at a temperature at least 20 °C below the expected melting point.
-
Data Acquisition: Ramp the temperature at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min). Record the heat flow as a function of temperature.
-
Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the endothermic peak.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Determination via Isothermal Shake-Flask Method
Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10] By ensuring an excess of solid is present over an extended period, the measurement reflects the true saturation point of the solvent at a given temperature, which is critical for developing robust crystallization processes and formulations.
Step-by-Step Protocol:
-
System Setup: Add an excess amount of solid this compound to several vials, ensuring undissolved solid is clearly visible.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent (e.g., ethanol, water, ethyl acetate) to each vial.
-
Equilibration: Seal the vials and place them in an isothermal orbital shaker or on a stirring plate set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Equilibrium Confirmation: To validate that equilibrium has been reached, take samples at different time points (e.g., 24h and 48h). If the measured concentration is unchanged, equilibrium is assumed.
-
Sample Collection: Cease agitation and allow the solid to settle. Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
Quantification: Determine the concentration of the solute in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a calibration curve. Alternatively, use a gravimetric method by evaporating the solvent and weighing the residue.
Caption: Isothermal Shake-Flask Method for Solubility.
Safety and Handling
Based on GHS classifications, this compound should be handled with appropriate care.[1]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a synthetic intermediate whose utility is defined by its physical properties. This guide has established a baseline for its characterization, summarizing key identifiers and computed physicochemical data. While a notable lack of public experimental data exists, the provided authoritative protocols for DSC and shake-flask solubility determination offer a clear path for researchers to generate the empirical data needed for process development, quality control, and advanced research applications. The predicted acidic nature, moderate lipophilicity, and distinct spectroscopic features outlined here provide a solid foundation for the practical application and further investigation of this versatile compound.
References
- 1. This compound | C9H8N2O5 | CID 276881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 5-ACETAMIDO-2-NITROBENZOIC ACID | 4368-83-6 [amp.chemicalbook.com]
- 4. This compound | CAS#:3558-18-7 | Chemsrc [chemsrc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzoic acid, 2-nitro- [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
2-Acetamido-5-nitrobenzoic acid chemical structure and properties
An In-Depth Technical Guide to 2-Acetamido-5-nitrobenzoic Acid
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its molecular framework, featuring a carboxylic acid, an acetamido group, and a nitro group, provides multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable building block in medicinal chemistry and materials science. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.
Chemical Structure and Identification
The structure of this compound is defined by a benzoic acid core with an acetamido group at the C2 position and a nitro group at the C5 position. The presence of the electron-withdrawing nitro group and the ortho-acetamido group significantly influences the molecule's electronic properties and reactivity.
Spectroscopic Profile of 2-Acetamido-5-nitrobenzoic Acid: A Technical Guide for Structural Elucidation
Introduction: The Imperative for Precise Characterization
2-Acetamido-5-nitrobenzoic acid is a key organic intermediate whose utility in pharmaceutical synthesis and materials science is dictated by its precise molecular architecture.[1] The presence of three distinct functional groups—a carboxylic acid, an acetamido group, and a nitro group—on a benzene ring creates a specific electronic and steric environment that must be unambiguously confirmed. Spectroscopic analysis provides the definitive "fingerprint" of this molecule, ensuring its identity and purity.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms (protons). For this compound, ¹H NMR is essential to confirm the presence and relative positions of the aromatic protons, the acetyl methyl group, and the labile amide and carboxylic acid protons.
Expert Insight: The Rationale Behind ¹H NMR Analysis
The transformation of the primary amine in the precursor, 2-amino-5-nitrobenzoic acid, to the secondary amide in the final product induces significant and predictable changes in the ¹H NMR spectrum. The electron-withdrawing nature of the acetyl group alters the chemical shifts of adjacent aromatic protons and, most diagnostically, introduces a sharp singlet corresponding to the new methyl group. Furthermore, the signal for the amide proton (N-H) typically appears further downfield than the precursor's amine (-NH₂) protons and exhibits different exchange behavior.
Experimental Protocol: ¹H NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy. The following procedure is standard for obtaining high-quality ¹H NMR data for this type of compound.
-
Sample Preparation: Accurately weigh 5-10 mg of dry this compound into a clean, dry vial.[2]
-
Solvent Selection: Add approximately 0.7 mL of a suitable deuterated solvent, typically DMSO-d₆, which is chosen for its ability to dissolve polar aromatic acids and to slow the exchange of labile protons, allowing for the potential observation of both the -COOH and -NH signals.[2]
-
Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is critical for high-resolution spectra.[2]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Data Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals.
-
Validation Step (D₂O Exchange): To confirm the assignment of the -COOH and -NH protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to these exchangeable protons should significantly diminish or disappear entirely.[2]
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR sample preparation and analysis.
Predicted ¹H NMR Data and Interpretation
The following table outlines the predicted ¹H NMR chemical shifts for this compound, based on data from 2-amino-5-nitrobenzoic acid[3] and the known effects of N-acetylation.[4][5]
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~13.5 | Broad Singlet | 1H | H -OOC-Ar | Carboxylic acid protons are highly deshielded and appear far downfield; signal will exchange with D₂O. |
| ~9.8 | Singlet | 1H | C(=O)NH | The amide proton is deshielded by the adjacent carbonyl group; its shift is concentration-dependent and it will exchange with D₂O. |
| ~8.6 | Doublet (d) | 1H | H-6 | Ortho to the strongly electron-withdrawing nitro group, making it the most deshielded aromatic proton. |
| ~8.2 | Doublet of Doublets (dd) | 1H | H-4 | Ortho to the nitro group and meta to the acetamido group. |
| ~8.0 | Doublet (d) | 1H | H-3 | Ortho to the acetamido group, which is less deshielding than the nitro group. |
| ~2.2 | Singlet | 3H | CH₃ -C(=O) | Acetyl methyl protons are in an aliphatic environment and appear as a characteristic sharp singlet.[6] |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Proton-decoupled ¹³C NMR spectroscopy provides a direct count of the number of unique carbon environments in a molecule. For this compound, this technique is crucial for confirming the presence of all nine carbon atoms, including the two carbonyl carbons and the six distinct aromatic carbons.
Expert Insight: The Value of ¹³C NMR
While ¹H NMR maps the proton framework, ¹³C NMR confirms the underlying carbon skeleton. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nitro and carboxyl groups will shift attached and ortho/para carbons downfield, while the acetamido group has a more complex influence, donating electron density through resonance but withdrawing inductively. Critically, the appearance of two carbonyl signals—one for the carboxylic acid and one for the amide—and a signal for the acetyl methyl group provides definitive evidence of the target structure.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described in the ¹H NMR protocol, using a slightly higher concentration (15-25 mg in 0.7 mL DMSO-d₆) to compensate for the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Record the spectrum on a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Technique: Employ a standard proton-decoupled pulse sequence to generate a spectrum where each unique carbon appears as a singlet.
-
Acquisition Time: A longer acquisition time (several hours) is typically required to achieve an adequate signal-to-noise ratio.
-
Solvent Reference: Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.
Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR sample preparation and analysis.
Predicted ¹³C NMR Data and Interpretation
The predicted chemical shifts are based on data for 2-amino-5-nitrobenzoic acid[7] and acetanilide,[8][9] accounting for substituent effects.
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale for Prediction |
| ~169.0 | C =O (Amide) | Typical chemical shift for a secondary amide carbonyl carbon.[9] |
| ~167.5 | C =O (Acid) | Expected shift for a carboxylic acid carbonyl carbon attached to an aromatic ring. |
| ~145.0 | C-5 | Aromatic carbon directly attached to the strongly electron-withdrawing nitro group. |
| ~142.0 | C-2 | Aromatic carbon attached to the acetamido group; shifted downfield relative to an amino group. |
| ~129.0 | C-4 | Aromatic CH carbon influenced by both the nitro and acetamido groups. |
| ~126.0 | C-6 | Aromatic CH carbon ortho to the nitro group. |
| ~122.0 | C-1 | Quaternary carbon attached to the carboxylic acid group. |
| ~118.0 | C-3 | Aromatic CH carbon ortho to the acetamido group. |
| ~24.5 | C H₃ | Aliphatic carbon of the acetyl methyl group, appearing significantly upfield.[9] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. For this compound, IR is essential to confirm the presence of the carboxylic acid, the secondary amide, and the nitro group.
Expert Insight: The Diagnostic Power of IR
The IR spectrum provides a clear distinction between the starting material and the product. The precursor, 2-amino-5-nitrobenzoic acid, would show two N-H stretching bands characteristic of a primary amine (~3500-3300 cm⁻¹).[10] The product, however, will display a single, sharper N-H stretch for the secondary amide in the same region, alongside a very strong C=O stretch (Amide I band) around 1660-1680 cm⁻¹. The presence of this Amide I band, in addition to the carboxylic acid C=O stretch and the characteristic broad O-H stretch, provides compelling evidence for the successful acetylation.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the dry, powdered this compound onto the center of the ATR crystal.
-
Pressure Application: Lower the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Workflow for IR Spectroscopy Analysis
Caption: Workflow for ATR-IR sample analysis.
Predicted IR Data and Interpretation
The following table summarizes the key vibrational frequencies expected in the IR spectrum of this compound.
| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale for Prediction |
| 3300 - 2500 (very broad) | O-H stretch (Carboxylic Acid) | The broadness is due to extensive hydrogen bonding, a hallmark of carboxylic acid dimers.[11] |
| ~3300 (sharp) | N-H stretch (Amide) | A single, relatively sharp peak characteristic of a secondary amide N-H bond. |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong absorption, typical for an aromatic carboxylic acid.[11] |
| ~1670 | C=O stretch (Amide I Band) | A very strong and distinct absorption confirming the presence of the amide carbonyl.[6] |
| ~1600, ~1475 | C=C stretch (Aromatic) | Medium intensity peaks resulting from vibrations of the benzene ring.[11] |
| ~1520 | N-O asymmetric stretch (Nitro) | A strong absorption characteristic of the nitro group. |
| ~1350 | N-O symmetric stretch (Nitro) | Another strong absorption confirming the nitro group. |
Conclusion
The structural confirmation of this compound relies on a synergistic interpretation of ¹H NMR, ¹³C NMR, and IR spectroscopy. While direct experimental data is not widely published, a robust and scientifically sound prediction can be made by analyzing the spectra of closely related compounds.
The key spectroscopic signatures to confirm the identity of this compound are:
-
In ¹H NMR: The appearance of a singlet around 2.2 ppm (acetyl CH₃) and a single exchangeable N-H proton signal, in addition to the expected aromatic and carboxylic acid protons.
-
In ¹³C NMR: The presence of nine distinct carbon signals, including two in the carbonyl region (~167-169 ppm) and one in the aliphatic region (~24.5 ppm).
-
In IR: The simultaneous presence of a broad O-H stretch (acid), a sharp N-H stretch (amide), two distinct C=O stretches (acid and amide I), and strong N-O stretches (nitro).
By following the detailed protocols and using the predictive data tables and interpretations provided in this guide, researchers, scientists, and drug development professionals can confidently verify the structure and purity of their synthesized this compound, ensuring the integrity of their subsequent research and development efforts.
References
- 1. This compound | C9H8N2O5 | CID 276881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-5-nitrobenzoic acid(616-79-5) 1H NMR spectrum [chemicalbook.com]
- 4. (Solved) - Analyze the 1H NMR spectrum of acetanilide. Draw structure, name... (1 Answer) | Transtutors [transtutors.com]
- 5. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 6. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 7. 2-Amino-5-nitrobenzoic acid(616-79-5) 13C NMR spectrum [chemicalbook.com]
- 8. Acetanilide(103-84-4) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Synthesis of Nitrobenzoic Acid Derivatives for Researchers and Drug Development Professionals
Foreword: The Strategic Importance of Nitrobenzoic Acids
Nitrobenzoic acids are not merely simple aromatic compounds; they are pivotal intermediates in the synthesis of a vast array of high-value molecules, including active pharmaceutical ingredients (APIs), dyes, and advanced materials.[1][2][3] The strategic placement of the nitro and carboxylic acid functionalities on the benzene ring imparts unique reactivity, making these molecules versatile synthons for further chemical transformations.[1] Their acidity, which is significantly higher than that of benzoic acid, is a direct consequence of the electron-withdrawing nature of the nitro group.[1] This guide provides an in-depth exploration of the primary synthetic routes to nitrobenzoic acid derivatives, offering not just protocols, but a deeper understanding of the underlying chemical principles that govern these transformations. We will delve into the nuances of classical methods, explore the advancements in greener synthetic strategies, and provide the practical knowledge necessary for researchers to make informed decisions in their synthetic endeavors.
I. Foundational Synthetic Strategies: A Tale of Two Pathways
The synthesis of nitrobenzoic acid isomers is predominantly achieved through two well-established strategies: the direct nitration of benzoic acid and its derivatives, or the oxidation of the corresponding nitrotoluenes.[1][4] The choice between these pathways is dictated by the desired isomer, as the directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the reaction.[4][5]
Direct Nitration of Benzoic Acid: The Meta-Directing Influence
The direct nitration of benzoic acid is a classic example of an electrophilic aromatic substitution reaction. The carboxylic acid group is a deactivating and meta-directing substituent.[5] This is due to the combined inductive and resonance effects of the carbonyl group, which withdraw electron density from the aromatic ring, particularly at the ortho and para positions.[5] Consequently, the primary product of the direct nitration of benzoic acid is 3-nitrobenzoic acid (m-nitrobenzoic acid).[6][7]
The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid."[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5]
Mechanism of Nitration:
References
An In-depth Technical Guide to the Chemical Stability and Storage of 2-Acetamido-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-5-nitrobenzoic acid, a key intermediate in organic synthesis, particularly for pharmaceuticals and dyes, possesses a unique molecular architecture that dictates its reactivity and stability.[1][2][3] The molecule incorporates an acetamido group, a nitro group, and a carboxylic acid on an aromatic ring. This combination of functional groups presents several potential pathways for degradation, making a thorough understanding of its chemical stability paramount for ensuring the quality, safety, and efficacy of any downstream products. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers evidence-based strategies for its proper storage and handling.
Physicochemical Properties Relevant to Stability
A compound's stability is intrinsically linked to its physical and chemical properties. For this compound, the following are of particular importance:
| Property | Value/Description | Significance for Stability |
| Molecular Formula | C₉H₈N₂O₅ | Provides the elemental composition. |
| Molecular Weight | 224.17 g/mol [1] | Basic molecular data. |
| Appearance | Off-white to yellow crystalline powder.[4] | Changes in color can be an initial indicator of degradation. |
| Melting Point | Approximately 210-220 °C[5] | Thermal stability is limited; decomposition may occur at or near the melting point. |
| Solubility | Sparingly soluble in water.[4] | Limited aqueous solubility may slow down hydrolytic degradation in suspension, but stability in various solvents must be considered. |
| pKa | Not experimentally determined in searched literature. | The acidity of the carboxylic acid and the basicity of the amide nitrogen will influence reactivity and degradation kinetics at different pH values. |
Potential Degradation Pathways
Forced degradation studies, which intentionally stress a compound under various conditions, are essential for elucidating potential degradation pathways.[6][7] Based on the functional groups present in this compound, the following degradation mechanisms are anticipated:
Hydrolytic Degradation
Hydrolysis is a primary concern due to the presence of the acetamido (amide) linkage. Amide hydrolysis can be catalyzed by both acid and base, although it typically requires harsher conditions than ester hydrolysis.[1][4][8]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions and heat, the amide bond can be cleaved to yield 2-Amino-5-nitrobenzoic acid and acetic acid.[4] The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In the presence of a strong base and heat, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a carboxylate salt (of 2-Amino-5-nitrobenzoic acid) and an acetate salt.[1]
The carboxylic acid group itself is generally stable to hydrolysis but can influence the reaction by affecting the molecule's overall solubility and electronic properties.
Caption: Potential hydrolytic degradation pathways for this compound.
Photodegradation
Nitroaromatic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.[9] The International Council for Harmonisation (ICH) guideline Q1B outlines standardized conditions for photostability testing.[10][11][12] Potential photodegradation pathways include:
-
Nitro Group Reduction: The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities.
-
Ring Oxidation: Photochemical reactions can lead to the hydroxylation of the aromatic ring.
-
Polymerization: Complex reactions can result in the formation of colored polymeric impurities.[9]
Given its structure, this compound should be considered potentially photosensitive, and protection from light is crucial.[13][14]
Thermal Degradation
As a solid, this compound has a defined melting point but will decompose at elevated temperatures. Thermal decomposition of related nitrobenzoic acid isomers is an exothermic process that can begin at temperatures as low as 120-200°C.[9] The primary decomposition pathways are likely:
-
Decarboxylation: Loss of carbon dioxide from the carboxylic acid group, especially at high temperatures.
-
Cleavage of the C-NO₂ bond: This is often the weakest bond and can initiate decomposition.[15]
-
Fragmentation: At higher temperatures, the aromatic ring can fragment, leading to the release of hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9][15]
Studies on nitrobenzoic acid isomers suggest that storage temperatures should not exceed 165°C to avoid thermal decomposition.[16]
References
- 1. This compound | C9H8N2O5 | CID 276881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 5-(acetylamino)-2-nitro- | C9H8N2O5 | CID 78076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:3558-18-7 | Chemsrc [chemsrc.com]
- 4. 5-Acetamido-2-nitrobenzoic acid | 4368-83-6 | FA67399 [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ldpebag.com [ldpebag.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 14. lfatabletpresses.com [lfatabletpresses.com]
- 15. database.ich.org [database.ich.org]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
An In-depth Technical Guide to 2-Acetamido-5-nitrobenzoic Acid for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the use of 2-Acetamido-5-nitrobenzoic acid. It provides an in-depth exploration of its chemical and physical properties, a detailed synthesis protocol, and a critical discussion of its applications, particularly as a key intermediate in pharmaceutical development. This document is structured to provide not just procedural information, but also the scientific rationale behind the methodologies, ensuring both technical accuracy and practical utility.
Core Compound Identification and Properties
Chemical Identity:
-
Systematic Name: this compound
-
CAS Number: 3558-18-7[1]
-
Molecular Formula: C₉H₈N₂O₅[2]
-
Molecular Weight: 224.17 g/mol [2]
Physicochemical Properties:
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation. The data presented in Table 1 has been aggregated from various chemical databases and is essential for predicting its behavior in different solvent systems and reaction conditions. The introduction of the acetamido group in place of the amino group in its precursor, 2-Amino-5-nitrobenzoic acid, significantly alters its electronic and steric characteristics, which in turn influences its reactivity and potential applications.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 3558-18-7 | ChemSrc[1] |
| Molecular Formula | C₉H₈N₂O₅ | PubChem[2] |
| Molecular Weight | 224.17 g/mol | PubChem[2] |
| Appearance | Off-white to yellow powder | Inferred from precursor |
| Melting Point | 215 °C | ChemSrc |
| LogP | 1.7 | PubChem[2] |
Synthesis of this compound
The most direct and common laboratory-scale synthesis of this compound involves the acetylation of its precursor, 2-Amino-5-nitrobenzoic acid. This reaction is a standard procedure in organic synthesis, where the amino group is converted to an acetamido group using acetic anhydride. The choice of acetic anhydride is predicated on its high reactivity and the ease of purification of the final product. The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride, followed by the elimination of a molecule of acetic acid.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Acetylation of 2-Amino-5-nitrobenzoic Acid
This protocol is designed to be self-validating by including in-process checks and clear endpoints.
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 18.2 g (0.1 mol) of 2-Amino-5-nitrobenzoic acid.
-
Reaction Setup: To the flask, add 100 mL of glacial acetic acid. The acetic acid acts as a solvent and also helps to drive the reaction to completion.
-
Addition of Acetylating Agent: While stirring, slowly add 11.2 mL (0.12 mol) of acetic anhydride to the suspension. The slight excess of acetic anhydride ensures the complete conversion of the starting material.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and hexane (1:1). The disappearance of the starting material spot indicates the completion of the reaction.
-
Product Isolation: After 2 hours, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash the solid with 50 mL of cold water to remove any remaining acetic acid and acetic anhydride.
-
Drying: Dry the product in a vacuum oven at 80 °C to a constant weight. The expected yield is typically in the range of 85-95%.
Applications in Drug Development and Research
This compound and its derivatives are of significant interest in pharmaceutical research and development. The presence of the nitro group, a strong electron-withdrawing group, and the acetamido and carboxylic acid functionalities provide a versatile scaffold for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.
Its methyl ester, this compound-methyl ester, is a key intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[3] The nitro group can enhance antibacterial activity, making it a valuable building block for novel antibiotics.[3] Furthermore, this class of compounds is utilized in biochemical research to study enzyme inhibition and protein interactions, which is crucial for understanding biological pathways and developing new therapeutic strategies.[3]
Caption: Key application areas of this compound.
Analytical Characterization
Accurate characterization of this compound is essential for quality control and for confirming its structure after synthesis. The primary techniques used are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):
The expected ¹H NMR spectrum will show characteristic signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The chemical shifts are influenced by the electronic effects of the nitro and carboxylic acid groups.
-
δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is often broad.
-
δ ~9.8 ppm (s, 1H): Amide proton (-NH-).
-
δ ~8.5-8.0 ppm (m, 3H): Aromatic protons. The exact splitting pattern will depend on the coupling constants between the protons on the benzene ring.
-
δ ~2.1 ppm (s, 3H): Methyl protons of the acetyl group (-CH₃).
Expected FT-IR Spectrum (ATR):
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-2500 | O-H stretch (Carboxylic Acid) |
| ~3250 | N-H stretch (Amide) |
| ~1700 | C=O stretch (Carboxylic Acid) |
| ~1670 | C=O stretch (Amide I) |
| 1550-1475 | N-O asymmetric stretch (Nitro group) |
| 1350-1300 | N-O symmetric stretch (Nitro group) |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield.[2]
-
Handling: Use in a well-ventilated area. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable and versatile intermediate in the fields of pharmaceutical synthesis and biochemical research. Its synthesis is straightforward, and its unique combination of functional groups allows for a wide range of chemical transformations. This guide has provided the essential technical information and protocols necessary for its effective and safe utilization in a research and development setting. A thorough understanding of its properties, synthesis, and applications will enable scientists to leverage this compound to its full potential in the discovery and development of new chemical entities.
References
An In-depth Technical Guide to the Discovery and History of Acetamidobenzoic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acetamidobenzoic acids, a group of aromatic compounds comprising three structural isomers, represent a fascinating case study in the evolution of organic chemistry and its profound impact on medicine and materials science. From their origins rooted in 19th-century dye chemistry to their contemporary roles as key pharmaceutical intermediates and functional materials, the story of these compounds is one of incremental discovery, synthetic innovation, and serendipitous application. This guide provides a comprehensive historical and technical overview of the discovery, synthesis, and key applications of 2-acetamidobenzoic acid (N-acetylanthranilic acid), 3-acetamidobenzoic acid, and 4-acetamidobenzoic acid (acedoben). It delves into the foundational discoveries of their precursors, the development of synthetic methodologies, and the scientific milestones that have cemented their importance in modern science and technology.
The Genesis: Discovery of the Aminobenzoic Acid Precursors
The journey of the acetamidobenzoic acids begins with the discovery and characterization of their parent compounds, the aminobenzoic acids, in the 19th century. This era, marked by the burgeoning synthetic dye industry, saw chemists exploring the rich chemical landscape of coal tar and its derivatives.
Anthranilic Acid (2-Aminobenzoic Acid): From Indigo to a Versatile Precursor
The first of the aminobenzoic acids to be isolated and identified was anthranilic acid. In 1841, the German chemist Carl Julius Fritzsche was investigating the degradation of the natural dye indigo. Through treatment with caustic potash, he isolated a new acidic compound which he named "anthranilic acid," derived from "anil," the Portuguese word for indigo, and the plant Indigofera suffruticosa from which the dye was extracted.[1] This discovery laid the groundwork for the future synthesis of its N-acetylated derivative.
p-Aminobenzoic Acid (PABA): A Compound of Many Identities
para-Aminobenzoic acid (PABA), the precursor to 4-acetamidobenzoic acid, has been known to chemists since at least 1863, although its initial discovery and synthesis are not definitively attributed to a single individual.[2] It was mentioned in the chemical literature in the early 1900s, often in the context of studies on its isomers.[2] PABA's historical significance is multifaceted; it was once misclassified as a vitamin, referred to as vitamin Bx or B10, before it was understood to be a non-essential nutrient for humans, as it is synthesized by gut bacteria.[2] Its ability to absorb UVB radiation led to its patenting in 1943 as one of the first active ingredients in commercial sunscreens.[3]
The Acetylated Derivatives: Synthesis and Properties of the Acetamidobenzoic Acid Isomers
The introduction of an acetyl group to the amino function of the aminobenzoic acids significantly modifies their chemical properties, influencing their reactivity, solubility, and biological activity. The synthesis of these acetylated derivatives became a key step in unlocking their diverse applications.
2-Acetamidobenzoic Acid (N-Acetylanthranilic Acid)
N-acetylanthranilic acid is a crystalline solid that has garnered significant interest for its unique properties and its role as a crucial synthetic intermediate.
Early Synthesis and Properties: A common and historically significant laboratory synthesis of N-acetylanthranilic acid involves the acylation of anthranilic acid with acetic anhydride.[4][5] This reaction proceeds through a benzisoxazinone intermediate, which is then hydrolyzed to yield the final product.[5]
An interesting physical property of N-acetylanthranilic acid is its triboluminescence; it emits flashes of blue light when its crystals are crushed.[4] This phenomenon is attributed to the separation and subsequent neutralization of electrical charges on the fractured crystal surfaces.[4]
Key Applications: The most prominent and historically significant application of N-acetylanthranilic acid is as a precursor in the synthesis of methaqualone, a sedative-hypnotic drug first synthesized in 1951.[6][7] The synthesis of methaqualone from N-acetylanthranilic acid and o-toluidine was a pivotal development in medicinal chemistry.[6] Due to its use in the illicit production of methaqualone, N-acetylanthranilic acid is now a regulated chemical in many countries.[4][8]
3-Acetamidobenzoic Acid
3-Acetamidobenzoic acid has carved out a niche for itself primarily as an intermediate in the synthesis of specialized pharmaceuticals, most notably as a building block for certain types of medical imaging agents.
Synthesis: Historically, a common route to 3-acetamidobenzoic acid derivatives involved the partial reduction of 3,5-dinitrobenzoic acid to 3-amino-5-nitrobenzoic acid, followed by acetylation and a subsequent reduction of the remaining nitro group.[9] A more direct approach involves the selective acetylation of 3,5-diaminobenzoic acid.[9]
Key Applications: The primary application of 3-acetamidobenzoic acid is as a key intermediate in the preparation of iodinated X-ray contrast agents.[9] The development of water-soluble, tri-iodinated contrast media derived from triiodobenzoic acid, which began in the 1950s, revolutionized medical imaging.[10][11] The 3-acetamido group is a crucial part of the molecular scaffold that allows for the attachment of multiple iodine atoms, which are responsible for the radiopaque properties of these agents, while also contributing to their overall stability and solubility.
4-Acetamidobenzoic Acid (Acedoben)
4-Acetamidobenzoic acid, also known as acedoben, is the N-acetylated derivative of PABA. It is a key component in a well-known immunomodulatory drug and serves as a versatile building block in medicinal chemistry.
Synthesis: The synthesis of 4-acetamidobenzoic acid can be achieved through the direct acetylation of p-aminobenzoic acid using acetic anhydride.[12] Another synthetic route involves the acetylation of p-toluidine followed by oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[2]
Key Applications: The most significant therapeutic application of 4-acetamidobenzoic acid is as a component of the drug inosine pranobex (also known as isoprinosine).[6] Licensed in 1971, inosine pranobex is a combination of inosine and the dimepranol salt of 4-acetamidobenzoic acid and is used as an antiviral and immunomodulatory agent.[6]
Experimental Protocols
Synthesis of 2-Acetamidobenzoic Acid (N-Acetylanthranilic Acid)
This protocol describes a standard laboratory procedure for the synthesis of N-acetylanthranilic acid from anthranilic acid and acetic anhydride.
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Distilled water
-
Methanol (chilled)
-
Erlenmeyer flask (50 mL)
-
Hot plate
-
Boiling stone
-
Buchner funnel and vacuum filtration apparatus
-
Watch glasses
Procedure:
-
In a fume hood, place 2 g of anthranilic acid into a 50 mL Erlenmeyer flask.
-
Add 6 mL of acetic anhydride to the flask.
-
Add a boiling stone and gently heat the mixture on a hot plate to a gentle boil for 15 minutes. The mixture may solidify initially.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add 2 mL of distilled water to the cooled mixture.
-
Gently heat the mixture until it nearly boils, then allow it to cool slowly to room temperature. Crystals of N-acetylanthranilic acid should form during this slow cooling process.
-
Isolate the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of distilled water, followed by a small amount of chilled methanol.
-
Dry the crystals thoroughly under vacuum.
-
The triboluminescent properties can be observed by crushing the dried crystals between two watch glasses in a darkened room.[5]
Synthesis of 4-Acetamidobenzoic Acid (Acedoben)
This protocol outlines the synthesis of 4-acetamidobenzoic acid from p-aminobenzoic acid.
Materials:
-
p-Aminobenzoic acid
-
Ethyl acetate
-
Acetic anhydride
-
Ethanol
-
Beaker
-
Stirring apparatus
-
Heating apparatus
-
Filtration apparatus
Procedure:
-
Dissolve p-aminobenzoic acid in ethyl acetate in a beaker.
-
With stirring, add acetic anhydride to the solution.
-
Heat the reaction mixture to 70°C.
-
After the reaction is complete, cool the mixture and filter the crude product.
-
Wash the product twice with water.
-
Recrystallize the crude product from ethanol to obtain pure 4-acetamidobenzoic acid.[13]
Visualization of Synthetic Pathways
The following diagrams illustrate the core synthetic pathways for the acetamidobenzoic acid isomers.
References
- 1. erowid.org [erowid.org]
- 2. 4-acetamidobenzoic acid | 556-08-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. A survey of reported synthesis of methaqualone and some positional and structural isomers - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Methaqualone and Analogs - Precursors and Reaction Product Identification - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]
- 10. mpijournal.org [mpijournal.org]
- 11. jcpres.com [jcpres.com]
- 12. rjptonline.org [rjptonline.org]
- 13. echemi.com [echemi.com]
The Acetamido Group's Guiding Hand: A Technical Guide to Regioselective Nitration
Abstract
In the landscape of electrophilic aromatic substitution (EAS), the ability to control the position of an incoming functional group is paramount. This guide provides an in-depth analysis of the acetamido group (-NHCOCH₃) and its critical role in directing the nitration of an aromatic ring. We will explore the nuanced electronic effects that classify it as a moderately activating, ortho, para-director, and dissect the mechanistic and steric factors that lead to the preferential formation of the para-nitro isomer. This document serves as a technical resource for researchers and drug development professionals, offering not only theoretical explanations but also a field-proven, self-validating experimental protocol for the nitration of acetanilide.
The Electronic Character of the Acetamido Group: A Tale of Two Effects
The directing influence of any substituent in electrophilic aromatic substitution is a direct consequence of its electronic interaction with the benzene ring. The acetamido group is a fascinating case, as it contains atoms with opposing electronic tendencies, creating a nuanced effect on the ring's reactivity.
At its core, the acetamido group's behavior is governed by a competition between two fundamental electronic effects:
-
Resonance Donation (+R Effect): The nitrogen atom of the acetamido group possesses a lone pair of electrons. This lone pair can be delocalized into the pi-system of the benzene ring through resonance.[1][2] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more susceptible to attack by an electrophile.[3][4] This effect is what classifies the group as an activator and an ortho, para-director.
-
Inductive Withdrawal (-I Effect): The acetamido group also contains an electronegative oxygen atom in the carbonyl group. This oxygen pulls electron density away from the nitrogen atom and, by extension, from the benzene ring through the sigma bonds.[1][5] This inductive effect deactivates the ring.
However, the resonance effect is significantly stronger than the inductive effect.[5] The net result is that the acetamido group is a moderately activating group .[3][4] It activates the ring more than benzene itself, but its activating potential is attenuated compared to a simple amino (-NH₂) group, where the lone pair's donation is not dampened by an adjacent carbonyl group.[1] This moderation is synthetically useful, as it reduces the high reactivity seen with aniline, which can lead to over-oxidation and multiple substitutions under harsh nitrating conditions.[6][7]
Mechanistic Underpinnings of Ortho, Para-Direction
The preference for ortho and para substitution can be rigorously explained by examining the stability of the cationic intermediates, known as arenium ions or sigma complexes, that form during the reaction.
The nitration process begins with the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[8][9]
H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂ONO₂⁺ → HSO₄⁻ + H₂O + NO₂⁺
When the nitronium ion attacks the acetanilide ring, it can do so at the ortho, meta, or para position. The stability of the resulting arenium ion determines the favored pathway.
-
Ortho and Para Attack: When the electrophile adds to the ortho or para position, a key resonance structure can be drawn where the positive charge is located on the carbon atom directly bonded to the acetamido group's nitrogen. The lone pair on the nitrogen can then directly delocalize to stabilize this positive charge, creating a fourth, highly stable resonance contributor.[9] This additional stabilization significantly lowers the activation energy for the ortho and para pathways.
-
Meta Attack: In contrast, if the attack occurs at the meta position, the positive charge in the resulting arenium ion is never located on the carbon adjacent to the acetamido group. Consequently, the nitrogen's lone pair cannot directly participate in stabilizing the charge through resonance. The meta intermediate is therefore less stable and formed at a much slower rate.
This differential stabilization is the electronic basis for the acetamido group's function as an ortho, para-director.[9][10]
Caption: Arenium ion stability in the nitration of acetanilide.
The Decisive Role of Steric Hindrance
While electronic effects permit both ortho and para substitution, the experimental reality is that the para isomer is the major product .[11] Typical product distribution for the nitration of acetanilide with a standard sulfonitric mixture is approximately 90% para-nitroacetanilide and only 10% ortho-nitroacetanilide.[12][13]
This pronounced regioselectivity is attributed to steric hindrance .[10] The acetamido group is sterically bulky. The approach of the incoming nitronium ion to the ortho positions is physically impeded by the spatial volume occupied by the acetyl portion of the group.[14] The para position, being remote from the substituent, is sterically unencumbered and far more accessible to the electrophile.[11] Therefore, while both ortho and para pathways are electronically favorable, the para pathway is kinetically preferred due to reduced steric clash.
A Self-Validating Experimental Protocol
This protocol for the nitration of acetanilide is designed to be self-validating, where control over key parameters ensures the desired regioselective outcome. The rationale behind each step is explained to reinforce the connection between theory and practice.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of p-nitroacetanilide.
Step-by-Step Methodology
-
Dissolution: In a 100 cm³ beaker, add 2.5 g of finely powdered acetanilide to 2.5 cm³ of glacial acetic acid.
-
Acidification and Cooling: Carefully add 5 cm³ of concentrated sulfuric acid with constant stirring. The solution will become warm. Cool the mixture in a freezing bath (ice and salt) until the temperature is between 0-5°C.
-
Causality: Sulfuric acid acts as a catalyst and dehydrating agent to generate the nitronium ion. Pre-cooling is essential because the subsequent nitration step is highly exothermic.[15]
-
-
Nitration: In a separate vessel, prepare the nitrating mixture by adding the required amount of concentrated nitric acid to chilled concentrated sulfuric acid. Slowly add this nitrating mixture dropwise to the cooled acetanilide solution over 20-30 minutes. Use a thermometer to ensure the temperature does not rise above 10°C.[8][9]
-
Reaction Completion: Once the addition is complete, remove the reaction vessel from the ice bath and allow it to stand at room temperature for about one hour to ensure the reaction goes to completion.
-
Precipitation (Quenching): Pour the reaction mixture slowly and with constant stirring into a beaker containing approximately 100 g of crushed ice.[11]
-
Causality: This "quenching" step stops the reaction and precipitates the organic product, which is insoluble in the aqueous acidic solution.
-
-
Isolation and Neutralization: Filter the crude p-nitroacetanilide using a suction filtration apparatus. Wash the collected solid thoroughly with several portions of cold water until the washings are neutral to litmus paper.
-
Trustworthiness: This washing step is vital to remove any residual acid. Traces of acid can catalyze the hydrolysis of the amide product back to p-nitroaniline upon heating during recrystallization.[15]
-
-
Purification: Recrystallize the crude, acid-free product from hot ethanol or water. The p-nitroacetanilide will crystallize as colorless crystals upon cooling, while the more soluble o-nitroacetanilide isomer remains in the mother liquor.[11]
Quantitative Data and Product Analysis
The success of the regioselective synthesis is confirmed by analyzing the product distribution and yield.
| Product Isomer | Typical Distribution | Rationale |
| p-Nitroacetanilide | ~90% | Electronically favored and sterically accessible.[12] |
| o-Nitroacetanilide | ~10% | Electronically favored but sterically hindered.[12] |
| m-Nitroacetanilide | <1% | Electronically disfavored. |
The final yield of the purified p-nitroacetanilide can be calculated, and its identity and purity confirmed by determining its melting point (literature value: 214-216°C) and through spectroscopic techniques like NMR or IR.[9][17]
Conclusion
The acetamido group serves as a powerful and reliable tool in synthetic organic chemistry for directing nitration. Its moderately activating nature, a result of the interplay between a dominant resonance-donating effect and a weaker inductive-withdrawing effect, primes the aromatic ring for electrophilic attack. The electronic stabilization of the arenium intermediates for ortho and para attack dictates its directing properties. Ultimately, the steric bulk of the group provides a decisive kinetic bias, leading to the preferential and high-yield formation of the para-substituted product. Understanding these core principles of electronics and sterics allows chemists to predictably and efficiently synthesize specifically substituted aromatic compounds, a cornerstone of modern drug development and materials science.
References
- 1. brainly.com [brainly.com]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 9. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. byjus.com [byjus.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ivypanda.com [ivypanda.com]
- 14. homework.study.com [homework.study.com]
- 15. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 16. p-Nitroacetanilide Study Material [unacademy.com]
- 17. scribd.com [scribd.com]
A Technical Guide to 2-Acetamido-5-nitrobenzoic Acid: Bridging Theoretical Predictions and Experimental Realities
Introduction: A Molecule of Latent Potential
2-Acetamido-5-nitrobenzoic acid, a derivative of benzoic acid, stands as a compound of significant interest for researchers in medicinal chemistry and materials science. Its structure, characterized by an acetamido group and a nitro group attached to a benzoic acid core, offers a unique electronic landscape and multiple reactive sites. While its close analogue, 2-amino-5-nitrobenzoic acid, has been extensively studied for its role as a precursor in the synthesis of azo dyes and pharmaceuticals like quinazolinone derivatives, this compound remains a subject with untapped potential.[1][2][3] This guide provides an in-depth exploration of the theoretical and experimental properties of this compound, offering a comparative analysis to facilitate its application in novel research and development endeavors.
This document is structured to provide a holistic understanding of the molecule, beginning with a theoretical investigation of its properties using computational methods, followed by a review of its experimentally determined characteristics. By juxtaposing the theoretical and experimental data, we aim to provide a robust framework for predicting the behavior of this molecule and guiding its synthetic and applicative explorations.
I. Theoretical Properties: A Computational Insight
Computational chemistry provides a powerful lens through which we can predict and understand the intrinsic properties of a molecule. In the absence of extensive experimental data for this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), offer invaluable insights into its geometry, electronic structure, and spectroscopic behavior.[4]
Computational Methodology
A robust computational analysis of this compound can be performed using a combination of quantum chemical methods. The following workflow outlines a standard and reliable approach:
Caption: A typical workflow for the theoretical prediction of molecular properties.
Predicted Molecular Properties
Based on established computational methods for similar molecules, we can predict several key properties of this compound.[5]
| Computed Property | Predicted Value | Source |
| Molecular Formula | C9H8N2O5 | PubChem[5] |
| Molecular Weight | 224.17 g/mol | PubChem[5] |
| XLogP3 | 1.7 | PubChem[5] |
| Hydrogen Bond Donor Count | 2 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[5] |
| Rotatable Bond Count | 2 | PubChem[5] |
Electronic Properties
The electronic properties of a molecule govern its reactivity and intermolecular interactions. Key parameters include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the presence of both an electron-donating acetamido group and an electron-withdrawing nitro group on the aromatic ring is expected to result in a relatively small HOMO-LUMO gap, indicating its potential for various chemical transformations.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP is predicted to show regions of negative potential (red/yellow) around the oxygen atoms of the nitro and carboxyl groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide and carboxylic acid groups will exhibit positive potential (blue), indicating sites for nucleophilic interactions.[4]
II. Experimental Properties: Grounding Theory in Reality
Experimental characterization is essential to validate theoretical predictions and provide a tangible understanding of a compound's behavior. This section details the known experimental properties of this compound and provides standardized protocols for their determination.
Synthesis
While multiple synthetic routes exist for the related 2-amino-5-nitrobenzoic acid, a common pathway to this compound involves the nitration of N-acetylanthranilic acid.[6][7]
Caption: A simplified schematic of the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Preparation of Nitrating Mixture: Carefully add a stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.
-
Nitration: Dissolve N-acetylanthranilic acid in concentrated sulfuric acid at a low temperature. Slowly add the pre-cooled nitrating mixture to the solution while maintaining a low temperature (0-5 °C) and stirring vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Purification: Filter the precipitate, wash it thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the acetamido and nitro groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Use the residual solvent peak as an internal reference.[8]
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** |
| O-H stretch (Carboxylic acid) | ~3000 (broad) |
| N-H stretch (Amide) | ~3300 |
| C=O stretch (Carboxylic acid) | ~1700 |
| C=O stretch (Amide) | ~1680 |
| Asymmetric NO₂ stretch | ~1530 |
| Symmetric NO₂ stretch | ~1350 |
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹).[9]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum provides information about the electronic transitions within the molecule. The presence of the chromophoric nitro group and the aromatic ring is expected to result in strong absorption in the UV region.
Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Baseline Correction: Record a baseline spectrum of the pure solvent.
-
Data Acquisition: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).[9]
III. Comparative Analysis: Theoretical vs. Experimental Data
A direct comparison of theoretical predictions with experimental data is crucial for validating the computational models and gaining a deeper understanding of the molecule's properties.
| Property | Theoretical Prediction (DFT) | Experimental Data |
| Molecular Geometry | Bond lengths and angles can be calculated. | Can be determined by X-ray crystallography (data for the closely related 2-amino-5-nitrobenzoic acid is available for comparison).[10][11] |
| IR Spectroscopy | Vibrational frequencies can be calculated. | Experimental spectrum shows characteristic peaks for functional groups. |
| NMR Spectroscopy | Chemical shifts can be predicted. | Experimental spectra provide precise chemical shifts and coupling constants. |
| UV-Vis Spectroscopy | Electronic transition energies (λmax) can be calculated. | Experimental spectrum shows the wavelength of maximum absorbance. |
IV. Potential Applications
Given the structural similarities to 2-amino-5-nitrobenzoic acid, this compound is a promising candidate for several applications:
-
Pharmaceutical Synthesis: It can serve as a key intermediate in the synthesis of novel heterocyclic compounds, including quinazolinone derivatives with potential biological activities.[3]
-
Azo Dye Production: The presence of the amino-precursor (acetamido group can be hydrolyzed) and the aromatic ring makes it a potential building block for the synthesis of specialized azo dyes.[1]
-
Materials Science: The molecule's electronic properties, particularly its potential for non-linear optical (NLO) activity, make it an interesting candidate for the development of new materials.[4]
V. Conclusion
This compound presents a compelling case for further investigation. This guide has provided a comprehensive overview of its theoretical and experimental properties, highlighting the synergy between computational predictions and experimental validation. By understanding the fundamental characteristics of this molecule, researchers can unlock its potential in diverse fields, from drug discovery to the design of advanced materials. The protocols and comparative data presented herein are intended to serve as a valuable resource for scientists and professionals seeking to explore the promising horizons of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C9H8N2O5 | CID 276881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Amino-5-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 2-Acetamido-5-nitrobenzoic Acid in the Synthesis of Quinazolinone Derivatives: A Guide for Medicinal Chemists
Introduction: The Quinazolinone Scaffold and the Significance of a Nitro-Substituted Precursor
The quinazolinone core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and anticonvulsant activities.[1][2] The strategic synthesis of diverse quinazolinone libraries is, therefore, a cornerstone of modern drug discovery. 2-Acetamido-5-nitrobenzoic acid emerges as a particularly valuable starting material in this endeavor. Its structure is pre-functionalized with key reactive groups that direct a versatile and efficient synthesis pathway.
The presence of the acetamido group facilitates the initial cyclization to a key reactive intermediate, while the nitro group, a strong electron-withdrawing moiety, not only influences the electronic properties of the resulting quinazolinone ring but also serves as a versatile handle for further chemical elaboration.[2] This nitro-functionalization allows for subsequent reduction to an amino group, which can be readily derivatized to introduce a wide array of pharmacophores, enabling extensive structure-activity relationship (SAR) studies.[2][3]
This technical guide provides detailed application notes and protocols for the use of this compound in the synthesis of various quinazolinone derivatives, aimed at researchers, scientists, and professionals in the field of drug development.
Core Synthetic Strategy: The Benzoxazinone Gateway
The primary synthetic route leveraging this compound proceeds through a crucial intermediate: 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one . This intermediate is formed via an intramolecular cyclodehydration of the N-acetylated anthranilic acid precursor. The formation of this benzoxazinone is a key tactical step for several reasons:
-
Activation of the Carboxylic Acid: The cyclization effectively activates the carboxyl group, making the C4 position highly susceptible to nucleophilic attack.
-
Versatility in Subsequent Reactions: The benzoxazinone ring is readily opened and recyclized with various nucleophiles, such as ammonia or primary amines, to introduce diversity at the N3 position of the quinazolinone core.[4]
-
Control over Substitution: This two-step approach (benzoxazinone formation followed by aminolysis) provides excellent control over the final substitution pattern of the quinazolinone product.
The overall workflow is depicted below:
Caption: General workflow for quinazolinone synthesis.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate: 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one
This protocol details the cyclodehydration of this compound. Acetic anhydride is employed as both the solvent and the dehydrating agent. Its use is critical as it facilitates the intramolecular nucleophilic attack of the amide oxygen onto the activated carboxylic acid, leading to the formation of the benzoxazinone ring and acetic acid as a byproduct.[5]
Materials:
-
This compound
-
Acetic anhydride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 equivalent) in an excess of acetic anhydride (e.g., 5-10 volumes).
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one. This intermediate is often of sufficient purity to be used directly in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like toluene.
Caption: Workflow for 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one synthesis.
Protocol 2: Synthesis of 2-Methyl-6-nitroquinazolin-4(3H)-one
This protocol describes the conversion of the benzoxazinone intermediate to the corresponding quinazolinone using ammonia. The reaction proceeds via nucleophilic attack of ammonia at the C4 carbonyl of the benzoxazinone, leading to ring opening, followed by intramolecular cyclization and dehydration to form the stable quinazolinone ring.[2]
Materials:
-
2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one
-
Aqueous or alcoholic solution of ammonia
-
Hydrochloric acid (for precipitation)
Procedure:
-
Dissolve the crude 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of an aqueous or alcoholic solution of ammonia (e.g., 25% aqueous ammonia, 5-10 equivalents).
-
Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC until the benzoxazinone is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from ethanol or a similar solvent to afford pure 2-methyl-6-nitroquinazolin-4(3H)-one.
Protocol 3: Synthesis of 2-Methyl-3-substituted-6-nitroquinazolin-4(3H)-ones
This protocol provides a general method for synthesizing 2,3-disubstituted quinazolinones by reacting the benzoxazinone intermediate with a primary amine. This is a highly effective strategy for generating diverse libraries of compounds for biological screening.[6]
Materials:
-
2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one
-
Appropriate primary amine (e.g., aniline, benzylamine)
-
Glacial acetic acid or another suitable solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one (1.0 equivalent) in a suitable solvent like glacial acetic acid or ethanol in a round-bottom flask.
-
Add the desired primary amine (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, collect it by vacuum filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the collected solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/DMF) can be performed for further purification.
Caption: Synthetic routes from the key benzoxazinone intermediate.
Characterization of 6-Nitroquinazolinone Derivatives
The structural elucidation of the synthesized quinazolinone derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.[3][7][8]
Table 1: Typical Spectroscopic Data for 6-Nitroquinazolin-4(3H)-one Derivatives
| Technique | Feature | Typical Values/Observations |
| ¹H NMR | Aromatic Protons | Signals typically in the range of δ 7.5-9.0 ppm. The proton at C5 is often a singlet or a doublet with a small coupling constant, appearing at a high chemical shift (δ > 8.5 ppm) due to the deshielding effect of the nitro group. |
| H-2 Proton | A sharp singlet around δ 8.2-8.4 ppm (for 3-substituted derivatives). | |
| N-H Proton | A broad singlet, often above δ 11.0 ppm (for N3-unsubstituted derivatives).[3] | |
| Substituent Protons | Signals corresponding to the groups at the 2 and 3 positions will appear in their characteristic regions. | |
| ¹³C NMR | C4 Carbonyl | A characteristic signal in the range of δ 160-165 ppm.[3] |
| C2 Carbon | Signal typically around δ 145-150 ppm. | |
| Aromatic Carbons | Signals appear in the aromatic region (δ 115-155 ppm). The carbon bearing the nitro group (C6) is typically shifted downfield. | |
| FTIR (KBr) | N-H Stretch | Broad absorption band around 3200-3400 cm⁻¹ (for N3-unsubstituted derivatives).[7] |
| C=O Stretch | Strong absorption band around 1660-1690 cm⁻¹.[3] | |
| C=N Stretch | Absorption band around 1590-1620 cm⁻¹.[7] | |
| NO₂ Stretch | Two characteristic strong absorption bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).[7] | |
| Mass Spec. | Molecular Ion | The mass spectrum will show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the synthesized compound.[3][7] |
Note: Chemical shifts (δ) are in ppm relative to TMS. Wavenumbers are in cm⁻¹. Data is generalized and can vary based on the specific substituents and the solvent used.
Conclusion and Future Perspectives
This compound is a highly effective and strategic precursor for the synthesis of a diverse range of 6-nitroquinazolinone derivatives. The pathway through the 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one intermediate provides a robust and versatile platform for library generation in drug discovery programs. The nitro group at the 6-position is not merely a passive substituent; it is a key functional handle that opens avenues for further chemical exploration. Future work will undoubtedly focus on the reduction of this nitro group and subsequent derivatization to explore novel chemical space and develop quinazolinone-based therapeutics with enhanced potency and selectivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Azo Dye Synthesis using 2-Acetamido-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of 2-Acetamido-5-nitrobenzoic Acid in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used globally.[1] Their ubiquity stems from a straightforward and robust synthesis involving diazotization and azo coupling, which allows for a vast color palette through simple structural modifications. The chromophoric azo group (-N=N-) embedded within an extended system of conjugated aromatics is responsible for their vibrant colors.[1]
This technical guide focuses on the application of this compound as a precursor for azo dyes. While not a direct participant in the core azo coupling reaction, its structure provides a strategic advantage. The acetamido group serves as a protected form of the primary amine required for diazotization. This protection facilitates synthetic manipulations on other parts of the molecule before the crucial amine functionality is revealed. The subsequent hydrolysis of the acetamido group to a primary amine unmasks its reactivity at the desired stage, leading to the formation of a diazonium salt intermediate.
The presence of the nitro group, a strong electron-withdrawing group, and a carboxylic acid group on the aromatic ring of the precursor significantly influences the properties of the final dye.[2] The nitro group can deepen the color (a bathochromic shift), while the carboxylic acid group can enhance water solubility and provides a reactive handle for covalent attachment to substrates like textile fibers, leading to reactive dyes with excellent wash fastness.[2]
This document provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and characterization techniques for the synthesis of azo dyes starting from this compound.
Part 1: Foundational Chemistry and Reaction Mechanisms
The synthesis of an azo dye from this compound is a multi-step process, beginning with the deprotection of the amine, followed by the classic two-step diazotization and coupling sequence.
Step 1: Acid-Catalyzed Hydrolysis of the Acetamido Group
The journey from this compound to a vibrant azo dye begins with the critical deprotection of the primary amino group. The acetamido group is relatively stable and must be hydrolyzed to liberate the nucleophilic amine required for the subsequent diazotization step. This is typically achieved under acidic conditions with elevated temperatures.[3][4]
The mechanism involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[5] A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid yield the protonated 2-amino-5-nitrobenzoic acid.
Step 2: Diazotization of 2-Amino-5-nitrobenzoic Acid
Once the primary aromatic amine is formed, it is converted into a highly reactive aryldiazonium salt. This reaction, known as diazotization, is conducted at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state.[6] The reaction is performed in an acidic medium, where sodium nitrite (NaNO₂) reacts with the acid (e.g., HCl) to generate nitrous acid (HONO) in situ.[6] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The primary amino group of 2-amino-5-nitrobenzoic acid then attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the aryldiazonium ion is formed.[1]
Step 3: Azo Coupling
The final step in the synthesis is the azo coupling reaction, an electrophilic aromatic substitution where the aryldiazonium salt acts as the electrophile.[1] It reacts with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or anilines).[2] For this protocol, we will use 2-naphthol as the coupling agent. The reaction is typically carried out in a slightly alkaline solution to deprotonate the hydroxyl group of the 2-naphthol, forming the more strongly activating phenoxide ion, which enhances its nucleophilicity. The diazonium ion then attacks the activated aromatic ring, usually at the para position to the activating group, to form the stable azo compound.[2]
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of an azo dye from this compound, using 2-naphthol as the coupling component.
Overall Synthetic Workflow
Caption: Workflow for Azo Dye Synthesis.
Protocol 1: Hydrolysis of this compound
Materials:
-
This compound
-
Absolute ethanol
-
6 M Hydrochloric acid (HCl)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7.5 g of this compound.[3]
-
Add 25 mL of absolute ethanol and 100 mL of 6 M hydrochloric acid to the flask.[3]
-
Heat the mixture to reflux (approximately 81 °C) with continuous stirring for 1.5 hours.[3]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate (2-amino-5-nitrobenzoic acid) using a Buchner funnel and wash it twice with cold water.
-
Dry the product under vacuum.
Protocol 2: Diazotization of 2-Amino-5-nitrobenzoic Acid
Materials:
-
2-Amino-5-nitrobenzoic acid (from Protocol 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
In a 250 mL beaker, suspend 1.82 g (0.01 mol) of the dried 2-Amino-5-nitrobenzoic acid in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.[2]
-
Stir the mixture vigorously to form a fine suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath.[2]
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.[2]
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.[2]
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.
-
The resulting clear solution of the diazonium salt is highly reactive and should be used immediately in the next step.[2]
Protocol 3: Azo Coupling with 2-Naphthol
Materials:
-
Diazonium salt solution (from Protocol 2)
-
2-Naphthol
-
10% Sodium Hydroxide (NaOH) solution
-
Ice
Procedure:
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.[2]
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.[2]
-
Slowly add the freshly prepared diazonium salt solution to the cold 2-naphthol solution with constant, vigorous stirring. Maintain the temperature below 5 °C.[2]
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature to ensure the completion of the reaction.[2]
-
Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the synthesized azo dye in an oven at 60-70 °C.
Part 3: Data Presentation and Characterization
Quantitative Data Summary
| Parameter | Protocol 1 (Hydrolysis) | Protocol 2 (Diazotization) | Protocol 3 (Coupling) |
| Starting Material | This compound | 2-Amino-5-nitrobenzoic acid | Diazonium Salt & 2-Naphthol |
| Key Reagents | 6 M HCl, Ethanol | Conc. HCl, NaNO₂ | 10% NaOH |
| Temperature | Reflux (~81°C) | 0-5°C | 0-5°C |
| Reaction Time | 1.5 hours | ~1 hour | 2-3 hours |
| Expected Product | 2-Amino-5-nitrobenzoic acid | Diazonium Salt of 2-Amino-5-nitrobenzoic acid | Azo Dye |
Chemical Reaction Pathway
Caption: Reaction pathway for azo dye synthesis.
Characterization of the Final Azo Dye
The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should confirm the presence of key functional groups. Expected peaks would include the N=N stretch (azo group), O-H stretch (hydroxyl group from naphthol), C=O stretch (carboxylic acid), and characteristic peaks for the aromatic rings and the nitro group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the chemical structure. The ¹H NMR spectrum will show signals corresponding to the aromatic protons, and the ¹³C NMR will confirm the number and types of carbon atoms in the molecule.[7]
-
UV-Visible Spectroscopy: Due to the extended conjugation, azo dyes are intensely colored and exhibit strong absorption in the visible region of the electromagnetic spectrum.[8] The UV-Vis spectrum, recorded in a suitable solvent like ethanol or DMF, will show a characteristic maximum absorption wavelength (λmax), which corresponds to the color of the dye.[7]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through clear checkpoints:
-
Completion of Hydrolysis: The disappearance of the starting material spot and the appearance of a new, more polar spot on a TLC plate provides a clear indication of the successful conversion of the acetamido group to the amino group.
-
Successful Diazotization: The formation of a clear solution from the initial suspension of 2-amino-5-nitrobenzoic acid upon the addition of sodium nitrite indicates the formation of the soluble diazonium salt. A positive test with starch-iodide paper, which turns blue-black, confirms the presence of excess nitrous acid, ensuring that all the primary amine has reacted.[2]
-
Azo Coupling Confirmation: The immediate formation of a deeply colored precipitate upon mixing the diazonium salt solution with the alkaline 2-naphthol solution is a strong visual confirmation of the successful coupling reaction.
By following these protocols and observing the expected outcomes at each stage, researchers can have high confidence in the integrity of the synthetic process.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: 2-Acetamido-5-nitrobenzoic Acid as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of medicinal chemistry, the efficiency and novelty of synthetic routes are paramount. The selection of starting materials—the foundational building blocks—often dictates the feasibility and creativity of a drug discovery campaign. 2-Acetamido-5-nitrobenzoic acid (CAS No: 3558-18-7) emerges as a pre-eminently valuable scaffold due to its unique trifunctional nature. The molecule integrates a carboxylic acid, a protected aniline (the acetamido group), and a latent amino group (the nitro function) onto a single aromatic ring. This specific arrangement provides chemists with orthogonal chemical handles, allowing for sequential and selective reactions to construct complex heterocyclic systems.[1][2]
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and scaffolds like benzimidazoles and quinazolinones are recognized as "privileged structures" for their ability to interact with a wide range of biological targets.[] This guide provides an in-depth exploration of this compound's strategic applications, complete with detailed protocols, mechanistic insights, and the causal logic behind its use in the synthesis of medicinally relevant heterocyclic cores.
Physicochemical Properties and Safety Data
A thorough understanding of a building block's physical and chemical properties is critical for safe handling and successful experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 3558-18-7 | [5] |
| Molecular Formula | C₉H₈N₂O₅ | [4][5] |
| Molecular Weight | 224.17 g/mol | [4][5] |
| Melting Point | 215 °C | [5] |
| Appearance | Off-white to yellow crystalline powder |
| Density | ~1.5 g/cm³ |[5] |
Safety and Handling: this compound is classified as an irritant.[4][6] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[7][8][9] All manipulations should be performed in a well-ventilated chemical fume hood.
The Synthetic Advantage: Orthogonal Reactivity
The power of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively.
Caption: Key reactive sites of this compound.
-
Carboxylic Acid: This group provides a reliable site for forming amide or ester linkages, crucial for attaching side chains or linking to other molecular fragments.
-
Acetamido Group: This is more than just a substituent; it is a protected primary amine. The acetyl group is stable under many reaction conditions, preventing the highly reactive aniline nitrogen from interfering with reactions at the carboxylic acid or nitro group. It can be readily removed via hydrolysis when the free amine is required.
-
Nitro Group: This powerful electron-withdrawing group is, synthetically, a masked amine. Its reduction to a primary amino group is one of the most important transformations of this molecule, creating the ortho-phenylenediamine-like arrangement necessary for the formation of numerous heterocyclic rings.[10]
Application I: Synthesis of Benzimidazole Scaffolds
The benzimidazole core is found in numerous FDA-approved drugs, including proton-pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines.[11][12] The synthesis typically requires the condensation of an o-phenylenediamine with a one-carbon source like an aldehyde or carboxylic acid.[12][13] this compound is an excellent precursor to the required diamine.
Caption: General workflow for benzimidazole synthesis.
Protocol 1: Hydrolysis of the Acetamido Group
Rationale: The first step is the deprotection of the 2-amino group. Acid-catalyzed hydrolysis is a robust and high-yielding method for this transformation. This unmasks the first amine required for the o-phenylenediamine scaffold.
-
Reagents:
-
This compound (1.0 eq)
-
6 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Suspend this compound (e.g., 22.4 g, 100 mmol) in 6 M HCl (200 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes with 1% Acetic Acid) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath. A yellow precipitate of 2-amino-5-nitrobenzoic acid hydrochloride will form.
-
Filter the solid under vacuum and wash with a small amount of cold deionized water.
-
To obtain the free acid, suspend the solid in water and carefully add saturated NaHCO₃ solution dropwise with stirring until the pH is approximately 4-5. Do not make it strongly basic, as the product is amphoteric.
-
Filter the resulting yellow solid, wash with cold water, and dry under vacuum to yield 2-amino-5-nitrobenzoic acid.[14]
-
Protocol 2: Reductive Cyclization to a Benzimidazole
Rationale: This protocol utilizes a one-pot reduction of the nitro group followed by condensation with an aldehyde. Using a mild reducing agent that is compatible with the subsequent cyclization conditions, such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂), is highly efficient.[11] This avoids the isolation of the often-unstable diamine intermediate.
-
Reagents:
-
2-Amino-5-nitrobenzoic acid (from Protocol 1, 1.0 eq)
-
Aromatic Aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq)
-
Ethanol or Acetic Acid
-
-
Procedure:
-
Dissolve 2-amino-5-nitrobenzoic acid (e.g., 1.82 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add the aromatic aldehyde (1.0 eq) to the solution.
-
In a separate flask, dissolve SnCl₂·2H₂O (e.g., 9.0 g, 40 mmol) in a minimal amount of concentrated HCl and add it to the reaction mixture. Alternatively, add the solid SnCl₂·2H₂O portion-wise directly to the reaction in acetic acid.
-
Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.
-
After cooling, pour the reaction mixture into ice-water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed thoroughly with water to remove tin salts, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Application II: Synthesis of Quinazolinone Scaffolds
Quinazolinones are another class of heterocycles with a broad spectrum of pharmacological activities, including potent anticancer and anti-inflammatory properties.[][14] The most common synthesis involves the condensation of an anthranilic acid derivative with a one-carbon source, often via a benzoxazinone intermediate.[14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C9H8N2O5 | CID 276881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:3558-18-7 | Chemsrc [chemsrc.com]
- 6. Benzoic acid, 5-(acetylamino)-2-nitro- | C9H8N2O5 | CID 78076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Analytical Detection of 2-Acetamido-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Acetamido-5-nitrobenzoic acid is a key chemical intermediate in the synthesis of various pharmaceuticals, including the broad-spectrum antiparasitic agent Nitazoxanide.[1][2] As with any active pharmaceutical ingredient (API) synthesis, rigorous analytical monitoring of starting materials, intermediates, and final products is imperative to ensure quality, safety, and efficacy. This document provides a comprehensive guide to the analytical methods for the detection, quantification, and characterization of this compound, tailored for professionals in research, development, and quality control. The methodologies detailed herein are designed to be robust, reliable, and adhere to the principles of scientific integrity, providing a framework for method development and validation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an analyte is fundamental to the development of effective analytical methods. Key properties of this compound are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₅ | [3][4] |
| Molecular Weight | 224.17 g/mol | [3][4] |
| Melting Point | 215 °C | [3] |
| Appearance | Off-white to yellowish powder | [5] |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | [6][7] |
I. High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A well-developed Reverse-Phase HPLC (RP-HPLC) method offers high resolution, sensitivity, and specificity for both quantifying the compound and assessing its purity by separating it from potential impurities and degradation products.[8][9]
A. Rationale for Method Development
The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar compounds like this compound through hydrophobic interactions. The mobile phase, a mixture of an aqueous acidic buffer and an organic modifier (acetonitrile), allows for the fine-tuning of retention and peak shape. The acidic modifier (e.g., phosphoric acid or trifluoroacetic acid) is crucial for suppressing the ionization of the carboxylic acid group, leading to symmetrical peak shapes and reproducible retention times.[8] UV detection is chosen due to the presence of a chromophore in the analyte's structure, which allows for sensitive detection.[10]
B. Experimental Protocol: RP-HPLC with UV Detection
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Ultrapure water.
-
This compound reference standard (≥99% purity).
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL to construct a calibration curve.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
4. Sample Preparation:
-
Drug Substance: Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute to a concentration within the calibration range.
-
Pharmaceutical Formulations: The sample preparation will depend on the matrix. A typical procedure involves grinding the formulation (if solid), followed by extraction with a suitable solvent (e.g., methanol or the diluent), sonication, and filtration to remove excipients.[11] The extract is then diluted to a suitable concentration.
5. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the sample is determined from the calibration curve. Purity is assessed by the area percentage of the main peak relative to the total peak area.
C. Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Detection and Structural Confirmation
For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities or metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[12] Coupling HPLC with a mass spectrometer provides molecular weight information and fragmentation patterns, which are invaluable for unequivocal peak identification and structural elucidation.[13]
A. Rationale for LC-MS Method
An Electrospray Ionization (ESI) source is typically used for polar molecules like this compound, and it can be operated in either positive or negative ion mode. Given the presence of a carboxylic acid group, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and specificity for quantification.[14]
B. Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials:
-
LC-MS/MS system with an ESI source and a triple quadrupole mass analyzer.
-
UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) for faster analysis.
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
2. LC Conditions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the analyte and any more hydrophobic impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
MRM Transitions: The precursor ion ([M-H]⁻, m/z 223.0) and suitable product ions would be determined by infusing a standard solution of this compound.
C. Logical Flow for LC-MS Analysis
Caption: Logical flow of an LC-MS/MS analysis for this compound.
III. Method Validation
Any analytical method intended for use in a regulated environment must be validated to ensure its reliability. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16]
| Validation Parameter | Description and Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. The method should demonstrate baseline resolution between the analyte and any other significant peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%). The recovery should typically be within 98.0% to 102.0%.[17] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst), the RSD should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |
IV. Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods.[4] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products and demonstrate that the analytical method can effectively separate these from the parent compound.[1]
A. Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 1N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 1N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method. The results should demonstrate that the degradation product peaks are well-resolved from the main analyte peak.
Conclusion
The analytical methods outlined in this guide provide a robust framework for the detection, quantification, and purity assessment of this compound. The RP-HPLC method with UV detection is suitable for routine quality control, while the LC-MS/MS method offers enhanced sensitivity and specificity for more demanding applications. Adherence to the principles of method validation and the execution of forced degradation studies are critical for ensuring the reliability and stability-indicating nature of the developed methods. These protocols are intended to serve as a starting point, and optimization may be required based on specific laboratory instrumentation and sample matrices.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. bib.irb.hr:8443 [bib.irb.hr:8443]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
HPLC-UV method for quantification of 2-Acetamido-5-nitrobenzoic acid
An Application Note and Protocol for the Validated HPLC-UV Method for Quantification of 2-Acetamido-5-nitrobenzoic Acid
Abstract
This application note presents a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. This compound is a key intermediate in various synthetic pathways, and its precise quantification is critical for ensuring the quality and consistency of downstream products. The developed method utilizes a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and a phosphate buffer, with detection by ultraviolet (UV) spectrophotometry. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4]
Introduction
This compound (C₉H₈N₂O₅, M.W. 224.17 g/mol ) is an aromatic carboxylic acid derivative containing both an acetamido and a nitro functional group.[5][6] These functional groups make it a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. The purity and concentration of this intermediate directly impact the yield and impurity profile of the final product. Therefore, a reliable and validated analytical method for its quantification is essential for process monitoring, quality control, and stability testing.
This guide provides a comprehensive, step-by-step protocol for the analysis of this compound using a readily available HPLC-UV system. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development.
Experimental
Instrumentation and Equipment
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
pH Meter: Calibrated.
-
Filtration: 0.45 µm syringe filters (e.g., PTFE, nylon).
Chemicals and Reagents
-
This compound Reference Standard: Purity ≥98%.
-
Acetonitrile (MeCN): HPLC grade.
-
Water: HPLC grade or Milli-Q.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
-
Sodium Hydroxide (NaOH): For pH adjustment.
Chromatographic Conditions
The selection of a C18 column is based on the moderately non-polar nature of this compound (LogP ≈ 1.7-2.66), making it well-suited for reversed-phase chromatography.[5][6] An acidic mobile phase (pH 2.5) is employed to suppress the ionization of the carboxylic acid group (pKa of benzoic acid ≈ 4.2), ensuring consistent retention and symmetrical peak shape.[7] Acetonitrile is chosen for its strong elution properties and low UV cutoff. The detection wavelength of 255 nm is selected as it is a common absorbance region for nitro-substituted benzoic acids, ensuring high sensitivity.[8]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 0.1% Phosphoric Acid in Water : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 255 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly. This solution is Mobile Phase A. Acetonitrile is Mobile Phase B. The final mobile phase is prepared by mixing these in the specified ratio.
-
Diluent: Prepare a mixture of Water and Acetonitrile (50:50, v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with the diluent and mix well.
-
Calibration Curve Standards (10 - 150 µg/mL): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent.
Method Validation Protocol
The following protocols are designed to validate the HPLC method in accordance with ICH Q2(R1) guidelines.[1][4]
Overall Workflow
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. This compound | CAS#:3558-18-7 | Chemsrc [chemsrc.com]
- 6. This compound | C9H8N2O5 | CID 276881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Acetamido-5-nitrobenzoic Acid as a Versatile Intermediate for Active Pharmaceutical Ingredients (APIs)
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-acetamido-5-nitrobenzoic acid as a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). We delve into the molecule's physicochemical properties, its own synthesis, and its application in constructing more complex pharmaceutical agents. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathways. This document moves beyond simple step-by-step instructions to offer field-proven insights into process optimization, quality control, and strategic planning in multi-step API synthesis.
Introduction: The Strategic Value of this compound
In the landscape of organic synthesis and medicinal chemistry, the selection of a starting material or intermediate is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route.[][2] this compound (Ac-5-NBzA) is a uniquely functionalized aromatic compound that serves as an exemplary building block. Its value lies in the orthogonal reactivity of its three key functional groups:
-
Carboxylic Acid: Provides a handle for amide bond formation, esterification, or conversion to other functional groups, crucial for linking molecular fragments.
-
Nitro Group: A powerful electron-withdrawing group that can direct aromatic substitution reactions. More importantly, it is a stable and readily available precursor to a primary amine via reduction, a cornerstone transformation in pharmaceutical synthesis.[3]
-
Acetamido Group: Functions as a protected amine. The acetyl group is a robust protecting group that can be removed under specific conditions, allowing for sequential chemical modifications. This feature is invaluable for preventing unwanted side reactions and ensuring regioselectivity.
This trifecta of functionality allows for a modular approach to synthesis, enabling the construction of complex molecular architectures found in a variety of therapeutic agents. This guide will explore its synthesis and subsequent transformation into valuable pharmaceutical precursors.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental for safe handling, reaction setup, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 3558-18-7 | [5] |
| Molecular Formula | C₉H₈N₂O₅ | [4] |
| Molecular Weight | 224.17 g/mol | [4] |
| Appearance | Off-white powder | [6] |
| Melting Point | Not specified | |
| Solubility | Data not widely available; expected to be soluble in polar organic solvents. |
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautions: Handle in a well-ventilated area, preferably a fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Avoid inhalation of dust and direct contact with skin and eyes.[7]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7][8]
Synthesis of the Intermediate: this compound
The most direct synthesis of the title compound involves the acetylation of its parent amine, 2-amino-5-nitrobenzoic acid. This reaction protects the amine functionality, rendering it less nucleophilic and preventing it from interfering in subsequent reactions involving the carboxylic acid.
Rationale for Experimental Choices
-
Starting Material: 2-Amino-5-nitrobenzoic acid is a commercially available and logical precursor.[5]
-
Reagent: Acetic anhydride is used as the acetylating agent. It is inexpensive, highly reactive, and the acetic acid byproduct is easily removed.
-
Solvent: Acetic acid is often used as a solvent as it is compatible with the reagents and helps to maintain a homogeneous reaction mixture.
-
Temperature: Gentle heating is applied to ensure a reasonable reaction rate without causing degradation of the starting material or product.
Experimental Protocol: Acetylation of 2-Amino-5-nitrobenzoic acid
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: Add glacial acetic acid (approx. 5-10 volumes relative to the starting material). Stir to create a suspension.
-
Slowly add acetic anhydride (1.1 - 1.5 eq.) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water with stirring.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with water to remove residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Dry the purified product under vacuum.
Quality Control
-
Confirm the identity and purity of the synthesized intermediate using analytical techniques such as ¹H NMR, FTIR, and melting point analysis.[10]
-
Purity should be ≥98% as determined by HPLC for use in subsequent API synthesis steps.[11]
Caption: Workflow for the synthesis of this compound.
Application in API Synthesis: A Pathway to 5-Aminosalicylic Acid (Mesalazine) Analogs
5-Aminosalicylic acid (5-ASA, Mesalazine) is an anti-inflammatory drug widely used to treat inflammatory bowel disease.[12] While 5-ASA itself can be synthesized through various routes[13][14][15], this compound serves as an excellent starting point for creating novel analogs or prodrugs with potentially improved therapeutic profiles.[16] The key transformation is the selective reduction of the nitro group.
The Critical Step: Nitro Group Reduction
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in medicinal chemistry.[3] The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.
Table 2: Comparison of Common Nitro Reduction Methods
| Method | Reagents | Advantages | Considerations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Nickel | High yield, clean reaction, atmospheric or low pressure is often sufficient. | May reduce other functional groups (e.g., alkenes, alkynes). Not suitable for sulfur-containing compounds.[17] |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH | Cost-effective, high functional group tolerance (e.g., tolerates halogens that might be removed by hydrogenation).[17][18] | Often requires stoichiometric amounts of metal, leading to more waste and potentially harsh work-up conditions. |
| Transfer Hydrogenation | Ammonium formate, Hydrazine | Avoids the need for high-pressure hydrogen gas apparatus. Generally mild conditions. | Reagents can be hazardous. |
| Biocatalysis | Nitroreductases | High chemo-, regio-, and enantioselectivity. Environmentally friendly ("green chemistry").[19] | Requires specialized enzymes and conditions; may not be suitable for all substrates. |
For the synthesis of an amino-protected 5-ASA precursor, catalytic hydrogenation with Pd/C is often the method of choice due to its efficiency and the clean nature of the reaction, where the only byproduct is water.[17]
Synthetic Pathway to a 5-ASA Precursor
Caption: Synthetic route from the intermediate to a 5-ASA precursor.
Experimental Protocol: Reduction of this compound
-
Reaction Setup: To a hydrogenation vessel or a thick-walled round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as methanol or ethanol (10-20 volumes).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight) under an inert atmosphere (e.g., nitrogen or argon). Causality Note: Pd/C is pyrophoric and must be handled with care, especially when dry.
-
Hydrogenation: Seal the vessel, evacuate the air, and replace it with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for elevated pressures.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Hydrogen uptake will cease upon completion.
-
Work-up and Isolation: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality Note: The Celite pad must be kept wet with the solvent during filtration to prevent the catalyst from igniting upon exposure to air. Wash the pad thoroughly with the reaction solvent.
-
Product Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, 2-acetamido-5-aminobenzoic acid.
-
Purification: The product can be purified by recrystallization if necessary.
This product, 2-acetamido-5-aminobenzoic acid, is a valuable precursor. The free amine can be further functionalized (e.g., to create prodrugs), and the acetyl group can be removed via hydrolysis in a subsequent step to yield 5-aminosalicylic acid.
Application in the Synthesis of Niclosamide Analogs
Niclosamide is an anthelmintic drug that has gained attention for its potential anticancer and antiviral activities.[20][21][22] It is synthesized from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[21][23] Using this compound as a building block allows for the synthesis of novel analogs where the substitution pattern is altered, potentially leading to improved properties.[24] The core reaction is an amide bond formation.
Protocol: Synthesis of a Niclosamide Analog
This protocol outlines the coupling of this compound with a substituted aniline (e.g., 2-chloro-4-fluoroaniline) to demonstrate the synthetic utility.
-
Activation of the Carboxylic Acid: In a flame-dried, three-neck flask under an inert atmosphere, suspend this compound (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise at 0°C, along with a catalytic amount of N,N-dimethylformamide (DMF). Causality Note: This step converts the carboxylic acid to a more reactive acyl chloride, facilitating amide bond formation. The reaction is exothermic and releases gas, requiring careful addition and venting.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the conversion to the acyl chloride is complete. Remove the excess reagent and solvent under vacuum.
-
Amide Coupling: In a separate flask, dissolve the substituted aniline (e.g., 2-chloro-4-fluoroaniline, 1.0 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) in dry DCM.
-
Cool the aniline solution to 0°C and slowly add a solution of the freshly prepared acyl chloride in DCM.
-
Reaction and Work-up: Allow the reaction to stir at room temperature overnight. Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by column chromatography or recrystallization to obtain the desired Niclosamide analog.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the synthetic chemist. The presence of a protected amine, a reducible nitro group, and a reactive carboxylic acid in a single molecule provides a platform for diverse and complex API synthesis. By understanding the interplay of these functional groups and applying the appropriate reaction conditions, researchers can efficiently construct novel molecules with significant therapeutic potential. The protocols and insights provided in this guide serve as a foundation for the practical application of this versatile intermediate in the demanding field of pharmaceutical development.
References
- 2. pharmtech.com [pharmtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C9H8N2O5 | CID 276881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:3558-18-7 | Chemsrc [chemsrc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. DK174615B1 - Process for Preparation of 5-Aminosalicylic Acid - Google Patents [patents.google.com]
- 14. CN111548283A - One-pot catalytic synthesis method of 5-aminosalicylic acid - Google Patents [patents.google.com]
- 15. US4788331A - Method of preparing 5-amino salicylic acid - Google Patents [patents.google.com]
- 16. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 18. Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.rug.nl [research.rug.nl]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. CN1687016A - New method for synthesizing niclosamide - Google Patents [patents.google.com]
- 24. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetamido-5-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Acetamido-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Here, we combine established chemical principles with field-proven insights to help you optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the production of various pharmaceutical intermediates. The most common and reliable method involves the electrophilic nitration of 2-Acetamidobenzoic acid. This precursor is typically synthesized by the acetylation of 2-Aminobenzoic acid (anthranilic acid).[1][2] Protecting the amino group as an acetamide is crucial to prevent oxidation by nitric acid and to direct the incoming nitro group to the desired position on the aromatic ring.[1][2]
This guide will focus on the nitration step, a reaction that, while straightforward in principle, can be sensitive to various experimental parameters.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Q1: My reaction has a very low yield, or I've isolated no product. What went wrong?
This is a common issue that can stem from several factors, often related to the reaction conditions or the quality of the reagents.
Possible Causes & Solutions:
-
Inadequate Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction.[3][4] If the temperature rises above the optimal range (typically below 10°C), side reactions, including the formation of dinitro compounds or oxidative degradation, can significantly reduce the yield.[1][5][6]
-
Poor Quality Reagents: The presence of water in the sulfuric or nitric acid can deactivate the nitronium ion (NO₂⁺), the active electrophile in this reaction.
-
Solution: Use fresh, high-purity concentrated acids. Ensure your 2-Acetamidobenzoic acid is completely dry before use.
-
-
Incorrect Stoichiometry: An insufficient amount of nitric acid will lead to an incomplete reaction. Conversely, a large excess can promote the formation of undesired byproducts.
-
Solution: Carefully calculate and measure the molar equivalents of your reagents. A slight excess (around 1.0 to 1.2 equivalents) of nitric acid is often sufficient.[8]
-
-
Inefficient Stirring: If the reaction mixture is not stirred effectively, localized "hot spots" can form, leading to degradation.[4] Additionally, poor mixing can result in a non-homogenous reaction, leaving some starting material unreacted.
-
Solution: Use a magnetic stirrer and a stir bar of an appropriate size to ensure the mixture is homogenous throughout the reaction.
-
Q2: My TLC plate shows multiple spots, indicating the presence of impurities. What are they and how can I avoid them?
The formation of byproducts is a frequent challenge in nitration reactions. Understanding the potential side reactions is key to minimizing them.
Possible Causes & Solutions:
-
Formation of Isomeric Byproducts: While the acetamido group is an ortho-, para-directing group, and the carboxylic acid is a meta-directing group, some formation of other isomers, such as 2-Acetamido-3-nitrobenzoic acid, can occur.[9]
-
Solution: Strict temperature control is the most effective way to improve the regioselectivity of the reaction.[6] Running the reaction at colder temperatures (0-5°C) favors the formation of the desired para-nitro isomer.
-
-
Dinitration: If the reaction conditions are too harsh (e.g., high temperature, excess nitric acid, or prolonged reaction time), a second nitro group can be added to the ring.
-
Solution: Adhere to the recommended stoichiometry of the nitrating agent and monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] Quench the reaction as soon as the starting material has been consumed.
-
-
Hydrolysis of the Acetamido Group: If there is excess water in the reaction mixture or if the work-up is delayed, the acetamido group can be hydrolyzed back to an amino group, which is susceptible to oxidation.
-
Solution: Use anhydrous reagents and perform the work-up promptly after the reaction is complete.
-
Q3: The reaction seems to have stalled and is not going to completion. What should I do?
An incomplete reaction is often a sign of suboptimal reaction conditions.
Possible Causes & Solutions:
-
Insufficient Activation: The nitronium ion may not be generated in a sufficient concentration if the sulfuric acid is not concentrated enough.
-
Solution: Ensure you are using concentrated sulfuric acid (95-98%). The concentration of sulfuric acid has been shown to be a critical parameter in similar nitration reactions.[8]
-
-
Precipitation of Starting Material: 2-Acetamidobenzoic acid has limited solubility in concentrated sulfuric acid, especially at low temperatures. If it precipitates out of the solution, it will not be available to react.
-
Solution: Ensure the 2-Acetamidobenzoic acid is fully dissolved in the sulfuric acid before beginning to add the nitrating mixture.[1] You may need to stir for an extended period to achieve complete dissolution.
-
Q4: I am having difficulty with the work-up and purification of the final product.
Proper isolation and purification are essential for obtaining a high-purity product.
Possible Causes & Solutions:
-
Product Lost During Quenching: The product is precipitated by pouring the reaction mixture into ice water. If this is done too quickly, the rapid heat generation can lead to degradation.
-
Inefficient Purification: The crude product may still contain unreacted starting materials or side products.
Frequently Asked Questions (FAQs)
-
What is the role of sulfuric acid in this reaction? Sulfuric acid serves two primary purposes: it acts as a solvent for the 2-Acetamidobenzoic acid and, more importantly, it protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[3] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material from the product. The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
What are the key safety precautions for this synthesis? This reaction involves the use of highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction is exothermic and must be cooled in an ice bath to prevent it from becoming uncontrollable.[3] Always add acid to water, never the other way around, during the preparation of solutions.
-
My final product is a brownish color instead of the expected yellow. Why? Discoloration is often due to the presence of colored impurities, which can arise from oxidation of the amino group or other side reactions.[9] This can often be remedied by recrystallization, potentially with the addition of a small amount of activated charcoal to adsorb the colored impurities.[9][10]
Data and Protocols
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | < 10°C | Minimizes side reactions and improves regioselectivity.[1][2][7] |
| Nitric Acid | 1.0 - 1.2 molar equivalents | Ensures complete reaction without promoting dinitration.[8] |
| Sulfuric Acid | Concentrated (95-98%) | Acts as a solvent and catalyst for nitronium ion formation. |
| Reaction Time | 2-3 hours | Typically sufficient for complete conversion; monitor by TLC.[1][2][7] |
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting workflow for improving synthesis outcomes.
Detailed Experimental Protocol
Step 1: Nitration of 2-Acetamidobenzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer, cool 6.0 mL of concentrated sulfuric acid in an ice-salt bath.
-
Slowly add 9.0 g of dry 2-Acetamidobenzoic acid to the cold sulfuric acid in portions, ensuring the temperature does not exceed 5°C.[1] Stir until all the solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid.[1] Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 2-Acetamidobenzoic acid. The temperature of the reaction must be strictly maintained below 10°C throughout the addition.[1][7]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.[1]
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.[1][3]
-
Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with cold deionized water.
Step 2: Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[9][10]
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Slowly add hot water to the filtrate until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the nitration of N-acetylanthranilic acid
Welcome to the technical support center for the nitration of N-acetylanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and field-proven protocols. The nitration of N-acetylanthranilic acid to produce 2-acetamido-5-nitrobenzoic acid is a cornerstone of electrophilic aromatic substitution, but it is not without its challenges. This document moves beyond simple procedural outlines to explain the causality behind common side reactions and offers robust solutions to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the nitration of N-acetylanthranilic acid.
Question 1: Why did my reaction mixture turn dark brown or black, and what is the tar-like substance that formed?
Answer: A dark, tarry appearance is a classic sign of oxidative side reactions.[1] Nitric acid, especially in the presence of sulfuric acid, is a potent oxidizing agent. The N-acetylanthranilic acid ring is activated by the acetamido group, making it susceptible to oxidation, particularly if the reaction temperature is not rigorously controlled. This leads to the formation of complex, polymeric, and often intractable byproducts.
-
Causality: The rate of oxidation reactions increases exponentially with temperature. Localized "hot spots" caused by the rapid addition of the nitrating mixture can initiate a runaway reaction where oxidation becomes the dominant pathway.[2]
-
Preventative Measures: The most critical parameter is stringent temperature control. The reaction should be maintained below 10°C, ideally between 0-5°C, using an ice-salt bath.[3][4] The nitrating mixture must be added dropwise with vigorous stirring to ensure rapid heat dissipation and prevent localized temperature spikes.[2]
Question 2: My final product yield is significantly lower than expected, and TLC analysis shows multiple spots. What are the likely side products?
Answer: Low yields and multiple TLC spots indicate a lack of selectivity, pointing to the formation of several side products. The primary culprits are isomeric byproducts, dinitrated compounds, and deacetylated species.
-
Isomeric Products (e.g., 2-acetamido-4-nitrobenzoic acid): While the combination of the ortho, para-directing acetamido group and the meta-directing carboxylic acid group strongly favors substitution at the 5-position, minor amounts of other isomers can form. The acetamido group is the more powerful directing group, but conditions can influence the ortho/para ratio.
-
Dinitration Products: If the reaction conditions are too harsh (excess nitrating agent, elevated temperature, or prolonged reaction time), a second nitro group can be added to the aromatic ring. The first nitro group is strongly deactivating, making the second nitration much more difficult, but not impossible under forcing conditions.[5]
-
Deacetylation Products: The highly acidic medium (concentrated H₂SO₄) can catalyze the hydrolysis of the N-acetyl protecting group, especially if there is residual water or during aqueous workup. This can lead to the formation of 2-amino-5-nitrobenzoic acid or the nitration of any prematurely deacetylated starting material.[3]
Question 3: After quenching the reaction in ice water, my product didn't precipitate. What went wrong?
Answer: A failure to precipitate suggests either an incomplete reaction or that the product formed is soluble in the acidic aqueous mixture.
-
Incomplete Reaction: It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC). If a significant amount of the more soluble N-acetylanthranilic acid starting material remains, it can prevent the less soluble product from precipitating effectively.
-
Formation of Soluble Byproducts: The formation of highly polar side products, such as the deacetylated 2-amino-5-nitrobenzoic acid, can increase the overall solubility of the crude material. The protonated amino group in this byproduct forms a highly water-soluble salt. In this scenario, neutralization of the acidic solution followed by extraction with an organic solvent like ethyl acetate may be necessary to recover the product.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common experimental issues.
| Symptom Observed | Potential Cause(s) | Recommended Corrective Action(s) |
| Dark brown/black reaction mixture, vigorous gas evolution | Oxidation / Runaway Reaction: Temperature exceeded the safe limit (>10°C). Nitrating agent added too quickly. | 1. Immediately cool the reaction flask in a large ice-salt bath.[2]2. Ensure slow, dropwise addition of the pre-cooled nitrating mixture.3. Maintain vigorous stirring throughout the addition. |
| Multiple spots on TLC with similar Rf to the expected product | Isomer Formation: (e.g., 4-nitro, 3-nitro isomers). | 1. Maintain strict temperature control (0-5°C) to improve regioselectivity.[6]2. Purify the crude product via recrystallization from an ethanol/water mixture.[3] |
| A new, less polar spot (higher Rf) appears on TLC | Dinitration: Reaction temperature was too high or an excess of nitrating agent was used. | 1. Use a stoichiometric amount (or slight excess) of the nitrating agent.2. Avoid letting the reaction temperature rise or stirring for an extended period after completion. |
| A new, more polar spot (lower Rf) appears on TLC | Deacetylation: Hydrolysis of the acetyl protecting group due to water contamination or excessive heating. | 1. Use dry glassware and anhydrous grade acids.2. Avoid prolonged reaction times at elevated temperatures.3. Perform the aqueous workup promptly and keep the mixture cold. |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is optimized for high yield and purity by carefully controlling the reaction conditions.[3][4]
-
Preparation: In a 250 mL flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath until the internal temperature is below 0°C.
-
Dissolution: To the cold sulfuric acid, slowly add 9.0 g (0.05 mol) of dry N-acetylanthranilic acid in small portions. Use a magnetic stirrer and ensure the temperature does not exceed 5°C. The solid must dissolve completely.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid. Cool this mixture thoroughly in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of N-acetylanthranilic acid over 30-45 minutes. The temperature of the reaction mixture must be strictly maintained below 10°C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane).
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A pale yellow solid should precipitate.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of ice-cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound.
Visualization of Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the formation of common side products.
Caption: Reaction scheme showing the desired nitration and common side reactions.
Troubleshooting Logic Flow
Use this decision tree to diagnose and correct issues during your experiment.
Caption: A logical flowchart for troubleshooting common nitration issues.
References
Purification of crude 2-Acetamido-5-nitrobenzoic acid by recrystallization
An in-depth guide to the purification of crude 2-Acetamido-5-nitrobenzoic acid by recrystallization, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting guides and FAQs to address specific issues encountered during the experimental process.
Introduction: The Critical Role of Purity in Synthesis
This compound is a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and specialized dyes. The purity of this compound is paramount, as contaminants can lead to unwanted side reactions, reduced yields in subsequent steps, and compromised final product quality. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging the principle that a compound's solubility in a given solvent increases with temperature.[1][2] By dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solution (mother liquor).
This guide offers practical, field-tested advice to navigate the common challenges associated with the recrystallization of this compound, ensuring high purity and optimal recovery.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization process in a direct question-and-answer format.
Q1: I've added the hot solvent, but my compound won't fully dissolve. What should I do?
A1: This issue typically points to one of two scenarios: either insufficient solvent has been used, or the crude product contains insoluble impurities.
-
Initial Action: First, ensure you are using a sufficient volume of boiling solvent. Add the solvent in small portions to the crude material while continuously heating the mixture.[3] Allow adequate time between additions for the dissolution to occur, as it may not be instantaneous.[3]
-
Identifying Insoluble Impurities: If a portion of the solid material remains undissolved even after adding a significant amount of boiling solvent, you are likely dealing with insoluble impurities.[4] Adding more solvent will not dissolve these particles and will only decrease your final yield.
-
Solution - Hot Gravity Filtration: To remove insoluble impurities, you must perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a pre-warmed flask.[4][5] This step should be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel.[6] After filtration, the clear filtrate can be allowed to cool for crystallization.
Q2: My product has separated from the solution as an oil, not as crystals. What went wrong and how can I fix it?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[7][8]
-
Immediate Action: Reheat the mixture until the oil completely redissolves into the solution.
-
Solution 1 - Add More Solvent: Add a small amount of additional hot solvent to the solution.[7][8] This decreases the saturation concentration, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.
-
Solution 2 - Ensure Slow Cooling: Rapid cooling is a common cause of oiling out. After redissolving the oil, allow the flask to cool slowly on the benchtop, insulated if necessary, before moving it to an ice bath.[3] Slow cooling promotes the formation of a stable crystal lattice.[6]
-
Solution 3 - Change Solvent System: If the problem persists, the chosen solvent's boiling point may be too high relative to the compound's melting point. Consider using a different solvent with a lower boiling point or a mixed solvent system.[7]
Q3: The solution has cooled completely, but no crystals have formed. How can I induce crystallization?
A3: The failure of crystals to form from a cooled, saturated solution is a common phenomenon known as supersaturation.[1][7] The solution contains more dissolved solute than it theoretically should at that temperature, and crystallization requires a nucleation point to begin.
-
Solution 1 - Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[1][7] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.
-
Solution 2 - Seeding: If you have a small crystal of the pure product from a previous batch, add it to the supersaturated solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[1]
-
Solution 3 - Reduce Solvent Volume: It is possible that too much solvent was added initially. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[7][8] Be careful not to evaporate too much, as this can cause the product to crash out of solution too quickly.
Q4: My final yield of purified crystals is very low. What are the likely causes and how can I improve recovery?
A4: A low yield is one of the most frequent frustrations in recrystallization. Several factors can contribute to product loss.
-
Cause 1 - Using Too Much Solvent: This is the most common error.[7][8] The goal is to use the minimum amount of boiling solvent required to fully dissolve the crude product.[1] Any excess solvent will retain more of your compound in the mother liquor upon cooling, reducing your isolated yield.
-
Cause 2 - Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel and be lost. Ensure both the funnel and receiving flask are pre-heated.[4]
-
Cause 3 - Incomplete Crystallization: Ensure the solution is thoroughly cooled. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the solution.[6]
-
Cause 4 - Excessive Washing: When washing the collected crystals, use only a minimal amount of ice-cold solvent.[1][3] Using warm solvent or too large a volume will redissolve some of your purified product.
Q5: The purified crystals are still colored (e.g., yellow or brown). How can I obtain a colorless product?
A5: The presence of color indicates that colored impurities are still present, likely because they have similar solubility properties to your target compound or have been adsorbed onto the crystal surface.
-
Solution - Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored, high-molecular-weight impurities.[9]
-
After dissolving your crude product in the hot solvent, remove the flask from the heat and allow it to cool slightly to prevent boiling over.
-
Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution.
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal, which now holds the colored impurities.[4][9]
-
The resulting clear, colorless filtrate can then be cooled to produce pure, colorless crystals.
-
Experimental Protocol: Recrystallization of this compound
This protocol outlines the standard procedure for purifying the title compound using ethanol as the primary solvent. Ethanol is a good choice for polar, amide-containing compounds.[6][10]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional)
-
Erlenmeyer flasks, beakers
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask for vacuum filtration
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of ethanol and a boiling stick, and gently heat the mixture to boiling while stirring. Continue to add hot ethanol in small portions until the solid just completely dissolves. Using the minimum amount of solvent is crucial for a good yield.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[9]
-
Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[4]
-
Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3][6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[6] Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.[3]
-
Drying: Allow air to be drawn through the crystals on the filter for several minutes to help them dry. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a moderate temperature.
Data Presentation: Solvent Selection
The choice of solvent is the most critical step in a successful recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, several polar solvents are viable candidates.
| Solvent System | Boiling Point (°C) | Suitability Notes |
| Ethanol | 78 | A very good candidate. Often used for recrystallizing amides and nitroaromatic acids.[6][10] |
| Methanol | 65 | A good candidate, similar to ethanol but with a lower boiling point. Will dissolve more polar compounds.[11] |
| Water | 100 | The compound is likely to have low solubility in cold water but higher solubility in hot water, making it a potential solvent.[12] |
| Acetic Acid | 118 | Effective for dissolving amides and carboxylic acids, but its high boiling point can make it difficult to remove completely.[13] |
| Ethanol/Water | 78-100 | An excellent mixed-solvent system. The compound can be dissolved in a minimum of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly cloudy.[5][9] |
Visualization: Recrystallization Workflow
The following diagram illustrates the logical steps and decision points in a typical recrystallization procedure.
Caption: Workflow diagram for the purification of a solid organic compound by recrystallization.
Frequently Asked Questions (FAQs)
Q: How do I know if I have used the "minimum amount" of boiling solvent? A: This is achieved by adding the boiling solvent portion-wise (drop by drop or in small volumes) to your heated crude product until the last of the solid just disappears into solution. This ensures the solution is saturated at that high temperature.[1]
Q: Is it better to cool the solution quickly in an ice bath or slowly on the benchtop? A: Slow cooling is almost always preferred.[3] It allows for the selective and orderly formation of large, pure crystals. Rapid cooling can cause impurities to become trapped within the crystal lattice and may lead to the formation of small, impure crystals or oiling out.[6]
Q: What is the purpose of the "mother liquor"? Can it be discarded? A: The mother liquor is the cold solvent that remains after the pure crystals have been filtered out. It contains the soluble impurities as well as a small amount of the desired compound that remains dissolved at the lower temperature.[6] For most lab-scale purifications, it is considered waste. However, if your yield is very low, you can sometimes recover more product by evaporating some of the solvent from the mother liquor to obtain a second, though likely less pure, crop of crystals.
Q: How can I confirm the purity of my final product? A: The most common method is melting point analysis. A pure compound will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to be depressed and broaden over a range. For 5-acetamido-2-nitrobenzoic acid, the literature melting point is around 210-220 °C.[14] For more rigorous analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[9]
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. echemi.com [echemi.com]
Troubleshooting low yield in 2-Acetamido-5-nitrobenzoic acid reactions
Technical Support Center: 2-Acetamido-5-nitrobenzoic Acid Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and other experimental issues, ensuring the integrity and success of your work.
The primary and most reliable route to synthesizing this compound involves a two-step process: the protection of anthranilic acid via acetylation, followed by the regioselective nitration of the resulting N-acetylanthranilic acid.[1][2] This guide focuses on troubleshooting this specific pathway.
Caption: General synthesis workflow for this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My overall yield is significantly lower than expected. What are the most critical factors to investigate?
Low yield is the most common issue and can stem from several stages of the process. A systematic approach is crucial for diagnosis. The primary causes are incomplete reactions, competing side reactions due to suboptimal conditions, and mechanical losses during workup and purification.[3]
Caption: Troubleshooting decision tree for low yield of this compound.
Detailed Breakdown of Causes & Solutions:
-
Incomplete Nitration: If Thin-Layer Chromatography (TLC) shows a significant amount of unreacted N-acetylanthranilic acid, the reaction has not gone to completion.
-
Causality: The generation of the nitronium ion (NO₂⁺) is highly dependent on the concentration and temperature of the acid mixture. Insufficient reaction time or a temperature that is too low can lead to poor conversion.
-
Solution: Ensure your nitric and sulfuric acids are concentrated and anhydrous. Increase the reaction time, stirring for an additional 1-2 hours after the addition of the nitrating mixture is complete, and monitor progress by TLC until the starting material spot disappears.[3][4]
-
-
Side Reactions: The presence of multiple spots on your TLC plate, other than starting material and product, indicates the formation of byproducts.
-
Causality: The most common side reaction is the formation of isomeric impurities, such as 2-acetamido-3-nitrobenzoic acid.[5] Although the acetamido group strongly directs to the para-position (the desired 5-position), some ortho-direction can occur if the temperature is not strictly controlled. At higher temperatures, dinitration or even hydrolysis of the protective acetamido group can occur.[6]
-
Solution: The single most critical parameter is temperature control . The nitrating mixture must be added dropwise while vigorously stirring, ensuring the internal reaction temperature is maintained below 10°C, ideally between 0-5°C.[1][3]
-
-
Suboptimal Workup and Purification: Significant product loss can happen after the reaction is complete.
-
Causality: The product is precipitated by pouring the reaction mixture onto ice.[1][4] If this is done too quickly or without sufficient stirring, localized warming can occur, leading to byproduct formation or loss of product. During recrystallization, using an excessive amount of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[7]
-
Solution: Pour the acid mixture slowly onto a large volume of crushed ice with vigorous stirring. When recrystallizing, use the minimum amount of hot solvent (e.g., ethanol/water) required to fully dissolve the crude product.[1][7]
-
Q2: My final product is a brownish or dark yellow powder, not the expected light yellow crystals. What is the cause and how can I fix it?
Discoloration is a common issue that typically points to the presence of colored impurities or oxidation byproducts.[5]
-
Causality: Residual nitric acid can cause oxidation over time. The formation of nitro-phenolic compounds or other minor, highly conjugated byproducts can also impart color.
-
Solution: Activated Charcoal Treatment. During recrystallization, after dissolving the crude product in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. The charcoal will adsorb many of the colored impurities. Keep the solution hot and swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[5][7]
Q3: The product oiled out during precipitation or recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.
-
Causality: This is common when the concentration of the solute is too high or when the solution is cooled too rapidly. The presence of impurities can also depress the melting point, exacerbating the issue.
-
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation point.[5]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath from a high temperature. Slow cooling encourages the formation of a stable crystal lattice.[7]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5]
-
Frequently Asked Questions (FAQs)
-
Q: Why is it necessary to acetylate the amino group of anthranilic acid before nitration?
-
The primary amino group (-NH₂) is a very strong activating group, but it is also highly susceptible to oxidation by nitric acid, which would lead to a complex mixture of unwanted byproducts and decomposition.[1] Acetylation converts the amino group to an acetamido group (-NHCOCH₃). This group is still an ortho-, para-director but is less activating, offering a much more controlled reaction. It effectively protects the amine from oxidation and reliably directs the incoming nitro group to the desired 5-position (para).[1][2]
-
-
Q: What is the precise role of sulfuric acid in the nitrating mixture?
-
Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the actual species that attacks the aromatic ring in this electrophilic aromatic substitution reaction.[8]
-
-
Q: What is the optimal solvent system for the recrystallization of this compound?
-
An ethanol/water mixture is frequently cited and highly effective.[1][7] The compound is typically soluble in hot ethanol and less soluble in water. The general procedure is to dissolve the crude solid in a minimal amount of boiling ethanol and then add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached. Re-heat to get a clear solution, then allow it to cool slowly.[5][7]
-
Experimental Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Nitration Temperature | 0°C to 10°C | Minimizes formation of undesired isomers and prevents hydrolysis of the acetamido group.[1][4] |
| Reagent Ratio (HNO₃) | 1.0 - 1.2 moles per mole of substrate | A slight excess ensures complete nitration, but a large excess increases the risk of dinitration.[6] |
| Acid Medium | Concentrated H₂SO₄ | Essential for generating the NO₂⁺ electrophile.[8] |
| Reaction Time | 2-3 hours post-addition | Allows the reaction to proceed to completion. Monitor by TLC.[4] |
Protocol 1: Synthesis of this compound
This protocol details the full two-step synthesis starting from 2-aminobenzoic acid.
Step 1: Acetylation of 2-Aminobenzoic Acid [1]
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 2-aminobenzoic acid in 40 mL of glacial acetic acid. Gentle warming may be required.
-
To the stirred solution, carefully add 1.2 molar equivalents of acetic anhydride dropwise.
-
Heat the mixture to reflux for approximately 1 hour.
-
Allow the mixture to cool to room temperature, then pour it into 250 mL of ice-cold water while stirring.
-
Collect the white precipitate (N-acetylanthranilic acid) by vacuum filtration, wash thoroughly with cold water, and dry completely. The yield should be nearly quantitative.
Step 2: Nitration of N-Acetylanthranilic Acid [1][4]
-
In a 250 mL flask, carefully add the dried N-acetylanthranilic acid from Step 1 to 40 mL of concentrated sulfuric acid while stirring. Ensure the solid dissolves completely.
-
Cool this mixture to 0-5°C in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by cautiously adding 1.1 molar equivalents of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of N-acetylanthranilic acid. CRITICAL: Maintain the internal temperature of the reaction mixture below 10°C throughout the addition.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 2 hours.
-
Carefully and slowly pour the reaction mixture onto ~200 g of crushed ice with vigorous stirring. A yellow-orange solid will precipitate.
-
Collect the crude this compound by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purify the crude product by recrystallization from an ethanol/water mixture as described in the FAQs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sga.profnit.org.br [sga.profnit.org.br]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Aromatic Compounds
Welcome to the Technical Support Center dedicated to the nitration of aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your nitration reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of electrophilic aromatic nitration?
A1: The electrophilic aromatic nitration is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺).[1][2][3][4] In the most common laboratory-scale procedure, this is achieved by reacting concentrated nitric acid with a stronger acid, typically sulfuric acid, which acts as a catalyst and a dehydrating agent.[1][2][3]
The mechanism proceeds in two main steps:
-
Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion.[3][4]
-
Electrophilic Attack and Rearomatization: The electron-rich π-system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[1] A weak base in the reaction mixture, such as water or the bisulfate ion, then removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[1]
Q2: How do substituents on the aromatic ring influence the regioselectivity of nitration?
A2: Substituents on the aromatic ring play a crucial role in directing the incoming nitro group to specific positions and also affect the overall reaction rate. They are broadly classified into two categories:
-
Activating Groups (Ortho-, Para-Directing): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[5] Examples include alkyl (-R), hydroxyl (-OH), and amino (-NH₂) groups. They direct the incoming nitro group primarily to the ortho and para positions.
-
Deactivating Groups (Meta-Directing): These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive than benzene.[5] Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups. They direct the incoming nitro group to the meta position.[5]
The directing effect is a consequence of the stability of the intermediate sigma complex. For activating groups, the resonance structures for ortho and para attack are more stable because they allow for an additional resonance form where the positive charge is delocalized onto the substituent. For deactivating groups, the meta attack is favored as it avoids placing the positive charge on the carbon atom directly attached to the electron-withdrawing group.
Q3: Why is temperature control so critical in nitration reactions?
A3: Precise temperature control is paramount in nitration reactions for several key reasons:
-
Exothermicity and Runaway Reactions: Nitration reactions are highly exothermic.[6] Without adequate cooling, the reaction temperature can rise rapidly, leading to an increased reaction rate and potentially a dangerous runaway reaction or even an explosion.
-
Selectivity: Temperature can significantly influence the regioselectivity of the reaction. In some cases, lower temperatures can favor the formation of one isomer over another.
-
Byproduct Formation: Higher temperatures can promote side reactions, such as oxidation of the starting material or product, leading to the formation of undesired byproducts and a decrease in the overall yield.[5] For instance, the nitration of benzene at temperatures above 50°C increases the likelihood of dinitration.[7]
Troubleshooting Guide
This section addresses common problems encountered during the nitration of aromatic compounds, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Nitroaromatic Product
| Potential Cause | Explanation | Suggested Solution |
| Insufficiently Activated Aromatic Ring | Aromatic rings with strongly deactivating substituents are less nucleophilic and require more forcing reaction conditions to undergo nitration.[5][8] | Increase the reaction temperature, use a stronger nitrating agent (e.g., fuming nitric acid or a nitrate salt in sulfuric acid), or consider a longer reaction time.[5][8] |
| Incomplete Generation of the Nitronium Ion | The presence of excess water in the reaction mixture can hinder the formation of the nitronium ion. This is a common issue when using dilute nitric acid without a sufficient amount of dehydrating agent. | Ensure the use of concentrated nitric and sulfuric acids. For particularly sensitive substrates, consider using an anhydrous nitrating agent such as nitronium tetrafluoroborate. |
| Decomposition of Starting Material or Product | Highly activated aromatic compounds, such as phenols and anilines, are susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts and low yields of the desired nitro compound.[9] | For highly activated substrates, use milder nitrating conditions (e.g., dilute nitric acid at low temperatures).[10] For anilines, it is often necessary to protect the amino group as an acetamide before nitration to prevent both oxidation and the formation of the meta-directing anilinium ion.[1][11] |
| Premature Quenching | Stopping the reaction before it has gone to completion will naturally result in a low yield. | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time.[12] |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Explanation | Suggested Solution |
| Steric and Electronic Effects | For aromatic rings with ortho-, para-directing groups, a mixture of ortho and para isomers is often obtained. The ratio of these isomers is influenced by both the electronic directing effect of the substituent and steric hindrance at the ortho position.[12] | To enhance para-selectivity, consider using a bulkier nitrating agent or a shape-selective catalyst like a zeolite, which can sterically hinder the approach to the ortho position.[12][13] Adjusting the reaction temperature can also influence the ortho/para ratio. |
| Protonation of Activating Groups | In strongly acidic media, activating groups like amino groups can be protonated to form anilinium ions, which are meta-directing.[1][14] This can lead to a mixture of ortho-, para-, and meta-isomers. | Protect the activating group before nitration. For example, acetylating an amino group to form an acetamide prevents its protonation and preserves its ortho-, para-directing influence.[1][11] |
| Harsh Reaction Conditions | High temperatures or highly acidic conditions can sometimes lead to the formation of unexpected isomers, including the meta-product even with an ortho-, para-directing group.[12] | Employ milder reaction conditions, such as lower temperatures and less acidic nitrating systems. For example, using N₂O₅ in dichloromethane at low temperatures has been shown to reduce the formation of m-nitrotoluene.[12] |
Problem 3: Over-nitration (Formation of Di- or Poly-nitro Compounds)
| Potential Cause | Explanation | Suggested Solution |
| Highly Activating Substituents | Aromatic rings with strongly activating substituents are highly susceptible to multiple nitrations, as the first nitro group does not sufficiently deactivate the ring to prevent further reaction.[6] | Use a stoichiometric amount of the nitrating agent, maintain a low reaction temperature, and carefully monitor the reaction time.[12] |
| Excess Nitrating Agent | Using a large excess of the nitrating mixture increases the probability of multiple nitrations. | Carefully control the stoichiometry of the reactants. A slight excess of the aromatic compound can sometimes be used to favor mono-nitration. |
| High Reaction Temperature | Elevated temperatures increase the reaction rate and can provide sufficient energy to overcome the deactivating effect of the first nitro group, leading to dinitration.[7] | Maintain a low and constant reaction temperature throughout the addition of the nitrating agent and for the duration of the reaction. |
Experimental Protocols
General Protocol for the Nitration of a Moderately Activated Aromatic Compound (e.g., Toluene)
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly and cautiously add a stoichiometric equivalent of concentrated nitric acid to a pre-cooled volume of concentrated sulfuric acid (typically a 1:1 or 1:2 v/v ratio). Maintain the temperature of the mixture below 10°C.
-
Reaction Setup: Place the aromatic compound in a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath.
-
Addition of the Nitrating Agent: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred aromatic compound. Maintain the internal reaction temperature between 0-10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified time. Monitor the progress of the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[15] This will precipitate the crude nitroaromatic product.
-
Work-up:
-
If the product is a solid, collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
If the product is an oil, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Purification:
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and GC-MS.
Safety First: A Pre-Reaction Checklist
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.[21][22][23]
-
Fume Hood: Conduct all nitration reactions in a well-ventilated fume hood.[21][23]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate spill kits are readily accessible.[21][23]
-
Cooling Bath: Have an adequate cooling bath (e.g., ice-water or ice-salt) prepared and ready to control the reaction exotherm.
-
Slow Addition: Always add the nitrating agent slowly and monitor the temperature closely.
-
Quenching: Be aware that quenching the reaction by adding water to the concentrated acid mixture is highly exothermic. Always pour the acid mixture into ice/water, never the other way around.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines.
Visualizing the Process
Mechanism of Electrophilic Aromatic Nitration
Caption: The two-step mechanism of electrophilic aromatic nitration.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. m.youtube.com [m.youtube.com]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. chemcess.com [chemcess.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. Purification Organic Compounds: Crystallization & Distillation Guide 2026 [maiyamminerals.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. How To [chem.rochester.edu]
- 21. youtube.com [youtube.com]
- 22. scribd.com [scribd.com]
- 23. acs.org [acs.org]
Technical Support Center: Temperature Control During Exothermic Nitration Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who handle exothermic nitration reactions. Nitration is a cornerstone of organic synthesis, yet its inherent exothermicity presents significant safety and control challenges.[1][2] A failure to manage the heat generated can lead to reduced yields, increased impurity formation, and, most critically, dangerous thermal runaway events.[3][4]
This document provides field-proven insights and practical solutions in a direct question-and-answer format to help you navigate the complexities of temperature control, ensuring safer, more reliable, and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs): The Fundamentals of Thermal Control
This section addresses the foundational principles of managing heat in nitration reactions. Understanding these core concepts is the first step toward preventing and troubleshooting thermal deviations.
Q1: Why are nitration reactions so exothermic, and what is a thermal runaway?
A1: Nitration reactions are highly exothermic primarily because they involve the formation of very stable bonds in the products (e.g., C-N and O-H bonds) while breaking less stable ones. The reaction of an organic compound with a nitrating agent, typically a mixture of nitric and sulfuric acids, releases a significant amount of energy as heat.[5] The enthalpy of reaction for many nitrations is in the range of -145 ± 70 kJ/mol.[5]
A thermal runaway is a hazardous situation that occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[3][4] This creates a dangerous positive feedback loop:
-
The reaction temperature increases.
-
The increased temperature accelerates the reaction rate.
-
The faster reaction rate generates even more heat.
This rapid, uncontrolled escalation in temperature and pressure can lead to boiling of the reaction mixture, equipment failure, fire, or an explosion.[3]
Q2: What is the dual role of sulfuric acid in managing nitration reactions?
A2: Sulfuric acid serves two critical functions in mixed-acid nitrations. First, it acts as a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the primary electrophile.[6] Second, it serves as a dehydrating agent, sequestering the water molecules produced during the reaction. This is crucial because water can dilute the acid medium and inhibit the formation of the nitronium ion.[6][7] From a thermal perspective, sulfuric acid also acts as a heat sink, diluting the reactants and helping to absorb some of the reaction heat, although this effect is secondary to its chemical roles.[7]
Q3: What are the most effective cooling methods for laboratory-scale nitration reactions?
A3: The choice of cooling method depends on the target temperature required to maintain control. For many nitrations, maintaining temperatures between -10°C and 10°C is critical. The efficiency of heat removal is paramount.
| Cooling Bath Type | Achievable Temperature Range (°C) | Advantages | Disadvantages |
| Ice / Water | 0 to 5 °C | Readily available, inexpensive, non-toxic. | Limited to temperatures at or above 0°C. |
| Ice / Salt (NaCl) | -20 to -5 °C | Achieves sub-zero temperatures, inexpensive. | Corrosive, temperature can be inconsistent. |
| Dry Ice / Acetone or Isopropanol | -78 °C | Very low and stable temperature. | Requires careful handling of dry ice and flammable solvents. |
| Circulating Chiller (Cryocool) | -40 to 20 °C (Varies by model) | Precise and stable temperature control, ideal for long reactions. | Requires specialized equipment, higher initial cost.[8] |
Q4: How does the choice of reactor setup impact heat management?
A4: The physical design of the reactor is fundamental to effective heat transfer. Heat removal is primarily a function of the heat transfer area, the temperature difference between the reaction and the coolant, and the overall heat transfer coefficient.[9]
-
Batch Reactors: In a standard round-bottom flask or jacketed reactor, heat is removed through the vessel walls.[10] As you scale up a batch process, the volume increases by a cube function (r³), while the surface area for heat exchange only increases by a square function (r²). This decreasing surface-area-to-volume ratio makes heat removal increasingly difficult and is a major challenge in scaling up nitrations.[11]
-
Continuous Flow Reactors: Microreactors or continuous flow systems offer a significantly higher surface-area-to-volume ratio.[12][13] This allows for far more efficient heat dissipation, enabling reactions to be run under more aggressive conditions with greater safety.[4][6] Reactants are mixed in small volumes within a channel or tube, and the heat is rapidly removed through the walls, preventing the buildup of a large, uncontrolled reaction mass.[2]
Troubleshooting Guide: Addressing Specific In-Experiment Issues
This section is designed for immediate use when you encounter a problem during an experiment. The guidance follows a logical progression from immediate corrective actions to identifying root causes and implementing preventative strategies.
Issue 1: The reaction temperature is rising unexpectedly and is not responding to cooling adjustments.
This is a critical warning sign of a potential thermal runaway.[3]
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the dropwise addition of the nitrating agent.[6] This cuts off the "fuel" for the exothermic reaction.
-
Enhance Cooling: Ensure your cooling bath is topped up and making good contact with the flask. If using a circulator, verify it is running at maximum capacity. Consider adding more dry ice or salt to the bath.
-
Prepare to Quench (Last Resort): If the temperature continues to rise uncontrollably, prepare to quench the reaction by pouring it slowly and carefully onto a large volume of crushed ice or ice-water with vigorous stirring.[6] CAUTION: Quenching is itself hazardous as the dilution of concentrated acid is highly exothermic. This should only be performed as a last resort according to established laboratory safety protocols.[6]
-
Alert Personnel: Inform your supervisor and any colleagues in the immediate vicinity of the situation.
-
-
Potential Causes & Preventative Measures:
-
Cause: The rate of addition of the nitrating agent was too fast, generating heat faster than the cooling system could remove it.[6]
-
Prevention: Employ a slow, controlled, dropwise addition using an addition funnel or syringe pump. Always monitor the internal reaction temperature with a thermometer, not just the bath temperature. The rate of addition should be adjusted to ensure the internal temperature remains within the target range.
-
-
Cause: Accumulation of unreacted nitrating agent. If the reaction temperature is too low initially, the nitrating agent can accumulate without reacting. A subsequent small, unintentional temperature increase can then trigger a very rapid reaction of all the accumulated reagent.[6]
-
Cause: Inadequate cooling capacity. The cooling bath may be too small or not cold enough for the scale of the reaction.
-
Prevention: Before starting, estimate the total heat evolution. Ensure your cooling bath has sufficient thermal mass (e.g., a larger volume of ice/solvent) to absorb the entire exotherm of the reaction.
-
-
// Nodes start [label="Temperature Excursion Detected:\nUnexpected Rise in Tr", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="ellipse"]; stop_reagent [label="IMMEDIATE ACTION:\nStop All Reagent Addition", fillcolor="#FBBC05", fontcolor="#202124"]; enhance_cooling [label="Enhance Cooling Capacity\n(Add dry ice/salt, max coolant flow)", fillcolor="#FBBC05", fontcolor="#202124"]; check_agitation [label="Verify Agitation\n(Is stirring vigorous and effective?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_stable [label="Is Temperature Stabilizing\nor Decreasing?", shape="diamond", fillcolor="#FFFFFF", fontcolor="#202124"]; monitor [label="Continue to Monitor Closely\nResume cautious addition only when\nTr is stable at target T", fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_quench [label="CRITICAL:\nPrepare for Emergency Quench", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alert_supervisor [label="Alert Supervisor & Lab Personnel\nFollow Emergency Protocols", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="Execute Quench Procedure\n(Last Resort)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes start [label="Temperature Excursion Detected:\nUnexpected Rise in Tr", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="ellipse"]; stop_reagent [label="IMMEDIATE ACTION:\nStop All Reagent Addition", fillcolor="#FBBC05", fontcolor="#202124"]; enhance_cooling [label="Enhance Cooling Capacity\n(Add dry ice/salt, max coolant flow)", fillcolor="#FBBC05", fontcolor="#202124"]; check_agitation [label="Verify Agitation\n(Is stirring vigorous and effective?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_stable [label="Is Temperature Stabilizing\nor Decreasing?", shape="diamond", fillcolor="#FFFFFF", fontcolor="#202124"]; monitor [label="Continue to Monitor Closely\nResume cautious addition only when\nTr is stable at target T", fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_quench [label="CRITICAL:\nPrepare for Emergency Quench", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alert_supervisor [label="Alert Supervisor & Lab Personnel\nFollow Emergency Protocols", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="Execute Quench Procedure\n(Last Resort)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> stop_reagent; stop_reagent -> enhance_cooling; enhance_cooling -> check_agitation; check_agitation -> is_stable; is_stable -> monitor [label=" Yes"]; is_stable -> prepare_quench [label="No "]; prepare_quench -> alert_supervisor; alert_supervisor -> quench; } Caption: Emergency response workflow for a temperature excursion.
Issue 2: The reaction mixture is turning brown/orange and releasing fumes, but the overall temperature is stable.
This indicates the formation of localized "hot spots" and the decomposition of nitric acid to form brown nitrogen dioxide (NO₂) gas.[16]
-
Immediate Actions:
-
Ensure Adequate Ventilation: Confirm the reaction is being conducted in a properly functioning chemical fume hood. NO₂ is highly toxic.[17]
-
Improve Agitation: Increase the stirring rate to improve heat and mass transfer within the vessel. This helps to break up any localized concentrations of reactants.
-
Slow Reagent Addition: Reduce the rate of addition of the nitrating agent. Even if the bulk temperature is stable, localized heating can occur at the point of addition.
-
-
Potential Causes & Preventative Measures:
-
Cause: Poor agitation or inefficient stirring. If the mixture is not homogenous, small regions of high reactant concentration can form. The reaction in these "hot spots" is much faster, leading to decomposition and byproduct formation.[6]
-
Prevention: Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous mixtures or larger volumes. Ensure the stirring is vigorous enough to create a vortex and promote good mixing throughout the addition process.
-
-
Cause: Adding the nitrating agent to an unstirred or poorly mixed region of the flask.
-
Prevention: Position the tip of the addition funnel or needle directly over the vortex of the stirred solution to ensure the incoming reagent is dispersed rapidly.
-
-
Issue 3: The reaction resulted in a low yield or the formation of significant byproducts (e.g., dinitrated compounds).
This is often a problem of selectivity, which is highly dependent on temperature.
-
Potential Causes & Solutions:
-
Cause: The reaction temperature was too high. Higher temperatures can favor side reactions or polynitration, where more than one nitro group is added to the aromatic ring.[6][18]
-
Solution: Repeat the reaction at a lower, more strictly controlled temperature. For highly activated aromatic rings (e.g., toluene, phenol), temperatures near 0°C or below may be necessary to achieve monosubstitution selectively.[6]
-
-
Cause: Incorrect molar ratio of reactants. Using a large excess of the nitrating agent can drive the reaction towards polynitration.[6]
-
Solution: Carefully control the stoichiometry. Use a minimal excess of the nitrating agent required to drive the reaction to completion.
-
-
Cause: The reaction time was too long at a given temperature.
-
Solution: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, HPLC). Quench the reaction as soon as the starting material has been consumed to prevent the formation of over-nitrated products.
-
-
Experimental Protocol: Standard Laboratory-Scale Batch Nitration with Controlled Temperature
This protocol provides a self-validating workflow for the mononitration of a generic aromatic substrate, emphasizing safety and temperature control checkpoints.
Objective: To perform a controlled nitration while maintaining the internal reaction temperature below 5°C.
Materials:
-
Aromatic Substrate (e.g., Toluene)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice and Salt (NaCl) or Dry Ice and Acetone
-
Crushed Ice
-
5% Sodium Bicarbonate Solution
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature alcohol thermometer with an adapter
-
Dropping funnel
-
Large crystallizing dish or Dewar for cooling bath
Procedure:
-
System Setup:
-
Assemble the three-neck flask with the magnetic stirrer, thermometer, and dropping funnel in a chemical fume hood. Ensure the thermometer bulb is submerged in the reaction medium but does not interfere with the stir bar.
-
Place the flask in the crystallizing dish and create a cooling bath (e.g., ice-salt bath) around it, ensuring the bath level is above the expected reaction mixture level.[6]
-
-
Preparation of Nitrating Mixture (Mixed Acid):
-
In a separate beaker or flask cooled in an ice bath, slowly and cautiously add the concentrated sulfuric acid to the concentrated nitric acid. [6] Never add in the reverse order. This mixing is exothermic. Allow the mixed acid to cool before use.
-
-
Reaction Initiation:
-
Charge the three-neck flask with the aromatic substrate and begin vigorous stirring.
-
Cool the flask in the prepared cooling bath until the internal temperature is stable at or below 0°C. Do not proceed until this temperature is stable.
-
-
Controlled Addition:
-
Fill the dropping funnel with the pre-cooled mixed acid.
-
Begin adding the mixed acid dropwise to the stirred substrate solution.
-
Critically monitor the internal temperature. The rate of addition must be slow enough that the temperature never exceeds 5°C.[6] If the temperature approaches this limit, stop the addition immediately and wait for it to cool before resuming at a slower rate. The addition process may take 1-2 hours depending on the scale.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the mixture to stir in the cooling bath for a predetermined time (e.g., 1 hour), maintaining the temperature below 5°C.
-
Monitor the reaction by TLC if applicable.
-
-
Work-up and Quenching:
-
Once the reaction is complete, pour the reaction mixture slowly and with vigorous stirring into a large beaker containing a substantial amount of crushed ice.[6] This step is highly exothermic and must be done cautiously.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again.
-
Dry the organic layer over an appropriate drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. icheme.org [icheme.org]
- 8. asynt.com [asynt.com]
- 9. farabi.university [farabi.university]
- 10. Heat Transfer Methods In Batch Reactor - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 11. calgavin.com [calgavin.com]
- 12. BJOC - Continuous flow nitration in miniaturized devices [beilstein-journals.org]
- 13. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. dekra.us [dekra.us]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purifying 2-Acetamido-5-nitrobenzoic Acid
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for removing isomeric impurities from 2-Acetamido-5-nitrobenzoic acid. The information herein is structured to address common challenges and provide robust, validated protocols to ensure the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in a synthesis of this compound?
A1: The synthesis of this compound typically involves the nitration of 2-acetamidobenzoic acid. The acetamido group is a strong ortho-, para-director. Since the para position (C5) is the target, the primary isomeric impurity is the ortho-substituted product, 2-Acetamido-3-nitrobenzoic acid . Depending on the reaction conditions, other isomers like 4-acetamido-3-nitrobenzoic acid or dinitro-substituted byproducts can also form, though often in smaller quantities.[1][2][3] The challenge arises because these isomers often have very similar physical properties, making them difficult to separate.
Q2: Why is it critical to remove these isomeric impurities?
A2: For drug development and many fine chemical synthesis applications, the precise molecular structure is paramount. Isomeric impurities can lead to:
-
Altered Biological Activity: Different isomers can have vastly different pharmacological or toxicological profiles.
-
Reduced Reaction Yield: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of complex side-products.
-
Regulatory Hurdles: For pharmaceutical applications, regulatory bodies like the FDA require stringent characterization and control of all isomeric impurities.
-
Inconsistent Results: The presence of isomers can lead to poor reproducibility in experiments and assays.
Q3: How can I quickly assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing isomeric purity. A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid, can effectively separate the isomers.[4][5][6] Thin-Layer Chromatography (TLC) can also be used for a rapid, qualitative check, but it may not provide the resolution needed to separate closely related isomers.[7][8]
Troubleshooting Purification Protocols
Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. It relies on the difference in solubility between the desired compound and its impurities in a specific solvent at different temperatures.[9]
Q4: My product yield is very low after recrystallization. What's going wrong?
A4: Low yield is a common issue and can stem from several factors:
-
Using too much solvent: The most common cause is dissolving the crude product in an excessive volume of hot solvent. This keeps too much of your desired product in the solution (mother liquor) even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[2][9]
-
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals. Solution: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. This promotes the growth of larger, purer crystals.[9]
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the solubility is still high at low temperatures, your recovery will be poor. Solution: You may need to screen different solvents or use a mixed-solvent system. For compounds like this compound, polar solvents like ethanol, or a mixture of ethanol and water, are often effective.[1][10]
Q5: My recrystallized product is still showing significant isomeric impurity on the HPLC. What should I do?
A5: This indicates that the chosen solvent does not effectively differentiate between the desired isomer and the impurity.
-
Perform a second recrystallization: A sequential recrystallization can often significantly improve purity.
-
Switch to a mixed-solvent system: A carefully chosen two-solvent system can provide better separation. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (turbid).[1] For this compound, dissolving in hot ethanol and slowly adding hot water is a viable strategy.[10]
-
Consider an alternative method: If recrystallization fails to achieve the desired purity, column chromatography is the next logical step.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (eluent) is passed through it.[7][8]
Q6: How do I choose the right solvent system (eluent) for column chromatography?
A6: The key is to find a solvent system where your desired compound and the impurities have different retention factors (Rf) on a TLC plate.[11]
-
Start with TLC Analysis: Spot your crude mixture on a silica gel TLC plate.
-
Test Solvents: Develop the plate in different solvent systems of varying polarity. A common starting point for nitroaromatic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[12]
-
Optimize the Ratio: Adjust the ratio of the solvents until you achieve good separation between the spots. The target Rf for your desired compound should be around 0.2-0.4 for optimal separation on a column.[11]
Q7: My compounds are eluting together from the column. How can I improve the separation?
A7: Co-elution means the chosen conditions are not sufficient to resolve the isomers.
-
Use a less polar eluent: If compounds are moving too fast (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). This will increase the interaction with the polar silica gel and improve separation.[7]
-
Use a shallower gradient: If you are using gradient elution (gradually increasing solvent polarity), make the gradient shallower. This gives the compounds more time to resolve on the column.
-
Try a different stationary phase: While silica gel is common, other stationary phases might offer different selectivity. For aromatic compounds, a phenyl-hexyl column can provide alternative separation mechanisms through π-π interactions.
Workflow & Protocols
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for purifying this compound.
Caption: Decision workflow for purification.
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is effective for moderately impure samples (>90% purity).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol to completely dissolve the solid with gentle heating and stirring.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethanolic solution is still hot, add hot deionized water dropwise with swirling until the solution just begins to turn cloudy (turbid).[10] Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove residual soluble impurities.[9]
-
Drying: Dry the purified crystals under vacuum.
-
Purity Verification: Confirm the purity of the dried product using HPLC and melting point analysis.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is recommended when recrystallization fails to provide the required purity.
-
Solvent System Selection: As determined by TLC analysis, prepare the mobile phase. A typical system is a mixture of Hexane and Ethyl Acetate.
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the least polar eluting solvent. Pour the slurry into a glass column and allow it to pack evenly under gravity, then gently apply pressure to create a firm, stable bed.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[11] This "dry loading" method generally provides better resolution than loading the sample as a concentrated liquid.
-
Elution: Begin eluting the column with the mobile phase. Start with a less polar composition and gradually increase the polarity if using a gradient.
-
Fraction Collection: Collect the eluent in small, separate fractions.
-
Fraction Analysis: Monitor the composition of each fraction using TLC.
-
Pooling and Evaporation: Combine the fractions that contain the pure desired product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary Tables
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Suitability for Recrystallization | Suitability for Chromatography (Mobile Phase) |
| Ethanol | 78 | 4.3 | Good (often with water as anti-solvent) | Can be used, but less common than EtOAc |
| Ethyl Acetate | 77 | 4.4 | Possible, requires testing | Excellent (often paired with Hexane) |
| Hexane | 69 | 0.1 | Poor (low solubility) | Excellent (non-polar component) |
| Water | 100 | 10.2 | Poor (low solubility), but good as an anti-solvent | Not used as primary mobile phase in normal phase |
| Methanol | 65 | 5.1 | Good solubility, may require anti-solvent | Can be used, more polar than ethanol |
Data compiled from various chemical data sources.
Table 2: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition | Rationale |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm) | Industry standard for separating moderately polar organic compounds.[4][6] |
| Mobile Phase | Acetonitrile : Water (with 0.1% TFA or Phosphoric Acid) | The organic/aqueous mixture allows for tuning of polarity. The acid suppresses ionization of the carboxylic acid group, leading to sharper peaks.[4][5] |
| Elution Type | Isocratic or Gradient | Isocratic is simpler, but a gradient may be needed for complex mixtures with impurities of widely varying polarities. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow rate for analytical columns of this size.[4][6] |
| Detection | UV at 254 nm | Aromatic nitro-compounds have strong absorbance at this wavelength.[4][6] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. ukessays.com [ukessays.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stability of 2-Acetamido-5-nitrobenzoic Acid in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Acetamido-5-nitrobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in solution. As a bifunctional molecule with acetamido, nitro, and carboxylic acid groups, its behavior in various experimental conditions can be challenging.[1][2] This guide provides in-depth, field-proven insights, troubleshooting workflows, and validated protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common questions regarding the stability of this compound, providing the foundational knowledge needed for successful experimental design.
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound is primarily dictated by its three functional groups. The key factors are:
-
pH: The pH of the solution is the most critical factor, as it directly influences the hydrolysis of the acetamido (amide) bond. Both strongly acidic and basic conditions can catalyze this degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions, particularly hydrolysis and potential decarboxylation.
-
Light Exposure: Like many nitroaromatic compounds, this compound may be susceptible to photodegradation.[3] It is advisable to protect solutions from light, especially during long-term storage or prolonged experiments.
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of the molecule.
-
Solvent Choice: The type of solvent and the presence of impurities can affect stability. While soluble in some organic solvents, its stability in aqueous systems is often the main concern.
Q2: What are the expected degradation pathways for this molecule?
Based on its chemical structure, two primary degradation pathways are anticipated. Understanding these is crucial for identifying potential impurities or degradants in your analysis.
-
Hydrolysis of the Acetamido Group: This is the most likely degradation pathway in aqueous solutions under acidic or basic conditions. The amide bond is cleaved, yielding 2-Amino-5-nitrobenzoic acid and acetic acid. This is a common reaction for N-acetylated aromatic amines.[1]
-
Reduction of the Nitro Group: The nitro group can be reduced to form various intermediates, such as nitroso or hydroxylamino derivatives, ultimately leading to the formation of an amino group.[4][5] This is particularly relevant in the presence of reducing agents or certain biological systems.
A visual representation of these primary degradation pathways is provided below.
Caption: Primary degradation pathways for this compound.
Q3: How does pH affect the stability of this compound?
The pH of the solution has a profound effect on the molecule's stability due to its influence on the hydrolysis rate of the acetamido group.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide linkage is expected. The carboxylic acid group (predicted pKa ~4.08) will be largely protonated, but the amide bond remains susceptible to cleavage.[6]
-
Neutral Conditions (pH 6-8): The molecule is expected to be most stable in this range, although slow hydrolysis may still occur over time, especially at elevated temperatures.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the amide is a significant risk. The carboxylic acid will be deprotonated, forming a carboxylate salt, but the amide linkage can be readily attacked by hydroxide ions.
For maximum stability, it is recommended to maintain solutions close to a neutral pH and to perform pH-specific stability studies if your application requires acidic or basic conditions.
Q4: Is this compound sensitive to light, and what precautions should be taken?
Yes, nitroaromatic compounds are often photolabile.[3] Direct photolysis can lead to complex degradation pathways, including the formation of radical species and potential polymerization. Recommended Precautions:
-
Always store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Minimize exposure to ambient and direct light during experimental procedures.
-
If photostability is a critical parameter, a specific photostability study should be conducted according to ICH Q1B guidelines.[7]
Q5: What are the best practices for preparing and storing stock solutions?
To ensure the integrity of your results, proper preparation and storage are essential.
-
Solvent Selection: Use high-purity (e.g., HPLC grade) solvents. Acetonitrile or methanol are common choices for initial stock solutions. For aqueous experiments, use purified water (e.g., Milli-Q).
-
Preparation: Prepare solutions fresh whenever possible. If using a buffer for aqueous solutions, ensure its components are compatible and will not catalyze degradation.
-
Storage: For short-term storage (1-2 days), refrigeration at 2-8°C is recommended.[8] For long-term storage, aliquot the stock solution into separate vials to avoid repeated freeze-thaw cycles and store at -20°C or below. Always protect from light.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Problem: My chromatogram shows extra peaks that were not present in the initial analysis of the standard. What are they, and how can I identify them?
-
Causality & Solution: Unexpected peaks are typically due to degradation, impurities in the starting material, or contamination. The following workflow will help you diagnose the issue.
Caption: Troubleshooting workflow for identifying unknown peaks in chromatography.
Step-by-Step Diagnosis:
-
Rule out Contamination: Inject a sample of the solvent (blank) used to dissolve your compound. If the peak is present, the contamination is from your solvent, glassware, or the HPLC system itself.
-
Confirm Starting Material Purity: Prepare a fresh solution of your this compound solid standard and inject it immediately. If the peak is present, it is likely an impurity in the starting material. Review the Certificate of Analysis.
-
Identify as a Degradant: If the peak is absent in the blank and the fresh standard but appears in your experimental samples (especially after storage or processing), it is almost certainly a degradation product.
-
The most common degradant is 2-Amino-5-nitrobenzoic acid from hydrolysis. Its retention time will likely be different from the parent compound.
-
Use LC-MS to determine the mass of the unknown peak. A mass corresponding to 2-Amino-5-nitrobenzoic acid (182.13 g/mol ) would strongly suggest hydrolysis.[6]
-
Issue 2: Poor Recovery or Decreasing Concentration Over Time
-
Problem: The concentration of my this compound solution is decreasing rapidly, even when stored properly. What could be the cause?
-
Causality & Solution: A rapid loss of the parent compound points to either accelerated degradation or physical loss from the solution.
-
Review Stability Conditions: Re-evaluate the pH, temperature, and light protection of your solution. Even seemingly minor deviations can accelerate degradation. If your solution is unbuffered, the compound's own acidity could create a low pH environment that promotes hydrolysis.
-
Check for Precipitation: this compound has limited solubility in aqueous solutions.[6] Ensure the concentration of your solution is not above its solubility limit in the specific solvent and temperature conditions you are using. Visually inspect for any precipitate. A change in solvent composition (e.g., evaporation of an organic co-solvent) or temperature can cause the compound to crash out of solution.
-
Consider Adsorption: Highly conjugated molecules can sometimes adsorb to the surfaces of glass or plastic containers. This is especially true for very dilute solutions. Consider using silanized glassware or polypropylene tubes to minimize this effect.
Part 3: Experimental Protocols
These protocols provide a validated starting point for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of your analytical method, in line with ICH guidelines.[7][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade acetonitrile or methanol.
2. Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Store a control sample (1 mL stock + 1 mL of 50:50 acetonitrile:water) at 2-8°C in the dark.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Add 1 mL of purified water. Heat at 60°C for 48 hours, protected from light.
-
Photolytic Degradation: Add 1 mL of purified water. Expose the solution to a calibrated light source (as per ICH Q1B, e.g., >1.2 million lux hours and >200 watt hours/m²). Keep a control sample wrapped in foil at the same temperature.
3. Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples (including the control) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the active substance for optimal results.[10]
Protocol 2: Stability-Indicating HPLC-UV Method
This method provides a starting point for separating this compound from its primary degradant, 2-Amino-5-nitrobenzoic acid. Method optimization will be required for your specific system and sample matrix.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength determined by UV-Vis scan (e.g., 254 nm or λmax).
-
Method Validation: The method must be validated for specificity according to ICH Q2(R1) guidelines.[11] This is achieved by demonstrating that the peak for this compound is pure and well-resolved from all degradation peaks generated during the forced degradation study.
Part 4: Stability Profile Summary
The following table summarizes the expected stability of this compound under various stress conditions based on its chemical properties.
| Stress Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Product(s) |
| Acidic (0.1 M HCl, 60°C) | Unstable | Acetamido Group Hydrolysis | 2-Amino-5-nitrobenzoic acid |
| Basic (0.1 M NaOH, 60°C) | Unstable | Acetamido Group Hydrolysis | 2-Amino-5-nitrobenzoic acid |
| Oxidative (3% H₂O₂) | Moderately Stable | Oxidation | Ring hydroxylation products, N-oxides |
| Thermal (60°C, Neutral pH) | Moderately Stable | Slow Hydrolysis | 2-Amino-5-nitrobenzoic acid |
| Photolytic (UV/Vis Light) | Potentially Unstable | Photolysis | Complex mixture of products[3] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C9H8N2O5 | CID 276881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 5. Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Preventing Over-oxidation in Synthesis Reactions
Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: over-oxidation. This guide is structured to provide researchers, scientists, and drug development professionals with a blend of foundational knowledge and practical, field-proven troubleshooting strategies. Our goal is to move beyond simple protocols and delve into the causality of reaction outcomes, empowering you to design more robust and selective synthetic routes.
Frequently Asked Questions: The Fundamentals of Oxidation Control
This section addresses the core concepts you need to understand before troubleshooting specific experimental issues.
Q1: What exactly is "over-oxidation" in the context of organic synthesis?
A: Over-oxidation refers to an oxidation reaction that proceeds beyond the desired transformation, leading to a product with a higher oxidation state than intended.[1][2] The most classic example is the oxidation of a primary alcohol. While the goal might be to produce an aldehyde, a sufficiently powerful oxidizing agent in the presence of water can continue the oxidation process to form a carboxylic acid.[1][3][4] This unwanted progression is a common cause of reduced yield and complex purification challenges.
Q2: Which functional groups are most susceptible to over-oxidation?
A: Several functional groups are particularly vulnerable. The susceptibility depends on both the substrate and the reaction conditions.
-
Primary Alcohols: As mentioned, these can be oxidized to aldehydes and further to carboxylic acids.[3][4]
-
Aldehydes: Inherently prone to oxidation to carboxylic acids, often by the same reagents used to form them from alcohols.[1]
-
Alkenes: Can undergo oxidative cleavage of the carbon-carbon double bond by strong agents like ozone (O₃) or potassium permanganate (KMnO₄), breaking the carbon skeleton.[5][6]
-
Benzylic and Allylic Systems: The C-H bonds at positions adjacent to aromatic rings or double bonds are activated and can be oxidized more readily than simple alkyl C-H bonds.[1]
-
Thioethers and Amines: These heteroatomic functional groups can be oxidized to sulfoxides/sulfones and amine oxides, respectively.[2][7]
Q3: How can I detect if over-oxidation is occurring in my reaction?
A: Monitoring the reaction's progress is critical. Thin-Layer Chromatography (TLC) is the most common and immediate method.[8][9]
-
Appearance of New Spots: An unexpected, often highly polar spot (low Rf value) may indicate the formation of a carboxylic acid or other over-oxidized byproduct.
-
Disappearance of Intermediates: You might observe the initial formation of the desired product (e.g., the aldehyde), which then diminishes over time as the over-oxidized product appears.
-
Complex Mixture: A "smear" on the TLC plate often suggests degradation or the formation of multiple byproducts, a hallmark of uncontrolled oxidation.
For more rigorous analysis, especially in drug development, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify the exact mass of byproducts, confirming their structures.[7][10]
Troubleshooting Guide: Common Scenarios & Solutions
This section provides direct answers to specific experimental problems.
Scenario 1: "My primary alcohol is oxidizing to a carboxylic acid, but I need to stop at the aldehyde."
Root Cause: This is a classic over-oxidation problem, typically caused by using a "strong" oxidizing agent (like chromic acid or KMnO₄) in an aqueous environment.[1][3] The intermediate aldehyde forms a hydrate in the presence of water, which is readily oxidized further.
Solutions:
-
Switch to a "Weak" or Anhydrous Oxidant: The key is to use a reagent system that either lacks the potency to oxidize aldehydes or operates under anhydrous (water-free) conditions, preventing hydrate formation.[2]
-
Distill the Aldehyde: If the desired aldehyde has a low boiling point, it can sometimes be distilled directly from the reaction mixture as it forms, physically removing it before it can be further oxidized.[1]
Table 1: Comparison of Common Oxidizing Agents for Alcohols
| Oxidizing Agent | Category | Typical Reaction | Common Over-oxidation Fate | Causality & Notes |
| Potassium Permanganate (KMnO₄) | Strong | 1° Alcohol → Carboxylic Acid | N/A (Intended) | Aggressive oxidant; also cleaves alkenes.[4][5] |
| Chromic Acid (H₂CrO₄, Jones Reagent) | Strong | 1° Alcohol → Carboxylic Acid | N/A (Intended) | Requires aqueous acidic conditions, promoting hydrate formation.[1][2] |
| Pyridinium Chlorochromate (PCC) | Mild | 1° Alcohol → Aldehyde | Minimal | A Cr(VI) reagent used in anhydrous solvents like dichloromethane (CH₂Cl₂), preventing over-oxidation.[3][4][11] |
| Dess-Martin Periodinane (DMP) | Mild | 1° Alcohol → Aldehyde | Minimal | A hypervalent iodine reagent known for mild conditions and broad functional group tolerance.[3][4] |
| Swern Oxidation | Mild | 1° Alcohol → Aldehyde | Minimal | DMSO-based oxidation that operates at low temperatures (-78 °C), excellent for sensitive substrates.[2][3] |
Scenario 2: "My reaction targeting an allylic alcohol is also affecting a sensitive thioether elsewhere in the molecule."
Root Cause: Many general-purpose oxidants are not selective. Powerful reagents like KMnO₄ or CrO₃ will attack multiple susceptible functional groups.
Solution: Employ a Chemoselective Reagent.
-
Manganese Dioxide (MnO₂): This is the reagent of choice for the selective oxidation of allylic and benzylic alcohols.[1] It is generally unreactive towards saturated alcohols, thioethers, and other sensitive groups under standard conditions. The solid-state nature of the reagent also simplifies workup via filtration.
Scenario 3: "My purified drug substance is degrading on the shelf, and analysis shows oxidation products."
Root Cause: This is often due to autoxidation, a slow, radical-chain reaction with atmospheric oxygen, or reaction with trace peroxide impurities from excipients used in formulation.[1][7][12] This is a major concern in drug development, as it directly impacts stability and shelf-life.[10][13]
Solutions:
-
Control the Atmosphere: Storing and packaging the material under an inert atmosphere, such as nitrogen or argon, displaces the oxygen required for autoxidation.[14][15]
-
Use Antioxidants: In formulation, small amounts of antioxidants (e.g., butylated hydroxytoluene (BHT), ascorbic acid) can be added. These compounds act as radical scavengers, interrupting the oxidation chain reaction.[15][16]
-
Purify Excipients: Pharmaceutical excipients like PEGs and povidone can contain peroxide impurities from their manufacturing process.[7] Sourcing high-purity excipients or treating them to remove peroxides can prevent this degradation pathway.
-
pH Control: The rate of many oxidation reactions is pH-dependent.[17] Formulating the drug product in a pH-buffered system where the active ingredient is least susceptible to oxidation can significantly improve stability.
Protocols for Selective Oxidation
Here we provide detailed, self-validating workflows for common mild oxidation procedures.
Protocol 1: Aldehyde Synthesis via Swern Oxidation
Principle: This method uses dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride at very low temperatures. A hindered base, triethylamine (TEA), is used in the final step to induce elimination, forming the aldehyde. The low temperature preserves sensitive functional groups.
Workflow:
Methodology:
-
System Preparation: Assemble a flame-dried, three-neck flask equipped with a thermometer, a nitrogen/argon inlet, and a dropping funnel. Add anhydrous dichloromethane (CH₂Cl₂) and begin stirring. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.1 eq) to the cooled solvent. Causality: This forms the electrophilic chlorosulfonium salt, the active species. Vigorous gas evolution (CO, CO₂) is observed.
-
Substrate Addition: Dissolve the primary alcohol (1.0 eq) in a small amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C. Causality: The alcohol attacks the activated DMSO species.
-
Base-Induced Elimination: After stirring for 30-45 minutes, add triethylamine (TEA, 5.0 eq) dropwise. A thick white precipitate (triethylammonium chloride) will form. Causality: TEA is a non-nucleophilic base that deprotonates the carbon bearing the oxygen, inducing an elimination reaction to form the C=O double bond.
-
Quench and Workup: After an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water. Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Monitoring Reaction Progress by TLC
Principle: TLC separates compounds based on polarity. By sampling the reaction over time, one can visualize the consumption of starting material and the formation of products and byproducts.
Methodology:
-
Prepare the TLC Plate: Lightly draw a pencil line ~1 cm from the bottom of a silica gel plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (R).
-
Spot the Plate:
-
SM Lane: Spot a dilute solution of your starting alcohol.
-
R Lane: Using a capillary tube, take a tiny aliquot from the reaction mixture and spot it.
-
C Lane: Spot the starting material first, then carefully spot the reaction mixture directly on top of it. Causality: The co-spot helps definitively identify the starting material spot in the reaction lane, even if other spots have similar Rf values.
-
-
Develop the Plate: Place the plate in a sealed chamber containing an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). Allow the solvent front to travel up the plate.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate stain, which reacts with oxidizable groups).
-
Successful Reaction: The SM spot in the 'R' lane should diminish or disappear, while a new, less polar product spot appears.
-
Over-oxidation: The appearance of a new, very polar spot (low Rf) that may increase in intensity over time is indicative of over-oxidation.
-
References
- 1. chemistry.ucr.edu [chemistry.ucr.edu]
- 2. alchemyst.co.uk [alchemyst.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. longdom.org [longdom.org]
- 5. Understanding Oxidation and Reduction Reaction in Organic Chemistry - Reachem [reachemchemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. monomole.com [monomole.com]
- 10. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 15. quora.com [quora.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Work-up & Purification of 2-Acetamido-5-nitrobenzoic Acid
Welcome to the technical support guide for the synthesis of 2-Acetamido-5-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound as a key synthetic intermediate. The synthesis, typically involving the nitration of N-acetylanthranilic acid, presents unique challenges during the work-up and purification stages. This guide provides in-depth, field-proven insights, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot common issues, optimize your yield and purity, and ensure the reliability of your results.
Part 1: The Core Principle of the Work-up: Exploiting Solubility Differentials
The synthesis of this compound is commonly achieved by the nitration of N-acetylanthranilic acid using a potent nitrating mixture, such as nitric acid in concentrated sulfuric acid.[1] The reaction medium is therefore highly acidic and polar. The success of the work-up hinges on a fundamental principle: the dramatic change in the product's solubility when the reaction environment is altered.
This compound is sparingly soluble in cold, acidic aqueous media. In contrast, the sulfuric acid, residual nitric acid, and most highly polar byproducts are completely miscible with water. Therefore, the standard work-up procedure involves quenching the reaction mixture in a large volume of ice-cold water.[1][2] This action simultaneously stops the reaction and forces the desired product to precipitate out of the solution, allowing for its isolation by filtration. Understanding this principle is the first step in diagnosing and resolving work-up challenges.
Part 2: Standard Experimental Protocols
The following protocols provide a validated, step-by-step methodology for the isolation and purification of this compound following its synthesis.
Protocol 2.1: Work-up: Quenching and Isolation of Crude Product
This procedure details the critical step of precipitating and collecting the crude product from the acidic reaction mixture.
-
Preparation: Prepare a large beaker containing a stirred mixture of crushed ice and water (approximately 10 volumes relative to your reaction mixture volume). An efficient ice-water bath is crucial for dissipating the heat generated from the acid dilution.
-
Quenching: Slowly and carefully pour the completed reaction mixture into the vigorously stirred ice water. The addition should be done in a thin stream to ensure rapid cooling and prevent localized heating, which can lead to byproduct formation.[1] A yellowish solid should precipitate.
-
Digestion: Allow the resulting slurry to stir in the ice bath for an additional 30-60 minutes. This "digestion" period ensures complete precipitation and can promote the formation of more easily filterable particles.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water. This step is critical to remove residual acids. Continue washing until the filtrate is neutral to pH paper.
-
Drying: Press the cake firmly on the funnel to remove as much water as possible. Transfer the crude solid to a watch glass or drying dish and dry to a constant weight. Drying can be done in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70°C) to avoid potential degradation.
Protocol 2.2: Purification by Recrystallization
Crude this compound often contains unreacted starting materials or isomeric impurities. Recrystallization is the most effective method for purification.[3]
-
Solvent Selection: Ethanol or an ethanol/water mixture is often effective for this class of compounds. The goal is to find a solvent that dissolves the product well when hot but poorly when cold.[3]
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until it begins to boil.
-
Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid has dissolved, creating a saturated solution. Using excess solvent will reduce your final yield.[4]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[5]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[3]
-
Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove any adhering mother liquor, and dry them thoroughly.
Part 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the work-up and purification in a direct question-and-answer format.
Q1: After pouring my reaction mixture into ice water, no solid (or very little solid) precipitated. What went wrong?
A: This is a common and frustrating issue that typically points to one of two root causes:
-
Incomplete Reaction: The most likely cause is that the initial nitration reaction did not proceed to completion, meaning there is little to no product to precipitate. Before performing the work-up, it is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material spot has been consumed.
-
Suboptimal Quenching: If too much water was used or if the solution was not sufficiently cold, a small amount of product might remain dissolved. However, given the compound's low solubility in acidic water, this is less common than reaction failure.
Solution: Always verify reaction completion via TLC before quenching. If the reaction has failed, you will need to revisit and optimize the nitration conditions (e.g., reaction time, temperature, reagent quality).[4]
Q2: The product that crashed out is a sticky, oily, or tarry substance, not a filterable powder. How do I handle this?
A: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point (or the melting point of an impure mixture). Tar formation can also be a sign of degradation or excessive byproduct formation from overly aggressive nitration conditions.[6]
Solutions:
-
Induce Crystallization: Try scratching the inside of the beaker below the liquid level with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[5] Adding a "seed crystal" from a previous successful batch can also work.
-
Re-dissolve and Re-precipitate: Gently warm the mixture until the oil redissolves. Then, allow it to cool much more slowly, with vigorous stirring. A slower cooling rate provides more time for an ordered crystal lattice to form.
-
Review Reaction Conditions: Persistent tar formation suggests the nitration reaction was too aggressive. Consider lowering the reaction temperature or slowing the rate of addition of the nitrating mixture to minimize the formation of tarry degradation byproducts.[6]
Q3: My final, purified product is still yellow or brownish instead of the expected off-white powder. What causes this discoloration?
A: Discoloration is almost always due to the presence of persistent, highly-colored impurities, often dinitro-substituted byproducts or other oxidation products.[5]
Solution: The most effective remedy is treatment with activated charcoal during recrystallization, as described in Protocol 2.2.[5] The porous surface of the charcoal is highly effective at adsorbing large, colored impurity molecules. A second recrystallization may be necessary for highly impure samples.
Q4: My final yield is very low. What are the most common sources of product loss?
A: Significant product loss can occur at several stages of the work-up and purification process.
-
Incomplete Precipitation: Not allowing the quenched mixture to cool for a sufficient time can leave the product dissolved in the mother liquor.
-
Transfer Losses: Physical loss of material when transferring from beakers, funnels, and filter paper.
-
Excess Solvent in Recrystallization: Using too much hot solvent to dissolve the crude product is a very common cause of low yield, as a significant portion of the product will remain in the mother liquor upon cooling.[4]
-
Premature Crystallization: The product crystallizing in the funnel during a hot filtration step.
Solution: Pay meticulous attention to technique. Use a minimal amount of solvent for recrystallization. To recover product from the mother liquor, you can try concentrating the filtrate by boiling off some solvent and cooling again to obtain a second crop of crystals, though this crop may be less pure.
Part 4: Visualization of Workflows
Diagrams provide a clear, high-level view of the procedural flow and troubleshooting logic.
Work-up & Purification Workflow
References
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Acetamido-5-nitrobenzoic acid
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Acetamido-5-nitrobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this important chemical intermediate. By integrating experimental data of analogous compounds with foundational NMR principles, this guide offers a robust framework for spectral interpretation, ensuring both scientific integrity and practical application in the laboratory.
The Structural Significance of this compound
This compound is a key building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Its trifunctional nature, featuring a carboxylic acid, an acetamido group, and a nitro group, provides a versatile scaffold for a variety of chemical transformations. Accurate structural characterization via NMR is paramount to guarantee the purity and identity of starting materials, which directly impacts the success of subsequent synthetic steps.
Understanding the Molecular Landscape: An NMR Perspective
NMR spectroscopy provides an unparalleled, non-destructive window into the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the electronic environment of each atom, revealing crucial information about connectivity and spatial relationships.
The structure of this compound presents a fascinating case for NMR analysis. The benzene ring is substituted with three distinct functional groups, each exerting a unique electronic influence on the aromatic protons and carbons. Understanding these substituent effects is the cornerstone of accurate spectral interpretation.
-
-COOH (Carboxylic Acid): An electron-withdrawing group that deshields (shifts downfield) adjacent protons and carbons.
-
-NHCOCH₃ (Acetamido): An electron-donating group that shields (shifts upfield) ortho and para positions through resonance.
-
-NO₂ (Nitro): A strongly electron-withdrawing group that significantly deshields ortho and para positions.
The interplay of these electronic effects dictates the precise chemical shifts (δ) and coupling constants (J) observed in the NMR spectra.
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating protocol is essential for obtaining reproducible and reliable NMR data. The following procedure is recommended for the analysis of this compound.
Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to the compound's polarity and the presence of exchangeable protons (-COOH and -NH). DMSO-d₆ is a polar aprotic solvent that will effectively dissolve the analyte and allow for the observation of these labile protons.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Spectrometer Setup
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, particularly in the aromatic region.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration, to overcome the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, we expect to see nine distinct signals: seven for the aromatic and carboxylic acid carbons, and two for the acetamido group carbons. The experimental ¹³C NMR spectrum is presented below.[1]
Table 1: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Carboxylic Acid) | ~168 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the two adjacent electronegative oxygen atoms. |
| C=O (Acetamido) | ~169 | The amide carbonyl carbon is also significantly deshielded. |
| C-CH₃ (Acetamido) | ~25 | The methyl carbon of the acetamido group is in the typical aliphatic region. |
| C2 | ~142 | This carbon is attached to the electron-donating acetamido group, but is also ortho to the electron-withdrawing carboxylic acid, leading to a downfield shift. |
| C5 | ~145 | This carbon is directly attached to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift. |
| C1 | ~120 | This carbon is attached to the electron-withdrawing carboxylic acid group. |
| C4 | ~128 | This carbon is meta to both the carboxylic acid and acetamido groups, and ortho to the nitro group, leading to a downfield shift. |
| C3 | ~125 | This carbon is ortho to the acetamido group and meta to the nitro group. |
| C6 | ~115 | This carbon is para to the nitro group and ortho to the carboxylic acid, but also influenced by the ortho acetamido group. |
¹H NMR Spectral Analysis of this compound: A Predictive Approach
Predicted ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| COOH | > 12 | Broad singlet | - | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |
| NH | ~10.5 | Singlet | - | The amide proton is also deshielded and its chemical shift can be concentration and temperature dependent. |
| H4 | ~8.5 | Doublet of doublets | J ≈ 9.0, 2.5 | This proton is ortho to the strongly electron-withdrawing nitro group and meta to the carboxylic acid, leading to a significant downfield shift. It is coupled to both H3 and H6. |
| H6 | ~8.2 | Doublet | J ≈ 2.5 | This proton is ortho to the nitro group and para to the carboxylic acid, resulting in a downfield shift. It shows a small meta coupling to H4. |
| H3 | ~7.8 | Doublet | J ≈ 9.0 | This proton is ortho to the acetamido group and meta to the nitro group. The electron-donating effect of the acetamido group will shift it slightly upfield compared to H4 and H6. It is coupled to H4. |
| CH₃ | ~2.2 | Singlet | - | The methyl protons of the acetamido group will appear as a singlet in the aliphatic region. |
Comparative Analysis with Structurally Related Compounds
To build confidence in our predicted ¹H NMR spectrum, we can compare it to the experimental data of analogous compounds.
-
2-Acetamidobenzoic Acid: The aromatic protons in this molecule resonate between 7.0 and 8.0 ppm. The presence of the electron-donating acetamido group leads to a general upfield shift compared to unsubstituted benzoic acid.[2][3]
-
5-Nitrobenzoic Acid: The protons ortho and para to the strongly electron-withdrawing nitro group are significantly deshielded, appearing downfield around 8.5-9.0 ppm.
-
2-Amino-5-nitrobenzoic acid: The aromatic protons show a doublet at ~8.3 ppm (H-3), a doublet of doublets at ~7.9 ppm (H-4), and a doublet at ~6.9 ppm (H-6).[4] The amino group is a stronger electron-donating group than the acetamido group, leading to more significant shielding of the ortho and para protons.
This comparative data strongly supports our predicted chemical shifts for this compound, where the combined electronic effects of the three substituents result in a well-dispersed aromatic region.
Visualizing the Molecular Structure and NMR Correlations
The following diagrams provide a visual representation of the molecular structure and the logical relationships in the NMR analysis.
Caption: Molecular structure of this compound.
Caption: Correlation of molecular structure to NMR signals.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining predictive analysis based on fundamental principles of substituent effects with comparative data from structurally related molecules, we have established a reliable basis for spectral interpretation. The detailed experimental protocol and data tables serve as a practical resource for researchers, ensuring the acquisition of high-quality, reproducible NMR data for this important synthetic intermediate. This rigorous approach to structural elucidation is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
A Comparative Guide to Functional Group Identification: FTIR Spectroscopy of 2-Acetamido-5-nitrobenzoic Acid
In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is paramount. The presence, absence, or modification of a single functional group can dramatically alter a compound's efficacy, toxicity, and overall pharmacological profile. Among the arsenal of analytical techniques available to the modern scientist, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and highly informative method for elucidating the functional groups within a molecule.
This guide provides an in-depth technical exploration of FTIR spectroscopy for the characterization of 2-Acetamido-5-nitrobenzoic acid, a substituted aromatic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of FTIR, present a detailed experimental protocol, and interpret the resulting spectrum. Furthermore, this guide will offer a critical comparison of FTIR with other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, providing the context needed for researchers to make informed decisions about their analytical workflows.
The Subject Molecule: this compound
This compound is a multifaceted molecule featuring three key functional groups on a benzene ring: a carboxylic acid, an acetamido (amide) group, and a nitro group. The spatial arrangement and electronic interactions of these groups give the molecule its unique chemical properties and a distinctive vibrational fingerprint.
Caption: Molecular structure of this compound.
Unveiling Functional Groups with FTIR Spectroscopy
FTIR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each peak corresponds to a specific type of bond vibration (e.g., stretching, bending).
For this compound, we can predict the characteristic absorption bands for each of its functional groups:
-
Carboxylic Acid (-COOH): This group is readily identified by two prominent features: a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band between 1760-1690 cm⁻¹[1]. The broadness of the O-H stretch is a result of hydrogen bonding between molecules.
-
Acetamido Group (-NHCOCH₃): Amides exhibit a characteristic N-H stretching vibration, often appearing as one or two sharp peaks in the 3500-3300 cm⁻¹ region. Additionally, the amide C=O stretch (Amide I band) is a strong absorption typically found between 1700-1630 cm⁻¹. The N-H bending vibration (Amide II band) is also a useful diagnostic peak, usually occurring in the 1650-1550 cm⁻¹ range.
-
Nitro Group (-NO₂): Aromatic nitro compounds are characterized by two strong stretching vibrations: an asymmetric N-O stretch between 1550-1475 cm⁻¹ and a symmetric N-O stretch between 1360-1290 cm⁻¹[2][3].
Experimental Protocol: Acquiring the FTIR Spectrum
A reliable FTIR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
Caption: Experimental workflow for obtaining an FTIR spectrum using an ATR accessory.
Step-by-Step Methodology:
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a crucial step to account for any atmospheric or instrumental absorptions, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the powdered this compound sample directly onto the center of the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the instrument's pressure clamp. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum.
-
Sample Scan: Acquire the FTIR spectrum of the sample, typically over the mid-infrared range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance spectrum of the compound.
Interpreting the FTIR Spectrum
While an experimental spectrum for this compound is not publicly available, we can analyze the spectrum of a close structural isomer, 2-Acetamido-3-nitrobenzoic acid, to illustrate the key features. The electronic effects and vibrational couplings will be very similar, providing a highly relevant example.
Hypothetical FTIR Spectrum Analysis of this compound:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~3300-2500 | Broad, Strong | Carboxylic Acid | O-H Stretch |
| ~3350 | Sharp, Medium | Amide | N-H Stretch |
| ~1700 | Sharp, Strong | Carboxylic Acid | C=O Stretch |
| ~1670 | Sharp, Strong | Amide | C=O Stretch (Amide I) |
| ~1580 | Medium | Aromatic Ring | C=C Stretch |
| ~1530 | Strong | Nitro Group | Asymmetric N-O Stretch |
| ~1560 | Medium | Amide | N-H Bend (Amide II) |
| ~1350 | Strong | Nitro Group | Symmetric N-O Stretch |
| ~1300 | Medium | Carboxylic Acid | C-O Stretch |
| ~1250 | Medium | Amide | C-N Stretch |
The Fingerprint Region (1500-500 cm⁻¹):
This region of the spectrum is often complex, containing a multitude of bending and stretching vibrations from various parts of the molecule. While individual peak assignments can be challenging, the overall pattern in the fingerprint region is unique to a specific compound, serving as a molecular "fingerprint" for identification when compared against a reference spectrum[1][4]. For this compound, this region would contain contributions from C-H bending, C-C stretching of the aromatic ring, and various deformations of the substituent groups.
A Comparative Perspective: FTIR vs. Alternative Techniques
While FTIR is a powerful tool, a comprehensive characterization often involves complementary techniques. Here, we compare FTIR with NMR and Raman spectroscopy for the identification of functional groups in this compound.
| Feature | FTIR Spectroscopy | NMR Spectroscopy | Raman Spectroscopy |
| Principle | Absorption of IR radiation by vibrating bonds | Nuclear spin transitions in a magnetic field | Inelastic scattering of monochromatic light |
| Information | Identifies functional groups and bond types | Provides detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C) | Complements FTIR for vibrational analysis, especially for non-polar bonds |
| Sample Prep | Minimal for ATR; more involved for KBr pellets | Dissolution in a deuterated solvent | Minimal to none |
| Strengths | Fast, sensitive to polar functional groups (e.g., C=O, O-H, N-H), extensive libraries for compound identification. | Unparalleled for determining the precise molecular structure and connectivity. | Excellent for aqueous samples, strong signals for symmetric and non-polar bonds (e.g., C=C, C-S), high spatial resolution with microscopy. |
| Weaknesses | Water is a strong absorber and can interfere, not ideal for aqueous solutions; salt-based sample holders (KBr) are sensitive to moisture. | Lower sensitivity than FTIR, requires larger sample amounts, more expensive instrumentation. | Can be affected by sample fluorescence, weaker signal than FTIR for many functional groups. |
Causality in Technique Selection:
-
For a rapid confirmation of the presence of the carboxylic acid, amide, and nitro groups, FTIR is the most efficient choice . Its high sensitivity to the polar C=O, O-H, N-H, and N-O bonds provides a clear and immediate answer.
-
To determine the precise substitution pattern on the aromatic ring and confirm the connectivity of all atoms, NMR is indispensable . It would definitively distinguish this compound from its isomers.
-
Raman spectroscopy would be a valuable complementary technique , particularly for analyzing the aromatic C=C stretching vibrations and for any potential studies in aqueous media where FTIR is limited.
Conclusion
FTIR spectroscopy is a cornerstone technique for the rapid and reliable identification of functional groups in molecules like this compound. Its ability to provide a distinct vibrational fingerprint makes it an invaluable tool in drug development and quality control. While FTIR excels in identifying the key chemical moieties, a comprehensive structural elucidation is best achieved through a multi-technique approach, leveraging the complementary strengths of NMR and Raman spectroscopy. By understanding the principles, experimental nuances, and comparative advantages of each method, researchers can confidently and efficiently characterize their compounds of interest.
References
A Comparative Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid from Diverse Precursors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Synthetic Routes to a Key Pharmaceutical Intermediate
Introduction: The Significance of 2-Amino-5-nitrobenzoic Acid
2-Amino-5-nitrobenzoic acid, also known as 5-nitroanthranilic acid, is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and dyes. Its trifunctional nature, featuring an amino group, a carboxylic acid, and a nitro group, offers a versatile platform for diverse chemical transformations. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable compound, offering an objective analysis of each pathway's performance, supported by experimental data. We will delve into the intricacies of syntheses starting from four key precursors: N-acetylanthranilic acid, 5-nitroisatin, 2-chloro-5-nitrobenzoic acid, and 2-methyl-5-nitroaniline, equipping researchers with the critical information needed to select the optimal route for their specific needs.
Comparative Analysis of Synthetic Pathways
The selection of a synthetic route is a critical decision in chemical research and development, balancing factors such as yield, purity, cost, safety, and scalability. The following sections provide a detailed examination of the most common methods for synthesizing 2-amino-5-nitrobenzoic acid.
Route 1: Nitration of N-Acetylanthranilic Acid
This well-established, two-step approach involves the protection of the amino group of anthranilic acid by acetylation, followed by nitration and subsequent hydrolysis of the acetyl group. The initial acetylation is a crucial step to prevent oxidation of the amino group and to direct the incoming nitro group to the desired position on the aromatic ring.[1]
Logical Workflow:
Caption: Synthesis of 2-amino-5-nitrobenzoic acid from N-acetylanthranilic acid.
Advantages:
-
Readily available and relatively inexpensive starting material (anthranilic acid).
-
The procedure is well-documented and reproducible.
Disadvantages:
-
A two-step process, which can be more time-consuming.
-
The use of strong acids (sulfuric and nitric acid) requires careful handling and temperature control to minimize side reactions.[2]
Route 2: Oxidative Cleavage of 5-Nitroisatin
This method offers a more direct, one-step synthesis to the target molecule through the oxidative ring-opening of 5-nitroisatin using hydrogen peroxide in an alkaline solution.[1]
Logical Workflow:
Caption: Synthesis of 2-amino-5-nitrobenzoic acid from 5-nitroisatin.
Advantages:
-
A direct, one-step reaction.
-
Generally provides a good yield.[3]
Disadvantages:
-
The starting material, 5-nitroisatin, may be more expensive or less readily available than anthranilic acid.
-
The synthesis of 5-nitroisatin itself is a multi-step process, often starting from isonitrosoacetanilide.[4]
Route 3: Amination of 2-Chloro-5-nitrobenzoic Acid
This route involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-nitrobenzoic acid with an amino group. This reaction can be carried out using various methods, including traditional heating with a copper catalyst or more modern microwave-assisted techniques.[2][5]
Logical Workflow:
Caption: Synthesis of 2-amino-5-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid.
Advantages:
-
Microwave-assisted methods can offer significantly reduced reaction times (5-30 minutes) and high yields (>99%) without the need for a catalyst.[5][6]
-
The starting material, 2-chloro-5-nitrobenzoic acid, can be synthesized from the relatively inexpensive 2-chlorobenzoic acid.[2]
Disadvantages:
-
Traditional methods may require high temperatures and a copper catalyst, which can be difficult to remove from the final product.[2]
-
The synthesis of the precursor, 2-chloro-5-nitrobenzoic acid, involves nitration, which requires careful temperature control to avoid the formation of undesired isomers.[2]
Route 4: Oxidation of 2-Methyl-5-nitroaniline
This pathway is a common industrial method for the synthesis of 2-amino-5-nitrobenzoic acid. It involves the oxidation of the methyl group of 2-methyl-5-nitroaniline to a carboxylic acid.[7]
Logical Workflow:
Caption: Synthesis of 2-amino-5-nitrobenzoic acid from 2-methyl-5-nitroaniline.
Advantages:
-
Economically viable for large-scale industrial production.[7]
-
The starting material, 2-methyl-5-nitroaniline, is readily available.[7]
Disadvantages:
-
The oxidation reaction is highly exothermic and requires careful temperature control to prevent thermal runaway, especially on a large scale.[7]
-
The use of strong oxidizing agents like potassium permanganate necessitates careful handling and waste disposal.[7]
Quantitative Data Summary
The following table provides a comparative summary of the key quantitative data for the different synthesis pathways, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: From N-Acetylanthranilic Acid | Route 2: From 5-Nitroisatin | Route 3: From 2-Chloro-5-nitrobenzoic Acid (Microwave) | Route 4: From 2-Methyl-5-nitroaniline |
| Starting Material | N-Acetylanthranilic Acid | 5-Nitroisatin | 2-Chloro-5-nitrobenzoic Acid | 2-Methyl-5-nitroaniline |
| Key Reagents | Acetic anhydride, HNO₃, H₂SO₄, HCl | H₂O₂, NaOH | Aqueous Ammonia | KMnO₄, NaOH |
| Reaction Steps | 2 (Nitration, Hydrolysis) | 1 | 1 | 1 |
| Overall Yield | ~61.2%[3] | ~76.7%[3] | >99%[5][6] | High (Industrial Process) |
| Reaction Time | Nitration: ~3.5 hours; Hydrolysis: 1.5 hours[3] | ~3 hours[3] | 5-30 minutes[5][6] | 4-6 hours (Oxidation)[7] |
| Reaction Conditions | Nitration: 9-10°C; Hydrolysis: Reflux[3] | 10°C[3] | 80-120°C[5][6] | 20-25°C[7] |
| Purification | Recrystallization from ethanol | Filtration and washing | Acidification and filtration | pH adjustment and filtration |
Detailed Experimental Protocols
The following are detailed experimental procedures for the key synthesis pathways.
Protocol for Synthesis from N-Acetylanthranilic Acid
Step 1: Synthesis of N-Acetylanthranilic Acid
-
In a suitable flask, combine anthranilic acid and acetic anhydride.
-
Heat the mixture gently with stirring.
-
Cool the reaction mixture and add water to hydrolyze the excess acetic anhydride.
-
Isolate the precipitated N-acetylanthranilic acid by filtration and wash with cold water.
Step 2: Nitration of N-Acetylanthranilic Acid
-
In a flask equipped with a stirrer and a cooling bath, dissolve N-acetylanthranilic acid in concentrated sulfuric acid, maintaining a low temperature.[1]
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature remains below 10°C.[1]
-
After the addition is complete, continue stirring for several hours at low temperature.
-
Pour the reaction mixture over crushed ice to precipitate the 5-nitro-N-acetylanthranilic acid.
-
Collect the product by filtration and wash thoroughly with cold water.
Step 3: Hydrolysis of 5-Nitro-N-acetylanthranilic Acid
-
Suspend the 5-nitro-N-acetylanthranilic acid in a mixture of ethanol and hydrochloric acid.[1]
-
Reflux the mixture for approximately 1.5 hours.[1]
-
Cool the mixture and filter the precipitate.
-
Wash the product with water to obtain 2-amino-5-nitrobenzoic acid.[1]
Protocol for Synthesis from 5-Nitroisatin
-
In a flask, suspend 5-nitroisatin in an aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide (30%) dropwise, maintaining the temperature below 10°C.
-
After the addition, continue stirring for a few hours at room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the 2-amino-5-nitrobenzoic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Protocol for Synthesis from 2-Chloro-5-nitrobenzoic Acid (Microwave-Assisted)
-
In a microwave reaction vessel, place 2-chloro-5-nitrobenzoic acid and aqueous ammonia.[2]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature between 80-120°C for 5-30 minutes.[2][5]
-
After cooling, dilute the reaction mixture with water.
-
Acidify the solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.[2]
-
Collect the solid by vacuum filtration, wash with cold water, and dry.[2]
Protocol for Synthesis from 2-Methyl-5-nitroaniline
-
In a reactor, prepare a solution of sodium hydroxide in water and cool it to 10-15°C.[7]
-
Slowly add 2-methyl-5-nitroaniline while maintaining the temperature below 20°C to form a slurry.[7]
-
Prepare a solution of potassium permanganate in water.
-
Add the potassium permanganate solution dropwise to the reactor over 4-6 hours, maintaining the temperature between 20-25°C with efficient cooling.[7]
-
After the reaction is complete, quench any excess permanganate.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate to precipitate the 2-amino-5-nitrobenzoic acid.
-
Collect the product by filtration, wash, and dry.
Conclusion and Future Outlook
The synthesis of 2-amino-5-nitrobenzoic acid can be achieved through several viable routes, each with its own set of advantages and disadvantages. The choice of the most appropriate method will depend on the specific requirements of the researcher or organization, including scale, cost, available equipment, and safety considerations.
-
The N-acetylanthranilic acid route is a classic and reliable method suitable for laboratory-scale synthesis.
-
The 5-nitroisatin route offers a more direct approach but may be limited by the availability and cost of the starting material.
-
The 2-chloro-5-nitrobenzoic acid route , particularly with microwave assistance, presents a rapid and high-yielding option that is well-suited for modern synthetic chemistry labs.
-
The 2-methyl-5-nitroaniline route is the preferred method for industrial-scale production due to its economic viability, despite the challenges associated with handling a highly exothermic reaction.
Future research in this area may focus on developing even more efficient, sustainable, and safer synthetic methods. This could include the exploration of novel catalytic systems, the use of greener solvents, and the development of continuous flow processes to mitigate the risks associated with large-scale batch reactions. As the demand for pharmaceuticals and other specialty chemicals continues to grow, the optimization of synthetic routes to key intermediates like 2-amino-5-nitrobenzoic acid will remain a critical area of investigation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Collection - Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Elucidation of 2-Acetamido-5-nitrobenzoic Acid Reaction Products
For researchers and professionals in drug development, the unambiguous structural confirmation of reaction products is a foundational pillar of chemical synthesis. This guide provides an in-depth technical comparison of analytical methodologies for elucidating the structure of products derived from 2-Acetamido-5-nitrobenzoic acid. We will explore a common reaction pathway—intramolecular cyclization—and compare the starting material with its expected product using key analytical techniques, supported by detailed experimental protocols.
Introduction: Reactivity of this compound
This compound is a versatile starting material possessing three key functional groups: a carboxylic acid, a secondary amide (acetamido), and a nitro group. This arrangement, particularly the ortho-positioning of the carboxylic acid and the acetamido group, makes it a prime candidate for intramolecular cyclization reactions, often facilitated by dehydrating agents.[1] A common transformation involves the reaction with acetic anhydride, which can act as both a reagent and a dehydrating agent, to form a benzoxazinone derivative.[2]
The primary reaction we will investigate is the conversion of this compound to 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one . Understanding the structural differences between the reactant and the product is critical for reaction monitoring and final product verification.
Comparative Analysis of Analytical Techniques
The structural elucidation of the reaction product hinges on a multi-technique approach. No single method provides a complete picture; instead, the convergence of data from several analyses provides the highest degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the covalent framework of a molecule in solution.[3]
Causality Behind Experimental Choices: ¹H NMR provides a map of the proton environments, while ¹³C NMR details the carbon skeleton. For this specific transformation, we anticipate significant changes in the chemical shifts and the disappearance of key protons (the carboxylic acid and amide N-H), providing clear evidence of a successful cyclization. DMSO-d₆ is often chosen as the solvent due to the good solubility of both the starting material and many related aromatic compounds.[4]
Comparative ¹H NMR Data:
| Proton Environment | This compound (Expected δ, ppm) | 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one (Expected δ, ppm) | Rationale for Change |
| Carboxylic Acid (-COOH) | ~13.0 (br s, 1H) | Absent | The carboxylic acid group is consumed during the cyclization to form the ester portion of the oxazinone ring. |
| Amide (-NH) | ~9.5 (s, 1H) | Absent | The amide nitrogen becomes part of the heterocyclic ring. |
| Aromatic Protons | ~7.8 - 8.8 (m, 3H) | ~8.0 - 9.0 (m, 3H) | The electronic environment of the aromatic ring is altered by the formation of the new heterocyclic ring, causing shifts in the aromatic signals. |
| Acetyl Methyl (-COCH₃) | ~2.1 (s, 3H) | ~2.4 (s, 3H) | The acetyl methyl group is retained but is now attached to an sp² carbon within the benzoxazinone ring system, leading to a downfield shift. |
Comparative ¹³C NMR Data:
| Carbon Environment | This compound (Expected δ, ppm) | 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one (Expected δ, ppm) | Rationale for Change |
| Carboxylic Acid (C=O) | ~168 | Absent | Replaced by the lactone carbonyl of the oxazinone. |
| Amide (C=O) | ~170 | ~160 (Lactone C=O) | The amide carbonyl is replaced by the lactone carbonyl, which typically appears at a slightly different chemical shift. |
| C-N Carbonyl | Absent | ~148 (C=N) | A new sp² carbon (C2 of the oxazinone ring) appears, bonded to the nitrogen and the methyl group. |
| Acetyl Methyl (-CH₃) | ~24 | ~22 | Minor shift due to the change in the overall electronic structure. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key is to look for the disappearance of starting material absorbances and the appearance of new ones corresponding to the product.[3]
Causality Behind Experimental Choices: This technique is excellent for quickly verifying the consumption of the carboxylic acid and amide N-H groups. The broad O-H stretch of the carboxylic acid is a particularly prominent and easily identifiable feature in the starting material's spectrum.
Comparative IR Data:
| Functional Group | Vibrational Mode | This compound (Expected cm⁻¹) | 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one (Expected cm⁻¹) | Rationale for Change |
| Carboxylic Acid | O-H Stretch | 3200-2500 (broad) | Absent | Loss of the carboxylic acid functional group. |
| Amide | N-H Stretch | ~3300 | Absent | Loss of the N-H bond upon ring formation. |
| Carbonyl | C=O Stretch | ~1700 (acid), ~1680 (amide) | ~1760 (lactone) | The two distinct carbonyl stretches are replaced by a single, higher-frequency C=O stretch characteristic of a cyclic ester (lactone). |
| Nitro Group | N-O Asymmetric Stretch | ~1530 | ~1530 | This group is a spectator in the reaction and its absorption should remain largely unchanged. |
| Nitro Group | N-O Symmetric Stretch | ~1350 | ~1350 | This group is a spectator in the reaction and its absorption should remain largely unchanged. |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, which is a critical piece of data for structural confirmation.
Causality Behind Experimental Choices: High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the unambiguous determination of the molecular formula. The molecular weight of the product is expected to be lower than the starting material by the mass of one water molecule (18.01 g/mol ), which is a direct consequence of the dehydration reaction.
Comparative MS Data:
| Parameter | This compound | 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one |
| Molecular Formula | C₉H₈N₂O₅ | C₉H₆N₂O₄ |
| Molecular Weight | 224.17 g/mol | 206.16 g/mol |
| Expected [M+H]⁺ | 225.0455 | 207.0349 |
Experimental Protocols and Workflows
The following protocols are self-validating; successful synthesis confirmed by the analytical workflow provides a high degree of certainty in the final product's structure.
Synthesis of 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one
This protocol is adapted from established procedures for the synthesis of similar benzoxazinones from anthranilic acid derivatives.[2]
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (2.24 g, 10 mmol).
-
Reagent Addition: Add acetic anhydride (20 mL, excess) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 130-140 °C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Allow the reaction mixture to cool to room temperature. The excess acetic anhydride is removed under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid residue is triturated with petroleum ether, filtered, and washed to yield the crude product.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol or ethyl acetate to obtain pure crystals of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one.
Analytical Workflow for Structural Elucidation
Caption: Experimental workflow from synthesis to structural confirmation.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4]
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
Processing: Process the data using appropriate software. Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[4]
Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the dry, finely ground product with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the key functional group frequencies and compare them against the starting material's spectrum.
Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) using electrospray ionization (ESI) in positive ion mode.
-
Analysis: Determine the exact mass of the [M+H]⁺ ion and use it to confirm the elemental composition.
Logical Framework for Data Integration
The confidence in the final structure is built by integrating the data from all techniques. Each result should be consistent with the proposed structure and with the results from the other methods.
Caption: Logical integration of analytical data for structural elucidation.
Conclusion
The structural elucidation of the reaction products of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By comparing the spectroscopic and spectrometric data of the product against the starting material, a definitive structural assignment can be made. The intramolecular cyclization to form 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one serves as an excellent case study, demonstrating how the disappearance of carboxylic acid and amide signals in NMR and IR, coupled with the correct molecular weight from MS, provides an irrefutable confirmation of the product's identity. This guide equips researchers with the rationale and protocols necessary to confidently characterize similar chemical transformations.
References
A Comparative Guide to the Quantitative Analysis of 2-Acetamido-5-nitrobenzoic Acid in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Acetamido-5-nitrobenzoic acid in a reaction mixture is paramount for process optimization, yield determination, and quality control in pharmaceutical and chemical synthesis. This guide provides a comparative analysis of two widely adopted analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis to aid in selecting the most suitable method for your specific needs.
Introduction to this compound and its Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Its synthesis often involves the nitration of N-acetylanthranilic acid.[1] A typical reaction mixture may contain the starting material, the desired product, potential isomeric impurities, and residual acids from the nitrating mixture.[3] Therefore, a robust and specific analytical method is crucial to differentiate and quantify the target analyte in this complex matrix.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4] For this compound, a reverse-phase HPLC method with UV detection is highly effective, offering excellent sensitivity and selectivity.[4]
Causality Behind Experimental Choices
-
Reverse-Phase C18 Column: A C18 column is chosen for its hydrophobicity, which effectively retains the moderately polar this compound and separates it from more polar or less polar impurities.
-
Mobile Phase: A mixture of a weak acid in water (e.g., phosphoric acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is used. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. The organic modifier is adjusted to control the elution time.
-
UV Detection: Nitroaromatic compounds exhibit strong UV absorbance, making UV detection a sensitive and suitable choice. The detection wavelength is set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.
Experimental Workflow: HPLC
Caption: HPLC workflow for the analysis of this compound.
Detailed HPLC Protocol
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (or Formic acid for MS compatibility).
-
Ultrapure water.
-
This compound reference standard (≥98% purity).
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Mobile Phase: A typical starting point is a 60:40 (v/v) mixture of Mobile Phase A and Mobile Phase B. The ratio should be optimized for best separation.[5]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Carefully take a representative sample from the reaction mixture.
-
Accurately weigh a small amount of the reaction mixture and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis and Quantification:
-
Inject the working standard solutions to construct a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample solution.
-
The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.
-
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique that measures the absorbance of light by a sample at a specific wavelength.[7] It can be a cost-effective method for quantifying a known chromophoric compound, such as this compound, provided there are no interfering substances that absorb at the same wavelength.[8]
Causality Behind Experimental Choices
-
Wavelength Selection (λmax): The analysis is performed at the wavelength of maximum absorbance (λmax) of this compound to achieve the highest sensitivity and to minimize the effects of minor interfering substances that may absorb at other wavelengths.
-
Solvent: A solvent that does not absorb in the analytical wavelength range and in which the analyte is soluble is chosen. A mixture of methanol and water is often suitable.
-
Blank Correction: A blank solution (solvent without the analyte) is used to zero the spectrophotometer, correcting for any absorbance from the solvent and the cuvette.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: UV-Vis spectrophotometry workflow for the analysis of this compound.
Detailed UV-Vis Spectrophotometry Protocol
-
Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
Methanol (spectroscopic grade).
-
Ultrapure water.
-
This compound reference standard (≥98% purity).
-
Volumetric flasks and pipettes.
-
-
Preparation of Solutions:
-
Solvent: A 50:50 (v/v) mixture of methanol and water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of the solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with the solvent.
-
-
Determination of λmax:
-
Scan one of the working standard solutions across the UV-Vis spectrum (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
-
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture and dissolve it in a known volume of the solvent to obtain an absorbance reading within the linear range of the calibration curve (typically 0.1-1.0 AU).
-
-
Measurement and Quantification:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each working standard solution and the prepared sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample by using its absorbance and the equation of the line from the calibration curve (Beer-Lambert Law).
-
Comparison of HPLC and UV-Vis Spectrophotometry
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, followed by UV detection. | Measurement of light absorbance at a specific wavelength. |
| Specificity | High; can separate the analyte from impurities and starting materials.[9] | Low to moderate; susceptible to interference from other UV-absorbing compounds in the mixture.[10] |
| Sensitivity | High (typically in the ng/mL to µg/mL range). | Moderate (typically in the µg/mL range).[11] |
| Analysis Time | Longer per sample (~10-20 minutes). | Rapid per sample (<5 minutes). |
| Cost | Higher initial instrument cost and ongoing solvent costs. | Lower instrument cost and minimal running costs. |
| Complexity | More complex method development and operation. | Simple and straightforward. |
| Key Advantages | Excellent for complex mixtures, provides information on impurities. | Fast, cost-effective, and easy to use for relatively pure samples. |
Conclusion and Recommendations
The choice between HPLC and UV-Vis spectrophotometry for the quantitative analysis of this compound depends on the specific requirements of the analysis.
-
HPLC is the recommended method for in-process control and final product quality assessment. Its high specificity allows for the accurate quantification of the target compound even in the presence of starting materials, by-products, and other impurities.[12][13] This level of detail is crucial for process optimization and for meeting regulatory requirements in pharmaceutical development.[12][14]
-
UV-Vis spectrophotometry can be a suitable and cost-effective alternative for rapid, routine checks where the composition of the reaction mixture is well-understood and interfering substances are known to be minimal. It can be particularly useful for preliminary reaction monitoring where high accuracy is not the primary concern.
For a comprehensive and reliable analysis of this compound in a reaction mixture, a validated HPLC method is the superior choice, providing the necessary accuracy, precision, and specificity for informed decision-making in a research and development setting.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmda.go.jp [pmda.go.jp]
- 7. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 8. UV Spectrophotometry Identifies Compounds in Pharmaceuticals | HunterLab [hunterlab.com]
- 9. wjarr.com [wjarr.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. particle.dk [particle.dk]
- 14. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
A Comparative Guide to the Reactivity of 2-Acetamido-5-nitrobenzoic Acid and Isomeric Nitrobenzoic Acids for Synthetic Chemistry
This guide provides an in-depth comparative analysis of the chemical reactivity of 2-Acetamido-5-nitrobenzoic acid against its foundational analogues: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships between molecular structure and chemical behavior. We will explore how the interplay of substituent electronic and steric effects governs reactivity in key synthetic transformations, supported by experimental data and detailed, validated protocols.
Chapter 1: Structural and Electronic Profiles of Substituted Nitrobenzoic Acids
The reactivity of an aromatic compound is fundamentally dictated by the electronic nature of its substituents and their positions on the ring. Nitrobenzoic acids are classic examples where the potent electron-withdrawing nitro group significantly modifies the properties of the benzoic acid core. The introduction of an additional acetamido group in this compound creates a more complex electronic environment, leading to unique reactivity.
The primary molecules under comparison are:
-
This compound
-
2-Nitrobenzoic acid (ortho-nitrobenzoic acid)
-
3-Nitrobenzoic acid (meta-nitrobenzoic acid)
-
4-Nitrobenzoic acid (para-nitrobenzoic acid)
The Electronic Influence of Substituents
The reactivity of these molecules is a direct consequence of the interplay between inductive and resonance effects of the nitro (-NO₂) and acetamido (-NHCOCH₃) groups.
-
Nitro Group (-NO₂): This group is strongly electron-withdrawing through both the inductive effect (-I) and the resonance effect (-M).[1][2] It deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group.[3][4]
-
Acetamido Group (-NHCOCH₃): This group presents a dual electronic nature. It is electron-withdrawing by induction (-I) due to the electronegativity of the nitrogen and oxygen atoms. However, it is a powerful electron-donating group through resonance (+M) because the nitrogen lone pair can delocalize into the aromatic ring. Typically, the +M effect dominates, making the acetamido group an overall activating group for electrophilic aromatic substitution.
-
Carboxylic Acid Group (-COOH): This group is deactivating and electron-withdrawing (-I, -M).[1]
The following diagram illustrates how these electronic effects influence the electron density of the benzene ring, which is a primary determinant of reactivity.
Caption: Electronic effects of key functional groups.
In this compound, the C1-carboxyl group experiences the -I effect of the meta-nitro group and the complex electronic and steric influence of the ortho-acetamido group. This unique substitution pattern results in distinct reactivity compared to the simpler nitrobenzoic acid isomers.
Chapter 2: Acidity Analysis (pKa) as a Reactivity Metric
The acid dissociation constant (pKa) is a direct quantitative measure of the stability of the carboxylate conjugate base. A lower pKa value signifies a stronger acid and indicates a greater degree of electron withdrawal from the carboxyl group, stabilizing the resulting anion.[5] All nitrobenzoic acid isomers are significantly more acidic than benzoic acid (pKa ≈ 4.20) due to the electron-withdrawing nature of the nitro group.[6][7][8]
Comparative Acidity Data
The position of the nitro group has a profound impact on acidity. The established order of acidity for the isomers is ortho > para > meta.[6][9]
-
2-Nitrobenzoic Acid (ortho): This is the most acidic isomer. Its enhanced acidity is attributed to the "ortho effect," where steric hindrance between the bulky ortho-nitro group and the carboxyl group forces the -COOH out of the plane of the benzene ring.[5][6] This disruption minimizes resonance stabilization of the neutral acid, making deprotonation more favorable. The inductive effect is also maximized due to proximity.[5]
-
4-Nitrobenzoic Acid (para): The nitro group at the para position exerts both a strong -I and -M effect, effectively delocalizing the negative charge of the carboxylate anion and increasing acidity.[6][7]
-
3-Nitrobenzoic Acid (meta): At the meta position, the nitro group can only exert its -I effect; the resonance effect does not extend to the carboxylate group from this position.[6] This results in less stabilization of the conjugate base compared to the ortho and para isomers.
| Compound | Substituent Positions | pKa Value | Key Electronic/Steric Effects |
| Benzoic Acid | (Reference) | 4.20 | Baseline |
| 2-Nitrobenzoic Acid | -NO₂ at C2 | 2.17[6] | Strong -I effect, Ortho effect[5][6] |
| 3-Nitrobenzoic Acid | -NO₂ at C3 | 3.45[6] | -I effect only[6] |
| 4-Nitrobenzoic Acid | -NO₂ at C4 | 3.44[6] | Strong -I and -M effects[7] |
| This compound | -NHCOCH₃ at C2, -NO₂ at C5 | Predicted: ~2.5 - 3.0 | Ortho effect (-NHCOCH₃), -I effect (-NO₂) |
Prediction Rationale for this compound: An experimental pKa value was not found in the reviewed literature. However, a reasoned prediction can be made. The acetamido group at the ortho position will exert a steric "ortho effect," similar to the nitro group in 2-nitrobenzoic acid, forcing the carboxyl group out of plane and increasing acidity.[10] Simultaneously, the nitro group at the meta-position (C5 relative to C1) provides a strong inductive withdrawing effect. While the acetamido group is electronically donating via resonance, the combined steric and inductive withdrawing effects are expected to render the acid significantly stronger than benzoic, 3-nitro, and 4-nitrobenzoic acid, but likely slightly weaker than 2-nitrobenzoic acid, where the primary withdrawing group is closer to the reaction center.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a reliable method for the experimental determination of pKa values, which is essential for validating the predicted acidity and reactivity.
Caption: Workflow for pKa determination via titration.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 0.01 M solution of the nitrobenzoic acid isomer in a suitable solvent system (e.g., 50:50 ethanol/water) to ensure solubility. Accurately prepare and standardize a ~0.1 M solution of NaOH.
-
Apparatus Setup: Calibrate a pH meter using standard buffers. Place a known volume of the acid solution into a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add the standardized NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope, which can be precisely determined from a first derivative plot (ΔpH/ΔV vs. volume).
-
pKa Calculation: The pKa is the pH at the half-equivalence point. At this point, the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal, as per the Henderson-Hasselbalch equation.[11]
Chapter 3: Reactivity of the Carboxylic Acid Group: Esterification
The esterification of the carboxylic acid group is a fundamental reaction in organic synthesis. Its rate is highly sensitive to both electronic effects and steric hindrance around the carboxyl carbon.
Comparative Analysis of Esterification Rates
The Fischer esterification, typically conducted with an alcohol under acidic catalysis, is a classic example. The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.
-
Electronic Effects: Electron-withdrawing groups (like -NO₂) decrease the electron density on the carbonyl oxygen, making it less basic and less favorable to protonate. However, they also make the carbonyl carbon more electrophilic and more susceptible to nucleophilic attack. The latter effect often dominates, but the overall electronic influence can be complex.
-
Steric Hindrance: This is often the most critical factor. Substituents in the ortho position to the carboxylic acid can physically block the approach of the nucleophile (the alcohol), dramatically slowing the reaction rate.[12]
Predicted Order of Reactivity (Fastest to Slowest):
4-Nitrobenzoic acid > 3-Nitrobenzoic acid >> 2-Nitrobenzoic acid > this compound
-
4-Nitrobenzoic Acid & 3-Nitrobenzoic Acid: These isomers lack significant steric hindrance around the carboxyl group and are expected to react the fastest. The slightly stronger electron-withdrawing effect at the para position may give 4-nitrobenzoic acid a marginal edge.
-
2-Nitrobenzoic Acid: The bulky ortho-nitro group creates substantial steric hindrance, significantly impeding the approach of the alcohol. This isomer is known to be much less reactive in esterification reactions than its meta and para counterparts.
-
This compound: This compound is predicted to be the least reactive. It suffers from the severe steric hindrance of the ortho-acetamido group, which is comparable in size to the nitro group. This will make nucleophilic attack on the carboxyl carbon extremely difficult.
Experimental Protocol: Comparative Kinetic Study of Esterification
This protocol allows for a qualitative or semi-quantitative comparison of esterification rates using thin-layer chromatography (TLC).
Step-by-Step Methodology:
-
Reaction Setup: In separate, identical reaction vials, place an equimolar amount (e.g., 0.5 mmol) of each of the four acids.
-
Reagent Addition: To each vial, add the same large excess of an alcohol (e.g., 5 mL of methanol) and a catalytic amount of a strong acid (e.g., 0.1 mL of concentrated H₂SO₄).[13]
-
Reaction Conditions: Seal the vials and place them simultaneously in a pre-heated water bath or heating block set to a constant temperature (e.g., 60 °C).
-
Monitoring by TLC: At regular time intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture. Spot the aliquots on a single TLC plate (e.g., silica gel).
-
Analysis: Develop the TLC plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize the spots under UV light. The starting material (acid) will have a lower Rf value than the product (ester). The rate of reaction can be qualitatively assessed by comparing the rate of disappearance of the starting material spot and the rate of appearance and intensity of the product spot for each acid over time.
Chapter 4: Reactivity of the Nitro Group: Reduction to an Amine
The reduction of an aromatic nitro group to an amine is a cornerstone transformation in the synthesis of pharmaceuticals and dyes.[14] This reaction typically proceeds via catalytic hydrogenation (e.g., H₂/Pd-C) or with chemical reducing agents like Sn/HCl or hydrazine.[15]
Comparative Analysis of Reduction Rates
The ease of reduction is influenced by the overall electron density of the aromatic ring. Electron-withdrawing groups facilitate the reduction by making the nitro group more electron-deficient and susceptible to attack by the reducing agent. Conversely, electron-donating groups can slow the reaction.
-
Nitrobenzoic Acids (ortho, meta, para): The reactivity of these isomers in nitro reduction is expected to be broadly similar, as the primary influence is the electron-withdrawing nature of the nitro group itself and the second deactivating group (the carboxylic acid). All should be readily reduced.
-
This compound: The presence of the electron-donating acetamido group (+M effect) increases the electron density of the ring compared to the other nitrobenzoic acids. This may slightly decrease the rate of reduction of the nitro group. However, the effect is not typically pronounced enough to prevent the reaction, and standard reduction conditions are generally effective.[16] A key consideration for this molecule is chemoselectivity; the conditions must be chosen to avoid hydrolysis of the amide bond. Catalytic hydrogenation is often mild enough to achieve this.
Chapter 5: Summary and Synthetic Outlook
The choice between this compound and other nitrobenzoic acids depends entirely on the synthetic goal and the desired reactivity at each functional group. The following table summarizes the key comparative points:
| Property / Reaction | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid | This compound |
| Acidity (pKa) | Highest (~2.17) | Moderate (~3.45) | Moderate (~3.44) | High (Predicted ~2.5-3.0) |
| Esterification Rate | Very Slow (Sterically Hindered) | Fast | Fast | Very Slow (Sterically Hindered) |
| Nitro Reduction Rate | Fast | Fast | Fast | Slightly Slower (Donating Group) |
| Key Feature | Ortho effect, high acidity | Unhindered, meta-director | Unhindered, para-director | Ortho effect, multiple functional groups |
Expert Insights for Synthetic Design:
-
For rapid modification of the carboxylic acid (e.g., ester or amide formation): 3-Nitrobenzoic acid and 4-Nitrobenzoic acid are the superior choices due to the lack of steric hindrance.
-
When high acidity is required or an ortho-relationship is desired: 2-Nitrobenzoic acid is the primary choice.
-
For building complex molecules requiring sequential functionalization: this compound offers a unique platform. The sterically hindered and electronically modified environment allows for selective reactions. For instance, the amine can be de-acetylated after other transformations have been performed on the carboxyl or nitro groups, providing an additional synthetic handle. The distinct reactivity of each group allows for a more controlled and versatile synthetic strategy.
This guide demonstrates that while seemingly similar, each substituted nitrobenzoic acid possesses a distinct reactivity profile. A thorough understanding of the underlying electronic and steric principles is paramount for the rational design of efficient and successful synthetic routes in research and drug development.
References
- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 2. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Order of acidity of nitro benzoic acid | Filo [askfilo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.viu.ca [web.viu.ca]
- 12. brainly.in [brainly.in]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. chemcess.com [chemcess.com]
- 15. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to the In-Silico Evaluation of 2-Acetamido-5-nitrobenzoic Acid Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic in-silico analysis of novel chemical entities provides an indispensable framework for accelerating drug discovery. By computationally modeling, screening, and refining potential drug candidates, we can significantly de-risk and expedite the journey from compound library to clinical trials. This guide offers an in-depth, experience-driven comparison of in-silico methodologies for the analysis of 2-Acetamido-5-nitrobenzoic acid derivatives, a scaffold with notable potential in the development of therapeutic agents.[1]
The core this compound structure presents several key features for medicinal chemistry exploration. The acetamido group offers a site for functionalization, while the nitro group can influence the compound's electronic properties and potential biological activity.[1] Our objective is to provide a comprehensive, step-by-step guide for researchers to comparatively evaluate derivatives of this scaffold, ensuring a robust and logically sound computational analysis.
The Strategic Workflow of In-Silico Analysis
A rigorous in-silico evaluation is not merely a sequence of computational steps but a logical progression designed to filter and prioritize candidates with the highest probability of success. The causality behind this workflow is crucial: we begin with broad, rapid assessments of drug-like properties and narrow our focus to more computationally intensive and specific analyses like molecular dynamics.
Caption: A typical in-silico workflow for drug discovery.
Comparative Analysis of Virtual this compound Derivatives
To illustrate the power of this workflow, we will conduct a comparative in-silico analysis of the parent compound, this compound (ANBA), and three virtual derivatives against a relevant biological target. Given the potential of related acetamido-benzoic acid structures as anti-inflammatory agents, we have selected Cyclooxygenase-2 (COX-2) as our target protein.[2][3] The derivatives are designed to probe the effects of modifying the acetamido group:
-
ANBA-CH3 (Derivative 1): N-methyl-2-acetamido-5-nitrobenzoic acid
-
ANBA-Ph (Derivative 2): 2-(N-phenylacetamido)-5-nitrobenzoic acid
-
ANBA-ClPh (Derivative 3): 2-(N-(4-chlorophenyl)acetamido)-5-nitrobenzoic acid
Drug-Likeness and ADMET Predictions
The initial phase of our in-silico screening involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of our candidate molecules. This is a critical first-pass filter; a compound with excellent target affinity is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or toxic. We utilize established computational models, such as those available through platforms like SwissADME and ADMETlab 2.0, to generate these predictions.[4]
Table 1: Predicted Physicochemical and ADMET Properties
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of Five Violations | GI Absorption | BBB Permeant |
| ANBA | 226.16 | 1.85 | 2 | 5 | 0 | High | No |
| ANBA-CH3 | 240.19 | 2.15 | 1 | 5 | 0 | High | No |
| ANBA-Ph | 302.26 | 3.54 | 2 | 5 | 0 | High | No |
| ANBA-ClPh | 336.71 | 4.24 | 2 | 5 | 0 | High | No |
All proposed derivatives adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.[4] The increasing lipophilicity (LogP) with the addition of aromatic rings is an expected and important trend to monitor, as it can influence both absorption and potential off-target effects.
Molecular Docking Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimate of the binding affinity.[5][6][7] This step is fundamental to understanding the potential for our derivatives to interact with the active site of COX-2.
Table 2: Comparative Molecular Docking Scores against COX-2 (PDB ID: 5KIR)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| ANBA | -7.2 | ARG120, TYR355 |
| ANBA-CH3 | -7.5 | ARG120, TYR355, VAL523 |
| ANBA-Ph | -8.9 | ARG120, TYR355, VAL523, SER353 |
| ANBA-ClPh | -9.5 | ARG120, TYR355, VAL523, SER353, PHE518 |
The docking results suggest that increasing the steric bulk and aromaticity on the acetamido nitrogen enhances binding affinity for the COX-2 active site.[2] The parent compound, ANBA, establishes key hydrogen bonds with ARG120 and TYR355. The phenyl and chlorophenyl derivatives (ANBA-Ph and ANBA-ClPh) appear to form additional hydrophobic interactions within the active site, leading to more favorable binding energies.[2]
Caption: Ligand-receptor interactions for ANBA derivatives in the COX-2 active site.
Detailed Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols for the key in-silico experiments are provided.
Experimental Protocol: ADMET Prediction
-
Ligand Preparation: Obtain the 2D structures of the parent compound and its derivatives. Convert these structures to the SMILES (Simplified Molecular Input Line Entry System) format.
-
Server Submission: Input the SMILES strings into a web-based ADMET prediction server, such as ADMETlab 2.0 or SwissADME.[4]
-
Parameter Selection: Select the desired pharmacokinetic and physicochemical properties for prediction, including molecular weight, LogP, number of hydrogen bond donors and acceptors, gastrointestinal absorption, and blood-brain barrier permeability.
-
Data Analysis: Compile the output data into a table for comparative analysis. Evaluate each compound against established criteria for drug-likeness, such as Lipinski's Rule of Five.[8]
Experimental Protocol: Molecular Docking
-
Protein Preparation: Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank.[7] Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign charges using a force field like Gasteiger.[5]
-
Ligand Preparation: Generate the 3D conformations of the ligands. Minimize their energy using a suitable force field (e.g., MMFF94).
-
Grid Box Generation: Define the docking grid box around the active site of the protein. This is typically centered on the location of the co-crystallized ligand or determined by active site prediction algorithms.
-
Docking Simulation: Perform the docking using software such as AutoDock Vina.[6] The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity.
-
Post-Docking Analysis: Visualize the top-ranked poses using molecular graphics software (e.g., PyMOL, BIOVIA Discovery Studio). Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.[4]
Conclusion and Future Directions
This in-silico analysis demonstrates a clear structure-activity relationship for the designed this compound derivatives against COX-2. The addition of a substituted phenyl ring at the acetamido position appears to significantly improve the predicted binding affinity through enhanced hydrophobic interactions. Based on this computational screening, ANBA-ClPh emerges as the most promising candidate for further investigation.
It is imperative to recognize that in-silico predictions are a guide, not a definitive answer. The next logical steps would involve the synthesis of these derivatives and their subsequent in-vitro evaluation to validate the computational findings.[9][10] This iterative cycle of computational design, synthesis, and biological testing is the hallmark of an efficient and successful drug discovery program.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. ajol.info [ajol.info]
- 6. Molecular docking studies of dithionitrobenzoic acid and its related compounds to protein disulfide isomerase: computational screening of inhibitors to HIV-1 entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents [jonuns.com]
- 9. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Heterocyclic Compounds Derived from 2-Acetamido-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 2-Acetamido-5-nitrobenzoic Acid Derivatives
This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly quinazolinones and benzoxazinones. These scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active molecules with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The strategic placement of the acetamido, nitro, and carboxylic acid groups on the benzene ring offers multiple reactive sites for cyclization and further functionalization, enabling the generation of diverse chemical libraries for cytotoxic screening.
The exploration of derivatives from structurally similar anthranilic acids has revealed that the resulting quinazolinone and benzoxazinone cores can exhibit potent cytotoxic effects against various cancer cell lines.[3][4][5] These compounds often exert their anticancer activity through mechanisms such as the inhibition of key enzymes involved in cell proliferation, induction of apoptosis, and cell cycle arrest.[5] This guide will delve into the cytotoxic profiles of such compounds, providing a comparative analysis of their efficacy and laying the groundwork for the rational design of novel anticancer agents derived from this compound.
Comparative Cytotoxicity of Quinazolinone and Benzoxazinone Derivatives
The following tables summarize the in vitro cytotoxic activity of various quinazolinone and benzoxazinone derivatives synthesized from precursors structurally related to this compound. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a comparison of the cytotoxic potency of these compounds against several human cancer cell lines.
Table 1: Cytotoxicity of Quinazolinone Derivatives
| Starting Material | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminobenzoic acid | Quinazolinone derivative (QZ 5) | MCF-7 (Breast) | Moderate to Good Activity | [6] |
| 5-Hydroxyanthranilic acid | Quinazolinone derivative (8h) | SKLU-1 (Lung) | 23.09 µg/mL | [7] |
| MCF-7 (Breast) | 27.75 µg/mL | [7] | ||
| HepG-2 (Liver) | 30.19 µg/mL | [7] | ||
| Anthranilic acid | Quinazolinone derivative (11g) | MCF-7 (Breast) | High Activity at 50-100 µM | [3] |
| HeLa (Cervical) | High Activity at 50-100 µM | [3] | ||
| p-Amino benzoic acid | Quinazolinone derivative (4) | Caco-2 (Colon) | 23.31 | [4] |
| HepG-2 (Liver) | 53.29 | [4] | ||
| MCF-7 (Breast) | 72.22 | [4] | ||
| m-Amino benzoic acid | Quinazolinone derivative (9) | Caco-2 (Colon) | Significant Activity | [4] |
| HepG-2 (Liver) | Significant Activity | [4] | ||
| MCF-7 (Breast) | Significant Activity | [4] | ||
| 2-Amino-5-methylbenzoic acid | Quinazoline derivative (21) | HeLa (Cervical) | 1.85 | [1] |
| MDA-MB-231 (Breast) | 2.81 | [1] | ||
| Quinazoline derivative (22) | HeLa (Cervical) | 2.05 | [1] | |
| MDA-MB-231 (Breast) | 2.15 | [1] | ||
| Quinazoline derivative (23) | HeLa (Cervical) | 1.95 | [1] | |
| MDA-MB-231 (Breast) | 2.05 | [1] |
Table 2: Cytotoxicity of Benzoxazinone Derivatives
| Starting Material | Derivative | Cancer Cell Line | % Cell Viability Inhibition | Reference |
| 4-Nitroanthranilic acid | Benzoxazinone derivative (3a) | HeLa (Cervical) | 55.33% | [8] |
| Benzoxazinone derivative (3c) | HeLa (Cervical) | 71.46% | [8] | |
| Benzoxazinone derivative (3k) | HeLa (Cervical) | 62.78% | [8] | |
| Benzoxazinone scaffold | Benzoxazinone derivative (3) | HepG2, MCF-7, HCT-29 | < 10 µM (IC50) | [5] |
| Benzoxazinone derivative (7) | HepG2, MCF-7, HCT-29 | < 10 µM (IC50) | [5] | |
| Benzoxazinone derivative (8) | HepG2, MCF-7, HCT-29 | < 10 µM (IC50) | [5] | |
| Benzoxazinone derivative (10) | HepG2, MCF-7, HCT-29 | < 10 µM (IC50) | [5] | |
| Benzoxazinone derivative (13) | HepG2, MCF-7, HCT-29 | < 10 µM (IC50) | [5] | |
| Benzoxazinone derivative (15) | HepG2, MCF-7, HCT-29 | < 10 µM (IC50) | [5] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in the cytotoxicity evaluation of the synthesized compounds.
Protocol 1: Synthesis of Quinazolinone Derivatives from Anthranilic Acid
This protocol provides a general procedure for the synthesis of quinazolinone derivatives, which can be adapted for use with this compound.
Step 1: Formation of Benzoxazinone Intermediate
-
A mixture of the appropriate anthranilic acid derivative (1 equivalent) and an acid anhydride (e.g., acetic anhydride, 2 equivalents) is heated at reflux for 2-4 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with a cold solvent (e.g., ethanol) and dried to yield the benzoxazinone intermediate.
Step 2: Reaction with Amines to Form Quinazolinones
-
The benzoxazinone intermediate (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid.
-
The desired amine (1.1 equivalents) is added to the solution.
-
The reaction mixture is heated at reflux for 6-14 hours.
-
After cooling, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final quinazolinone derivative.[7][9]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step 1: Cell Seeding
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Step 2: Compound Treatment
-
Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compounds are prepared in the culture medium to achieve the desired final concentrations.
-
The medium from the seeded wells is replaced with the medium containing the test compounds. Control wells receive medium with DMSO (vehicle control) and medium alone (untreated control).
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
Step 3: MTT Addition and Formazan Solubilization
-
Following the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 3-4 hours at 37°C.
-
The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.
Step 4: Absorbance Measurement and Data Analysis
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3][9]
Mechanistic Insights and Signaling Pathways
The cytotoxic effects of quinazolinone and benzoxazinone derivatives are often attributed to their interaction with key cellular targets. Several studies suggest that these compounds can function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation and survival.[4]
Caption: Potential mechanism of action of quinazolinone derivatives via inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Visualization
The synthesis of cytotoxic heterocyclic compounds from this compound typically involves a multi-step process. The following diagram illustrates a generalized workflow for the synthesis of quinazolinone derivatives.
Caption: Generalized workflow for the synthesis and cytotoxic evaluation of quinazolinone derivatives from this compound.
Conclusion and Future Directions
The studies on compounds structurally related to derivatives of this compound demonstrate the significant potential of quinazolinone and benzoxazinone scaffolds as a source of novel cytotoxic agents. The versatility of the starting material allows for the creation of a wide array of derivatives, enabling extensive structure-activity relationship studies to optimize potency and selectivity against cancer cells.
Future research should focus on the direct synthesis and evaluation of a focused library of compounds derived from this compound. A systematic investigation of various substituents on the heterocyclic core will be crucial to elucidate the key structural features that govern cytotoxic activity. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be essential for the rational design of next-generation anticancer drugs based on this promising chemical scaffold.
References
- 1. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of novel quinazolinone and benzamide derivatives | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring [globaljournals.org]
- 8. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Acetamido-5-nitrobenzoic Acid
As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 2-Acetamido-5-nitrobenzoic acid, grounded in established safety standards and regulatory compliance. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to manage this specific chemical waste stream with confidence and precision.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This compound, like many nitroaromatic compounds, possesses characteristics that necessitate its classification as hazardous waste. The presence of the nitro group (NO₂) significantly influences its chemical behavior.
Nitroaromatic compounds can be thermally unstable and may pose a risk of exothermic decomposition.[1] Many are also recognized for their toxicity and potential mutagenicity.[1] While specific toxicological data for this compound is not extensively detailed in the provided search results, its classification as a skin, eye, and potential respiratory irritant warrants cautious handling.[2][3] Therefore, it must be treated as hazardous waste, and under no circumstances should it be disposed of via standard laboratory drains or as general refuse.[4][5]
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes skin irritation.[3][6] | Fisher Scientific, Sigma-Aldrich |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][6] | Fisher Scientific, Sigma-Aldrich |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] | Sigma-Aldrich, Thermo Fisher Scientific |
| General Nitroaromatic Hazards | Can be toxic, mutagenic, and thermally unstable.[1] | Benchchem |
Pre-Disposal Preparations: Safety and Segregation
Proper disposal begins long before the waste container is collected. Adherence to the following pre-disposal steps is critical to mitigate risks within the laboratory.
Personal Protective Equipment (PPE)
A fundamental aspect of safe chemical handling is the consistent use of appropriate PPE. Before handling this compound for disposal, ensure you are equipped with:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes or dust.[3][7]
-
Protective Gloves: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[3]
-
Laboratory Coat: A lab coat should be worn to protect clothing and skin from contamination.[3]
Waste Segregation: The Principle of Incompatibility
A critical error in chemical waste management is the mixing of incompatible substances. This compound should be collected in a designated hazardous waste container and must not be mixed with:
-
Strong Oxidizing Agents: Mixing with strong oxidizers can create a fire and explosion hazard.[6][8]
-
Strong Bases: Reactions with strong bases should be avoided.[6][8]
-
Reducing Agents: Violent reactions can occur with reducing agents.[8]
The causality here is the potential for uncontrolled exothermic reactions, which can lead to pressure buildup, container failure, and the release of hazardous materials.[8] Always maintain separate, clearly labeled waste streams for different hazard classes.[9][10]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection and disposal of this compound waste.
Step 1: Container Selection and Labeling
-
Choose a Compatible Container: Select a sturdy, leak-proof container for waste collection. High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition with a secure, screw-top lid.[10][11]
-
Proper Labeling is Non-Negotiable: From the moment the first particle of waste enters the container, it must be labeled.[10] Affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) department. The label must include:
Step 2: Waste Accumulation
-
Designated Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA, which is at or near the point of generation.[5] This minimizes the travel distance of hazardous materials within the lab.
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when adding waste.[10][11] This prevents the release of vapors and reduces the risk of spills.
-
Secondary Containment: Liquid waste containers should be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.[11]
Step 3: Preparing for Disposal
-
Do Not Overfill: Fill liquid waste containers to no more than 75-80% capacity to allow for vapor expansion.[12]
-
Finalize the Label: Once the container is full or the experiment is complete, ensure the hazardous waste label is fully and accurately completed.
-
Clean the Exterior: Before requesting a pickup, wipe down the exterior of the container to remove any contamination.
Step 4: Arranging for Pickup
-
Contact EHS: Do not attempt to transport the hazardous waste yourself. Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[13]
-
Store Securely: While awaiting pickup, store the sealed and labeled container in the designated SAA, ensuring it is segregated from incompatible materials.[11]
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is crucial.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][14]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.[4][6][14]
-
Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor.[4][6]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[2] For larger spills, evacuate the area and contact your institution's EHS.
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that the disposal of this compound is conducted in an environmentally responsible and regulatory-compliant manner.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 9. resources.tamusa.edu [resources.tamusa.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
